1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.3]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKLQUKVUWQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-91-0 | |
| Record name | 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride: A Novel Building Block for Modern Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS No: 1630906-91-0), a novel spirocyclic building block with significant potential in drug discovery. The strategic incorporation of a gem-difluorinated cyclobutane fused to an azetidine ring system offers a unique three-dimensional architecture designed to enhance key pharmaceutical properties. This document synthesizes available data with expert analysis to cover the compound's structure, potential physicochemical properties, a proposed synthetic pathway, and its anticipated role in developing next-generation therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of Spirocyclic Scaffolds and gem-Difluorination
In the landscape of modern drug discovery, moving beyond flat, aromatic structures towards more three-dimensional (3D) scaffolds is a critical strategy for improving compound properties. Spirocyclic systems, where two rings are joined by a single common atom, offer a rigid and well-defined 3D geometry. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 5-azaspiro[2.3]hexane framework, in particular, serves as a constrained bioisostere for piperidine and other larger cyclic amines, which are prevalent in many CNS-active drugs.
The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoro group (CF₂) is particularly noteworthy as it acts as a lipophilic bioisostere for a carbonyl group or a single ether oxygen, while being metabolically robust.[2][3] The high strength of the C-F bond often protects adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a molecule.[1][2][3]
This compound combines these two powerful design elements. Its spirocyclic nature provides a novel exit vector for chemical exploration, while the gem-difluoro moiety is anticipated to confer enhanced metabolic stability and modulate the basicity of the azetidine nitrogen.[4] These features make it a highly attractive building block for creating new chemical entities with improved drug-like properties.
Molecular and Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, we can infer many of its properties based on its structure and data from analogous compounds.
Structural and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1630906-91-0 | [5][6] |
| Molecular Formula | C₅H₈ClF₂N | [5][7] |
| Molecular Weight | 155.57 g/mol | [7][8] |
| SMILES | FC1(F)CC12CNC2.[H]Cl | [5] |
| Purity (Typical) | ≥97% | [5][6] |
Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale and Discussion |
| Physical State | White to off-white solid | Typical for hydrochloride salts of small molecule amines. |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point, characteristic of a salt. |
| Boiling Point | Not applicable | Decomposes upon strong heating. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar aprotic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa (of conjugate acid) | ~7-8 | The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the azetidine nitrogen compared to its non-fluorinated analog, resulting in a lower pKa.[1] |
| Predicted XlogP | 0.5 | The gem-difluoro group increases lipophilicity compared to a CH₂ group, but the overall molecule remains relatively polar, especially in its protonated form.[9] |
Spectroscopic Characterization (Hypothesized)
While experimental spectra are not publicly available, the following are the expected key features based on the compound's structure. These serve as a guide for researchers to confirm the identity and purity of the material.
¹H NMR Spectroscopy
In a solvent like D₂O or MeOD, the spectrum would be expected to show:
-
Azetidine Protons: Two sets of signals for the -CH₂-N-CH₂- protons of the azetidine ring. Due to the spirocyclic nature and ring strain, these would likely appear as complex multiplets.
-
Cyclobutane Protons: Signals corresponding to the -CH₂- protons on the cyclobutane ring, likely appearing as triplets or more complex multiplets due to coupling with both geminal protons and the fluorine atoms.
-
NH Proton: The acidic proton on the nitrogen would exchange with deuterium in D₂O or MeOD and may not be visible. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet.
¹³C NMR Spectroscopy
-
Azetidine Carbons: Two signals for the -CH₂- carbons.
-
Cyclobutane Carbons: One signal for the -CH₂- carbons and a characteristic triplet for the CF₂ carbon due to C-F coupling.
-
Spiro Carbon: A quaternary carbon signal for the spirocenter.
¹⁹F NMR Spectroscopy
A single signal, likely a triplet or more complex multiplet, would be expected for the two equivalent fluorine atoms, showing coupling to the adjacent cyclobutane protons.
Mass Spectrometry
The free base (C₅H₇F₂N) has a monoisotopic mass of 119.05 Da.[9] In ESI-MS, the primary ion observed would be the [M+H]⁺ ion for the free base at m/z ≈ 120.06.[9]
Infrared (IR) Spectroscopy
Key expected peaks would include:
-
N-H stretch: A broad absorption in the 2500-3000 cm⁻¹ region, characteristic of a secondary amine salt.
-
C-H stretch: Absorptions around 2850-3000 cm⁻¹.
-
C-F stretch: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.
Synthesis and Handling
Proposed Synthetic Pathway
A potential retrosynthetic analysis is outlined below:
Caption: Proposed retrosynthetic pathways for 1,1-Difluoro-5-azaspiro[2.3]hexane.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of an N-protected 3-methylideneazetidine. This can be achieved from a suitable N-protected 3-azetidinone via a Wittig or Peterson olefination reaction. The choice of protecting group (e.g., Boc, Cbz) is critical and should be stable to the subsequent reaction conditions but readily removable.
Step 2: [2+2] Cycloaddition. The N-protected 3-methylideneazetidine can undergo a [2+2] cycloaddition with a ketene or ketene equivalent. This step constructs the spiro[2.3]hexane core.
Step 3: Conversion to Ketone. The resulting cycloadduct can be hydrolyzed or oxidized to yield the corresponding N-protected 5-azaspiro[2.3]hexan-1-one.
Step 4: gem-Difluorination. The ketone is then subjected to fluorination using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to install the gem-difluoro group. This is a standard transformation in medicinal chemistry.
Step 5: Deprotection and Salt Formation. The protecting group is removed under appropriate conditions (e.g., acid for Boc). The resulting free base is then treated with hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the final hydrochloride salt, which can be purified by recrystallization.
Handling and Storage
-
Storage: The compound should be stored at room temperature, sealed in a dry, inert atmosphere to prevent moisture absorption.[8]
-
Safety: As with any fine chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Reactivity and Application in Drug Discovery
Chemical Reactivity
The primary reactive site for synthetic elaboration is the secondary amine of the azetidine ring. This nitrogen can undergo a variety of standard chemical transformations:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to form N-aryl derivatives.
-
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively.
The gem-difluoro group is generally stable and unreactive under most conditions used for amine modification. The strained cyclobutane ring may be susceptible to ring-opening under certain harsh conditions (e.g., strong reducing agents or catalytic hydrogenation), a factor to consider in multi-step syntheses.
Caption: Key synthetic transformations of the 5-azaspiro[2.3]hexane core.
Rationale for Use in Drug Discovery
This building block is particularly well-suited for programs targeting the CNS. The rigid, spirocyclic scaffold can help to optimally position pharmacophoric groups in 3D space, potentially improving binding affinity and selectivity for receptors and enzymes.
-
Metabolic Stability: The gem-difluoro group is expected to block metabolic oxidation at the C1 position, a potential "soft spot" in the non-fluorinated analog. This can lead to improved half-life and oral bioavailability.[1][2][3]
-
Physicochemical Properties: The introduction of fluorine can modulate pKa and lipophilicity, which are critical parameters for optimizing CNS penetration and avoiding off-target effects like hERG channel binding.[1]
-
Novel Chemical Space: As a relatively new building block, it allows for the exploration of novel chemical space, leading to new intellectual property and potentially circumventing existing patent landscapes.
Conclusion
This compound is a promising and strategically designed building block for medicinal chemistry. It combines the conformational rigidity and 3D architecture of a spirocycle with the metabolism-enhancing properties of a gem-difluoro group. While detailed experimental data is still emerging, its structural features strongly suggest its utility in the development of novel therapeutics, especially for complex targets within the central nervous system. Researchers are encouraged to consider this scaffold for lead optimization campaigns where improvements in metabolic stability, selectivity, and exploration of novel vector space are desired.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 6. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 7. appretech.com [appretech.com]
- 8. This compound - CAS:1630906-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. PubChemLite - this compound (C5H7F2N) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride: A Modern Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS Number: 1630906-91-0), a novel building block poised to make a significant impact in medicinal chemistry. We will delve into its structural significance, propose a robust synthetic pathway, and discuss its physicochemical properties and characterization. Furthermore, we will explore its applications in drug development, particularly focusing on its role in creating next-generation therapeutics with enhanced three-dimensionality and metabolic stability.
The Strategic Advantage of the 1,1-Difluoro-5-azaspiro[2.3]hexane Scaffold
In the landscape of modern drug discovery, there is a continuous drive to move beyond flat, aromatic molecules and explore three-dimensional (3D) chemical space. This "escape from flatland" is critical for developing drugs with higher selectivity, improved physicochemical properties, and novel mechanisms of action.[1][2] The 1,1-Difluoro-5-azaspiro[2.3]hexane scaffold is a prime example of a building block designed to meet these challenges. It uniquely combines three key structural motifs, each conferring distinct advantages:
-
The Azaspiro[2.3]hexane Core: This rigid, spirocyclic system, featuring a shared quaternary carbon between a cyclopropane and an azetidine ring, provides a well-defined 3D architecture.[3][4] Unlike flexible aliphatic chains, this rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to higher potency. The azetidine nitrogen serves as a versatile handle for introducing substituents with precise vector control, allowing for optimal engagement with target proteins.[4]
-
High sp³ Character: The scaffold is rich in sp³-hybridized carbons, a feature strongly correlated with improved clinical success rates.[1] Increased sp³ fraction can lead to better aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity compared to sp²-rich aromatic systems.[1]
-
The Gem-Difluorocyclopropane Moiety: The introduction of a difluoromethylene (CF₂) group into the cyclopropane ring is a strategic bioisosteric replacement for other functional groups. The gem-difluoro group is a lipophilic mimic of a carbonyl or ether oxygen but is metabolically far more stable.[5] The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can significantly extend a drug's half-life.[6] Additionally, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the nearby azetidine nitrogen and influence non-covalent interactions with the target protein.[7]
This combination makes this compound a highly valuable building block for constructing novel small molecules, particularly for challenging targets where precise spatial orientation and metabolic robustness are paramount. It is increasingly found in libraries for kinase inhibitors, central nervous system (CNS) agents, and, notably, as a component in the design of PROTACs (Proteolysis Targeting Chimeras) and other protein degraders.[8][9]
Physicochemical and Structural Properties
A clear understanding of a building block's fundamental properties is crucial for its effective deployment in a medicinal chemistry campaign.
| Property | Value / Description | Source / Method |
| CAS Number | 1630906-91-0 | Registry |
| Molecular Formula | C₅H₈ClF₂N | Supplier Data[9] |
| Molecular Weight | 155.57 g/mol | Calculated[9] |
| IUPAC Name | This compound | AChemBlock[9] |
| SMILES | FC1(F)CC12CNC2.[H]Cl | AChemBlock[9] |
| Appearance | Expected to be a white to off-white solid. | General knowledge |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. | General knowledge |
| Storage | Store at room temperature, sealed in a dry environment. | Sunway Pharm Ltd[10] |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Synthesis of N-benzyl-3-methyleneazetidine
-
To a solution of 3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).
-
Add benzylamine (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield N-benzyl-3-methyleneazetidine.
Causality: The benzyl group is a common and robust protecting group for secondary amines that can be readily removed under standard hydrogenolysis conditions in the final step. The intramolecular cyclization is an efficient way to form the strained four-membered azetidine ring.
Step 2: Synthesis of N-benzyl-1,1-difluoro-5-azaspiro[2.3]hexane
-
In a flask equipped with a reflux condenser, dissolve N-benzyl-3-methyleneazetidine (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a high-boiling polar aprotic solvent like diglyme.[12]
-
Heat the mixture to approximately 180-190 °C. The sodium chlorodifluoroacetate will thermally decompose to generate difluorocarbene (:CF₂).
-
Maintain the temperature and stir vigorously for several hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the N-benzyl protected spirocycle.
Mechanistic Insight: This reaction is a classic [2+1] cycloaddition. The thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic singlet difluorocarbene. This species then adds across the double bond of the methyleneazetidine in a concerted fashion to form the gem-difluorocyclopropane ring.[12]
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-benzyl protected spirocycle (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC or LC-MS indicates complete removal of the benzyl group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate. Dissolve the resulting free amine in a minimal amount of a solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
Definitive structural elucidation is paramount for any chemical building block.[13] While specific spectra for this compound are not published, we can predict the key features based on analogous structures reported in the literature.[14][15][16]
Workflow for Small Molecule Characterization
Caption: Standard workflow for structural and purity analysis.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) and Multiplicity | Rationale |
| ¹H NMR | ~3.5 - 4.5 | Multiplets | Protons on carbons adjacent to the azetidine nitrogen (CH₂-N-CH₂) will be deshielded. |
| ~1.5 - 2.5 | Multiplets, likely complex | Protons of the CH₂ group in the cyclopropane ring. These will show geminal and vicinal couplings, as well as coupling to fluorine. | |
| ¹³C NMR | ~45 - 55 | - | Carbons adjacent to the nitrogen (C2, C4). |
| ~35 - 45 | Triplet (¹JCF ≈ 280-300 Hz) | The quaternary spiro carbon (C3). | |
| ~110 - 120 | - | The CF₂ carbon. This will be highly deshielded by the two fluorine atoms and will appear as a triplet due to the large one-bond C-F coupling.[17] | |
| ~10 - 20 | Triplet (²JCF ≈ 8-12 Hz) | The CH₂ carbon of the cyclopropane ring (C1). It will show a smaller two-bond coupling to the fluorine atoms.[17] | |
| ¹⁹F NMR | ~ -90 to -150 | Complex multiplets or AB quartet | The two fluorine atoms are diastereotopic and will likely have different chemical shifts, coupling to each other (geminal ²JFF) and to the adjacent cyclopropyl protons. The exact shift is highly dependent on the solvent and molecular conformation.[13][15] |
Note: Predicted values are based on general data for similar structural motifs. Actual values may vary. All spectra for the hydrochloride salt should be recorded in a suitable deuterated solvent like D₂O or CD₃OD.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected [M+H]⁺ (free base): C₅H₈F₂N⁺, Calculated m/z: 120.0619. The observed mass should be within 5 ppm of this value.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself, but rather a high-value building block for creating them.[8] Its utility stems from the ability to install the unique difluoro-spirocyclic motif onto a larger molecule to fine-tune its properties.
-
CNS Drug Candidates: The rigidity and polarity imparted by the azaspirocycle, combined with the increased lipophilicity from the gem-difluoro group, can improve a molecule's ability to cross the blood-brain barrier. This makes it an attractive scaffold for developing treatments for neurological disorders.[8]
-
Kinase Inhibitors: The defined 3D geometry allows for the precise positioning of pharmacophoric groups to interact with the complex binding sites of kinases, potentially leading to highly potent and selective inhibitors.
-
Protein Degraders (e.g., PROTACs): The scaffold is listed as a "Protein Degrader Building Block".[9] In PROTAC design, rigid linkers are often required to achieve the correct orientation between the target-binding warhead and the E3 ligase ligand. The defined exit vectors and conformational restriction of the azaspiro[2.3]hexane core make it an ideal component for such linkers, potentially improving the efficacy and selectivity of the degrader.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken.
-
Hazard Identification: May be an irritant to the eyes, skin, and respiratory tract. The toxicological properties have not been fully investigated.[18]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[18]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[18]
-
Storage: Store in a tightly sealed container in a dry, cool place.[10]
Conclusion
This compound is a sophisticated chemical building block that provides medicinal chemists with a powerful tool to introduce 3D complexity and metabolic stability into drug candidates. Its unique fusion of a rigid spirocyclic amine with a gem-difluorocyclopropane motif addresses several key challenges in modern drug discovery. By leveraging the synthetic strategies and characterization principles outlined in this guide, researchers can effectively incorporate this scaffold to accelerate the development of innovative therapeutics for a wide range of diseases.
References
- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 3. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 10. 1,1-DIFLUORO-5-AZASPIRO[2.3]HEXANE - CAS:1631027-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 11. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. parchem.com [parchem.com]
An In-depth Technical Guide to the Molecular Structure of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure of 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS No: 1630906-91-0), a key building block in contemporary medicinal chemistry.[1][2][3][4][5] While specific experimental structural data for this compound is not extensively published, this document synthesizes information from analogous fluorinated and spirocyclic systems, computational chemistry principles, and spectroscopic theory to offer a comprehensive analysis. The guide will delve into the anticipated conformational effects of the gem-difluoro group on the spiro[2.3]hexane framework and propose a robust experimental workflow for its complete structural elucidation.
Introduction: The Significance of Fluorinated Spirocycles in Drug Discovery
Spirocyclic scaffolds have garnered significant interest in drug design due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. The introduction of fluorine atoms into these scaffolds further enhances their utility. The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.
This compound emerges as a valuable synthon, combining the rigidity of the spiro[2.3]hexane core with the modulatory effects of the gem-difluoro group. This unique combination makes it an attractive intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system, as well as for the development of kinase inhibitors and receptor modulators.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1630906-91-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₈ClF₂N | [1][2][6] |
| Molecular Weight | 155.57 g/mol | [6] |
| SMILES | FC1(F)CC12CNC2.[H]Cl | [2] |
| Appearance | Solid (predicted) | [5] |
| Storage | 2-8°C |
Molecular Structure and Conformational Analysis
Due to the absence of published X-ray crystallographic data for this compound, our understanding of its three-dimensional structure is built upon the analysis of related compounds and theoretical considerations.
The Spiro[2.3]hexane Core
The spiro[2.3]hexane core consists of a cyclopropane ring and a cyclobutane ring sharing a single carbon atom (the spiro center). This arrangement imparts significant ring strain and conformational rigidity. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of this strain.
The Influence of the Gem-Difluoro Group
The introduction of a gem-difluoro group at the C1 position of the cyclobutane ring is expected to have several significant effects on the molecular geometry and electronic properties:
-
Bond Lengths and Angles: The strong electronegativity of the fluorine atoms will shorten the C-F bonds and influence the bond lengths and angles of the cyclobutane ring. The C-C bonds adjacent to the CF₂ group may be slightly elongated.
-
Conformational Preference: The gem-difluoro group can alter the puckering of the cyclobutane ring. Studies on other gem-difluorinated cyclic systems have shown that the CF₂ group can influence the conformational equilibrium, often favoring conformations that minimize steric and electronic repulsions.[7][8][9][10]
-
Dipole Moment: The two C-F bonds create a strong local dipole moment, which will significantly impact the overall polarity of the molecule and its interactions with other molecules and biological targets.
The Azetidine Ring and Hydrochloride Salt
The 5-azaspiro[2.3]hexane structure incorporates a nitrogen atom within the four-membered ring (an azetidine). In the hydrochloride salt, the nitrogen atom is protonated, forming a positively charged ammonium center. This protonation will influence the geometry of the azetidine ring and the overall solubility of the compound in polar solvents.
Proposed Experimental Workflow for Structural Elucidation
A comprehensive structural elucidation of this compound would involve a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, a suite of NMR experiments would be necessary.
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments and their multiplicities (splitting patterns), which reveal proton-proton coupling.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This is crucial for observing the fluorine environment. The chemical shift will be indicative of the electronic environment of the fluorine atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for assembling the molecular skeleton.
-
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of atoms, which can help in assigning stereochemistry and understanding conformational preferences.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also provide structural information.
X-ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Visualization of the Molecular Structure
Below is a 2D representation of the molecular structure of this compound, generated using Graphviz.
Caption: 2D structure of this compound.
Conclusion
This compound is a promising building block for the synthesis of novel, biologically active molecules. Its rigid spirocyclic core, combined with the unique properties imparted by the gem-difluoro group, offers medicinal chemists a valuable tool for scaffold hopping and lead optimization. While detailed experimental structural data is currently limited in the public domain, this guide provides a comprehensive overview of its expected structural features and a clear path forward for its complete characterization. The proposed experimental workflows, particularly the suite of NMR experiments and single-crystal X-ray diffraction, will be instrumental in fully elucidating the three-dimensional structure and conformational dynamics of this important synthetic intermediate.
References
- 1. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 2. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 3. parchem.com [parchem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound CAS#: 1630906-91-0 [m.chemicalbook.com]
- 6. This compound - CAS:1630906-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Blueprint of a Novel Spirocyclic Scaffold: A Technical Guide to 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed spectroscopic framework for the characterization of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride, a novel spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public spectroscopic data for this specific molecule, this document serves as a predictive guide, outlining the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analyses. Furthermore, it offers robust, field-proven methodologies for data acquisition and interpretation, empowering researchers to effectively characterize this and similar fluorinated spirocyclic scaffolds.
Introduction: The Architectural Novelty of this compound
The confluence of a spirocyclic system, a strained cyclobutane ring, and geminal fluorine atoms endows this compound with a unique three-dimensional architecture. Spirocyclic motifs are of increasing interest in drug discovery as they can enhance metabolic stability and introduce conformational rigidity, which can be beneficial for target binding.[1] The gem-difluoro group, a bioisostere for a carbonyl or other functional groups, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[2] This compound is identified as a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system disorders.[3]
This guide will provide a comprehensive analysis of the expected spectroscopic signatures of this molecule, offering a valuable resource for its synthesis, characterization, and application in drug development programs.
Molecular Structure:
References
The Ascending Trajectory of Azaspiro Compounds: A Technical Guide to Unlocking Their Biological Potential
Abstract
Azaspirocycles, heterocyclic compounds distinguished by a spirocyclic junction containing at least one nitrogen atom, are emerging as privileged scaffolds in the landscape of medicinal chemistry.[1] Their distinct three-dimensional architecture imparts advantageous physicochemical properties, such as heightened solubility and metabolic stability, when compared to their non-spirocyclic analogs.[1] This technical guide provides an in-depth exploration of the significant biological activities of azaspiro compounds, with a focused lens on their anticancer, antimicrobial, and central nervous system (CNS) applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the therapeutic promise of this unique chemical class. We will delve into the mechanistic underpinnings of their activity, present robust experimental protocols for their evaluation, and offer a forward-looking perspective on their trajectory in drug discovery.
Introduction: The Architectural Advantage of Azaspiro Scaffolds
The pursuit of novel therapeutic agents is a constant drive to overcome the limitations of existing treatments, such as drug resistance and off-target effects. A key strategy in this endeavor is the exploration of novel chemical space. Azaspiro compounds represent a significant leap in this direction, moving away from the predominantly "flat" molecular architectures of many conventional drugs.[2] This "escape from flatland" introduces a level of structural rigidity and three-dimensionality that can lead to improved target specificity and a more favorable pharmacokinetic profile.[2]
The incorporation of a spirocyclic junction, where two rings share a single atom, and the presence of a nitrogen atom within this framework, creates a versatile scaffold that can be readily functionalized to interact with a diverse array of biological targets.[1][3] This guide will systematically unpack the multifaceted biological activities of azaspiro compounds, providing the foundational knowledge and practical methodologies to empower researchers in this exciting field.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for more effective and less toxic cancer therapeutics has led to the investigation of numerous novel chemical entities, with azaspiro compounds demonstrating significant promise. Their anticancer activity often stems from their ability to induce apoptosis, trigger cell cycle arrest, and disrupt key signaling pathways essential for tumor growth and survival.
Mechanism of Action: Inducing Programmed Cell Death and Cell Cycle Arrest
A primary mechanism by which azaspiro compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various azaspiro[4][5]trienone derivatives have shown their ability to trigger mitochondria-mediated apoptosis.[6] This is often characterized by a disruption of the mitochondrial membrane potential (ΔΨm), an increase in intracellular reactive oxygen species (ROS), and the activation of caspase cascades, particularly caspase-9.[6]
Furthermore, western blot analysis has revealed that potent azaspiro compounds can up-regulate the expression of pro-apoptotic proteins like p53, p21, p27, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2.[6] This shift in the balance of pro- and anti-apoptotic factors ultimately commits the cancer cell to a path of self-destruction.
In addition to apoptosis induction, many azaspiro derivatives have been observed to arrest the cell cycle at specific phases. For instance, a novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative, 7j, was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle.[7] This prevents the cells from progressing through mitosis and ultimately inhibits proliferation. Similarly, other 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been shown to cause an accumulation of cells in the SubG1 phase, indicative of apoptosis.[4]
Another interesting observation is the effect of certain azaspiro compounds on the cellular cytoskeleton. Treatment of HeLa and CT26 cells with 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] resulted in the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm.[4] This disruption of the cytoskeleton can impair cell motility and reduce the metastatic potential of cancer cells.[4]
Signaling Pathway: Mitochondria-Mediated Apoptosis Induced by Azaspiro Compounds
Caption: Mitochondria-mediated apoptosis pathway induced by azaspiro compounds.
Quantitative Data Summary: In Vitro Anticancer Activity
The in vitro cytotoxic activity of azaspiro compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | A549 (Lung) | 0.17 - 0.19 | [7][8] |
| MDA-MB-231 (Breast) | 0.05 - 0.08 | [7][8] | |
| HeLa (Cervical) | 0.07 - 0.15 | [7][8] | |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HCT-116 (Colorectal) | 0.092 - 0.120 | [9] |
| PC-3 (Prostate) | Moderate Activity | [9] | |
| HepG-2 (Liver) | Moderate Activity | [9] | |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562 (Erythroleukemia) | 4.2 - 24.1 | [4] |
| Jurkat (T-lymphocyte) | 4.2 - 24.1 | [4] | |
| HeLa (Cervical) | 4.2 - 24.1 | [4] | |
| CT26 (Colon) | 4.2 - 24.1 | [4] | |
| Oxa/azaspiro[4][5]trienones | MCF-7 (Breast) | < 2 | [6] |
| DU-145 (Prostate) | GI50 evaluated | [6] | |
| A549 (Lung) | GI50 evaluated | [6] | |
| HepG2 (Liver) | GI50 evaluated | [6] |
Experimental Protocols: Assessing Anticancer Efficacy
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azaspiro compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.
Principle for Apoptosis (Annexin V/PI Staining): Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Step-by-Step Methodology (Apoptosis):
-
Cell Treatment: Treat cancer cells with the azaspiro compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Principle for Cell Cycle Analysis: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology (Cell Cycle):
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents. Azaspiro compounds have emerged as a promising class of molecules with the potential to address this challenge.
Spectrum of Activity and Mechanistic Insights
Several azaspiro analogues have demonstrated notable activity against a range of bacteria, including both Gram-positive and Gram-negative strains. For example, novel azaspiro analogues of the antibiotic linezolid have been synthesized and evaluated for their antibacterial and antitubercular properties.[10] The key modification in these analogues was the replacement of the morpholine moiety in linezolid with a 2-oxa-6-azaspiro[3.3]heptane, a bioisostere.[10] One such compound exhibited an antibacterial profile similar to linezolid against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[10]
The antimicrobial activity of azaspiro compounds is not limited to direct bactericidal or bacteriostatic effects. Some derivatives have shown the ability to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. A library of monomeric and dimeric pyrrolidine-2,3-diones, a class of azaspiro compounds, displayed potent anti-biofilm properties against S. aureus.[11]
Quantitative Data Summary: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Azaspiro analogues of linezolid (Compound 22) | Escherichia coli | 0.72 | [10] |
| Pseudomonas aeruginosa | 0.51 | [10] | |
| Staphylococcus aureus | 0.88 | [10] | |
| Bacillus subtilis | 0.49 | [10] | |
| 5-Oxopyrrolidine derivatives (Compound 21) | Multidrug-resistant Staphylococcus aureus | 1 - 8 | [13] |
| Staphylococcus aureus TCH 1516 | 2 | [13] | |
| Gram-negative pathogens | > 64 | [13] | |
| Pyrrolidine-2,3-diones | S. aureus (planktonic) | 8 - 16 | [11] |
Experimental Protocols: Determining Antimicrobial Efficacy
This is a widely used method for determining the MIC of a novel compound.[12][14]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the azaspiro compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[14]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[14]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[14]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Central Nervous System Activity: Modulating Neurological Pathways
The unique three-dimensional structure of azaspiro compounds makes them attractive candidates for targeting complex receptors in the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with specific neuronal targets opens up possibilities for treating a range of neurological and psychiatric disorders.
Mechanism of Action: Targeting Muscarinic and Dopamine Receptors
A significant area of investigation for azaspiro compounds in the CNS is their modulation of G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors and dopamine receptors.
Muscarinic Receptor Modulation: Certain 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of dementia in Alzheimer's disease.[15] These compounds have shown preferential affinity for M1 receptors over M2 receptors and have demonstrated potent antiamnesic activity in vivo.[15] More recently, chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[7] The modulation of these receptors is a key strategy in the development of treatments for cognitive disorders and psychosis.
Dopamine Receptor Ligands: Azaspiro compounds have also been designed as potent and selective antagonists for the dopamine D3 receptor (D3R).[9][16] The D3R is a target for various neurological and neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[9] Diazaspiro alkane cores have been incorporated into ligand architectures to achieve high affinity and selectivity for the D3R over the closely related D2R.[9][16]
Quantitative Data Summary: Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical parameter in drug development. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays.
| Compound Class | Target Receptor | Binding Affinity (Ki or IC50) | Reference |
| Diazaspiro alkane derivatives | Dopamine D3 Receptor | Ki = 25.6 - 122 nM | [9] |
| Azaindole derivatives | Dopamine D4 Receptor | Ki = 2.0 nM | [17] |
| Chiral 6-azaspiro[2.5]octanes | Muscarinic M4 Receptor | High Potency | [7] |
Experimental Protocols: Assessing CNS Activity
This in vitro assay is used to determine the affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., D3R).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled azaspiro compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
A battery of behavioral tests in rodents can be used to assess the in vivo effects of azaspiro compounds on CNS function.[5][18]
Open Field Test: This test is used to assess general locomotor activity, exploration, and anxiety-like behavior.[10]
-
Procedure: A rodent is placed in a novel, open arena, and its movements are tracked for a set period. Parameters measured include distance traveled, time spent in the center versus the periphery, and rearing frequency.
Rotarod Test: This test is used to evaluate motor coordination and balance.
-
Procedure: A rodent is placed on a rotating rod, and the latency to fall is measured. The speed of rotation can be constant or accelerating.
Tail Suspension Test: This is a common test for assessing antidepressant-like activity.
-
Procedure: A mouse is suspended by its tail, and the duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant effect.
Conclusion and Future Directions
Azaspiro compounds represent a structurally diverse and biologically active class of molecules with significant therapeutic potential. Their unique three-dimensional architecture offers a distinct advantage in the design of novel drugs targeting a wide range of diseases. The compelling anticancer, antimicrobial, and CNS activities highlighted in this guide underscore the importance of continued research in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azaspiro scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of azaspiro compounds in other disease areas, such as inflammatory and cardiovascular diseases.
The continued development of innovative synthetic methodologies and a deeper understanding of their biological activities will undoubtedly propel azaspiro compounds to the forefront of modern drug discovery.
References
- 1. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 6. In-Vivo and Ex-Vivo Brain Uptake Studies of Peptidomimetic Neurolysin Activators in Healthy and Stroke Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 9. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Preclinical assessment of CNS drug action using eye movements in mice [jci.org]
- 18. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirocycles: Sculpting the Third Dimension in Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic scaffolds.[1] In this landscape, spirocyclic compounds—molecules containing two rings joined by a single common atom—have emerged as privileged structures, offering a unique gateway to three-dimensional chemical space.[2][3] This guide provides a comprehensive technical overview of the strategic incorporation of spirocycles in modern drug discovery. We will delve into the fundamental principles that render these scaffolds advantageous, explore diverse synthetic methodologies, analyze their impact on critical drug-like properties through illustrative case studies, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, drug discovery has heavily relied on planar aromatic systems. However, the increasing complexity of biological targets necessitates molecules with more defined three-dimensional (3D) geometries to achieve optimal interactions.[1][3] Spirocycles inherently possess a rigid, non-planar structure due to the central spiroatom, which is a quaternary carbon.[2][4] This unique architecture offers several distinct advantages in drug design:
-
Enhanced Three-Dimensionality and Target Engagement: The spirocyclic core acts as a rigid scaffold, projecting functional groups into distinct vectors in 3D space.[2] This allows for more precise and multi-point interactions with the complex topographies of protein binding pockets, often leading to increased potency and selectivity.[2][5]
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs, rich in sp³-hybridized carbons, can significantly modulate a molecule's physicochemical properties.[4][6] This often leads to:
-
Increased Solubility: Generally, aliphatic and sp³-rich systems exhibit better aqueous solubility compared to their flat, aromatic counterparts.[2]
-
Modulated Lipophilicity (logP/logD): Strategic incorporation of spirocycles can fine-tune lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[4][6]
-
Improved Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability and prolonging the in vivo half-life of a drug candidate.[4][6]
-
-
Novel Chemical Space and Intellectual Property: The structural complexity of spirocycles provides access to novel and underexplored chemical space, offering opportunities for generating new intellectual property and developing first-in-class therapeutics.[3]
-
Bioisosteric Replacement: Spirocyclic fragments can serve as effective bioisosteres for more common, flexible, or metabolically susceptible moieties like gem-dimethyl groups or other cyclic systems.[7][8] This strategy allows for the optimization of lead compounds while retaining or improving their biological activity.
The impact of increasing the fraction of sp³-hybridized carbons (Fsp³) on the clinical success of drug candidates has been well-documented.[4][6] Spirocycles are an excellent tool for increasing the Fsp³ character of a molecule, thereby enhancing its drug-like properties.[4][6]
Navigating the Synthetic Landscape: Assembling the Spirocyclic Core
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the quaternary spirocenter.[2] However, recent advancements in synthetic organic chemistry have provided a diverse toolbox for the efficient and stereoselective synthesis of a wide array of spirocyclic systems.
Key Synthetic Strategies
Several powerful synthetic strategies are commonly employed for the construction of spirocyclic scaffolds:
-
Intramolecular Cyclization Reactions: This is a widely used approach where a linear precursor containing both nucleophilic and electrophilic centers is induced to cyclize, forming the spirocyclic core. Common variations include:
-
Intramolecular Alkylation
-
Intramolecular Aldol or Claisen Condensations
-
Ring-Closing Metathesis (RCM)
-
-
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful methods for constructing spirocyclic systems, often with excellent control over stereochemistry.
-
Rearrangement Reactions: Certain molecular rearrangements, such as the Pinacol rearrangement, can be harnessed to generate spirocyclic frameworks.
-
Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to complex spirocycles by combining three or more starting materials in a single synthetic operation.
Experimental Protocol: Synthesis of a Spiro-oxindole via a Catalytic Asymmetric [3+2] Cycloaddition
Spiro-oxindoles are a prominent class of spirocycles with a broad range of biological activities.[9] The following protocol outlines a general procedure for their asymmetric synthesis.
Reaction: Asymmetric [3+2] cycloaddition of a methyleneindolinone with an allenoate catalyzed by a chiral phosphine.
Materials:
-
N-protected isatin
-
Wittig reagent (e.g., Ph₃P=CHCO₂Et)
-
Allenoate (e.g., ethyl 2,3-butadienoate)
-
Chiral phosphine catalyst (e.g., (R)-SITCP)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of Methyleneindolinone:
-
Dissolve N-protected isatin (1.0 eq) and the Wittig reagent (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding methyleneindolinone.
-
-
Asymmetric [3+2] Cycloaddition:
-
To a solution of the methyleneindolinone (1.0 eq) and the chiral phosphine catalyst (0.1 eq) in anhydrous toluene, add the allenoate (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired spiro-oxindole product.
-
-
Characterization:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Spirocycles in Action: Case Studies from Pharmaceutical Development
The theoretical advantages of spirocycles translate into tangible benefits in drug discovery programs. Numerous approved drugs and clinical candidates incorporate spirocyclic motifs to enhance their pharmacological profiles.[1][10][11][12]
Case Study: Olaparib (Lynparza®) - Enhancing Selectivity
Olaparib is a PARP inhibitor approved for the treatment of certain types of cancer. A key structural feature of Olaparib is its piperazine ring. Researchers explored the bioisosteric replacement of this piperazine with a diazaspiro[3.3]heptane moiety.[4][6] While the spirocyclic analog exhibited a slight decrease in potency, it demonstrated a significant increase in selectivity for PARP-1 over other members of the PARP family.[4][6] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocycles to fine-tune the selectivity profile of a drug candidate.[6]
Case Study: MCHr1 Antagonists - Improving Physicochemical and PK Properties
In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine ring with various azaspirocycles.[4][6] This strategic modification led to a decrease in the distribution coefficient (logD), improved metabolic stability, and enhanced selectivity against the hERG channel, a common off-target that can lead to cardiotoxicity.[4][6]
Approved Drugs Featuring Spirocyclic Scaffolds
The following table summarizes a selection of approved drugs that incorporate spirocyclic motifs, showcasing the diverse therapeutic areas where these scaffolds have been successfully applied.
| Drug Name | Spirocyclic Moiety | Therapeutic Area |
| Griseofulvin | Spiro[benzofuran-2,1'-cyclohexane] | Antifungal[1] |
| Spironolactone | Spiro[androst-4-ene-17,2'(3'H)-furan] | Diuretic |
| Fluspirilene | 1,3,8-Triazaspiro[4.5]decane | Antipsychotic[1] |
| Irbesartan | 1,3-Diazaspiro[4.4]nonane | Antihypertensive[1] |
| Ledipasvir | Spiro[fluorene-9,3'-pyrrolidine] | Antiviral[2] |
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: General structure of a spirocycle, highlighting the central spiroatom connecting two rings.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality and Fluorine in the Pursuit of Novel Therapeutics
The contemporary drug discovery landscape is characterized by a continuous quest for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. A significant shift away from "flat" aromatic systems towards more three-dimensional (3D) molecular architectures has been a key trend in this endeavor.[1][2] Spirocyclic scaffolds, with their inherent rigidity and 3D nature, have emerged as powerful tools for medicinal chemists to explore novel chemical space and overcome challenges associated with traditional drug candidates.[3][4]
This guide focuses on a particularly promising building block that embodies these principles: 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride . This compound merges the conformational constraint of a spirocyclic system with the unique physicochemical properties imparted by gem-difluorination. It serves as a versatile intermediate for the synthesis of innovative drug candidates, particularly in the realms of central nervous system (CNS) disorders and kinase inhibition.[5]
This document provides a comprehensive overview of the applications of this compound, detailing its role as a bioisostere, its impact on critical drug-like properties, and practical protocols for its incorporation into lead molecules.
Physicochemical Properties and Structural Features
The strategic advantage of this compound lies in its unique combination of a spirocyclic azetidine and a gem-difluorinated cyclopropane ring.
| Property | Value | Source |
| CAS Number | 1630906-91-0 | [1][6] |
| Molecular Formula | C₅H₈ClF₂N | [1] |
| Molecular Weight | 155.57 g/mol | [1] |
| Predicted XlogP | 0.5 | [7] |
The presence of the gem-difluoro group significantly influences the molecule's electronic properties. Fluorine's high electronegativity can modulate the pKa of the adjacent amine and impact the molecule's lipophilicity and metabolic stability.[2][8] The spirocyclic nature of the scaffold provides a rigid conformational constraint, which can lead to improved binding affinity and selectivity for a biological target.[3]
Key Applications in Drug Discovery
Bioisosteric Replacement: A Modern Alternative to Traditional Functional Groups
A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties.[8] The 1,1-difluoro-5-azaspiro[2.3]hexane motif can be considered a valuable bioisostere for several common functional groups, offering distinct advantages.
-
Carbonyl and Gem-Dimethyl Group Bioisostere: The gem-difluorocyclopropyl group can act as a non-polar, non-hydrolyzable mimic of a carbonyl group or a gem-dimethyl group. This substitution can enhance metabolic stability by blocking oxidative metabolism at that position.[2]
-
Conformationally Restricted Amine: The azaspiro[2.3]hexane core provides a rigidified amine, which can be advantageous when exploring the structure-activity relationship (SAR) of a lead compound. This conformational restriction can lock the molecule into a bioactive conformation, leading to increased potency.[9]
References
- 1. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. parchem.com [parchem.com]
- 5. This compound [myskinrecipes.com]
- 6. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C5H7F2N) [pubchemlite.lcsb.uni.lu]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Deployment of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride in Medicinal Chemistry
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the application of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride, a novel building block for modern drug discovery. This compound merges two high-value structural motifs: a spirocyclic amine and a gem-difluorinated cyclobutane. The strategic incorporation of this scaffold can significantly influence the physicochemical and pharmacokinetic properties of lead compounds. We will delve into the scientific rationale for its use as a bioisosteric replacement for traditional cyclic amines, offering insights into its effects on properties like basicity, lipophilicity, and metabolic stability. This document furnishes researchers, scientists, and drug development professionals with detailed, validated protocols for key synthetic transformations such as N-acylation and N-alkylation, complete with mechanistic explanations, troubleshooting, and characterization guidelines.
Introduction: The Rationale for Fluorinated Spirocycles in Drug Design
The design of novel molecular entities with optimized drug-like properties is a paramount challenge in medicinal chemistry. The structure of 1,1-Difluoro-5-azaspiro[2.3]hexane uniquely addresses this challenge by combining a rigid, three-dimensional spirocyclic framework with the powerful electronic effects of geminal fluorine atoms.
-
The Spirocyclic Advantage: The 5-azaspiro[2.3]hexane core serves as a constrained, non-aromatic bioisostere for more common heterocycles like piperidine or azetidine.[1][2] Its rigid, three-dimensional geometry provides novel exit vectors for substituent placement, enabling chemists to explore previously inaccessible chemical space and optimize ligand-receptor interactions. This rigidity can also reduce the entropic penalty upon binding, potentially leading to enhanced potency.
-
The Power of gem-Difluorination: The difluoromethylene (CF₂) group is a cornerstone of modern medicinal chemistry.[3] Its introduction into a molecule imparts profound effects:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent secondary amine compared to its non-fluorinated analog. This can be a critical tool for tuning the ionization state of a molecule at physiological pH, thereby impacting its solubility, permeability, and off-target activity (e.g., hERG binding).[4][5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing this motif at a metabolically labile position can block degradation pathways and improve a compound's half-life.
-
Conformational Control & Lipophilicity: The CF₂ group can alter ring conformation and subtly modulate lipophilicity (LogP), influencing membrane permeability and oral bioavailability.[3][6]
-
This building block is therefore a powerful tool for multiparameter optimization in lead discovery and optimization programs.[7]
Physicochemical Properties & Handling
This compound is typically supplied as a white to off-white solid. It is crucial to handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
| Property | Value | Source |
| CAS Number | 1630906-91-0 | [8][9] |
| Molecular Formula | C₅H₈ClF₂N | [8][10] |
| Molecular Weight | 155.57 g/mol | [8][10] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | [8][9] |
| Storage | Store at 2-8°C or Room Temperature | [7][8] |
Note on the Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. For most reactions, the amine must be liberated to its freebase form in situ by the addition of a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA) or by a prior aqueous workup.
Core Application: General Workflow for Derivatization
The primary utility of this building block is the functionalization of its secondary amine. The following diagram outlines the general experimental workflow for its use in common coupling reactions.
Caption: General experimental workflow for derivatization.
Detailed Experimental Protocols
Protocol 1: N-Acylation (Amide Bond Formation)
This protocol describes a standard procedure for coupling the spiroamine with an acyl chloride to form a stable amide bond. Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[11]
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of interest (e.g., Benzoyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Basification: Add triethylamine (2.2 eq) to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second acts as the base for the acylation reaction. Stir for 10-15 minutes at room temperature. The mixture should become a clear solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Reagent Addition: Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Causality and Trustworthiness:
-
Why ≥2 equivalents of base? One equivalent is consumed to neutralize the hydrochloride salt, forming triethylammonium chloride. The second equivalent is required to scavenge the HCl generated during the acylation reaction itself, driving the equilibrium towards the product.[12][13]
-
Why anhydrous conditions? Acyl chlorides are highly reactive and will readily hydrolyze with water, reducing the yield and complicating purification.[14]
-
Self-Validation: The protocol's integrity is ensured by the in-process monitoring via TLC/LC-MS, which confirms the consumption of starting material before proceeding to work-up, and by the final characterization of the purified product.
Protocol 2: N-Alkylation (Reductive Amination)
Reductive amination is a robust and versatile method for forming C-N bonds, offering broader substrate scope and milder conditions compared to direct alkylation with alkyl halides.[15] This protocol describes the reaction of the spiroamine with an aldehyde or ketone in the presence of a reducing agent.
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the chosen aldehyde or ketone (1.1 eq), and anhydrous DCE (approx. 0.1 M).
-
Basification: Add DIPEA (1.1 eq) to free the secondary amine from its hydrochloride salt. Stir for 10 minutes.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid. This is often necessary to catalyze the formation of the intermediate iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated derivative.
Causality and Trustworthiness:
-
Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of slightly acidic conditions than other hydrides like sodium borohydride, preventing unwanted side reactions.
-
Role of Acetic Acid: The acid catalyzes the initial condensation between the amine and the carbonyl compound to form an iminium ion, which is the species that is subsequently reduced by the hydride.
-
Self-Validation: The progress of the reaction is tracked empirically via LC-MS, ensuring the reaction has gone to completion. Final product identity and purity are confirmed by standard analytical techniques (NMR, MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient base to free the amine.- Poor quality or hydrolyzed acylating/alkylating agent.- Steric hindrance from a bulky electrophile. | - Ensure ≥2 eq of base for acylation or ≥1 eq for other reactions.- Use freshly opened or purified reagents.- Increase reaction temperature, extend reaction time, or consider a less hindered coupling partner. |
| Multiple Products Observed | - (Alkylation) Over-alkylation if using a highly reactive alkyl halide.- (Acylation) Side reactions if temperature is too high. | - For alkylation, switch to reductive amination for better control.[16]- Maintain cooling (0 °C) during the addition of reactive acyl chlorides. |
| Difficult Purification | - Emulsion during aqueous work-up.- Product is highly polar and streaks on silica gel. | - Add more brine to the aqueous layer to break the emulsion.- For polar amine products, consider adding 1% Et₃N to the chromatography eluent to prevent streaking. Alternatively, use reverse-phase chromatography. |
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid spirocyclic core and the powerful electronic influence of a gem-difluoro group provides medicinal chemists with a sophisticated tool to modulate key ADME properties. The protocols detailed herein offer robust and reproducible methods for its incorporation into lead compounds, enabling the rational design of next-generation therapeutics with enhanced profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 10. This compound - CAS:1630906-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorinated Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride has emerged as a valuable building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and therapeutics for central nervous system (CNS) disorders.[1] Its utility stems from the unique combination of a conformationally rigid spirocyclic core and the strategic placement of a gem-difluoro group.
The spiro[2.3]hexane framework, consisting of a cyclopropane and an azetidine ring sharing a single carbon atom, imparts a three-dimensional topology that can effectively probe the binding sites of biological targets. This rigid structure can lead to improved binding affinity and selectivity compared to more flexible aliphatic or aromatic systems. Furthermore, the azaspiro[2.3]hexane motif is recognized as a bioisostere for piperidine, a common scaffold in many approved drugs, offering a pathway to explore new chemical space with potentially improved pharmacokinetic profiles.[2]
The gem-difluoro moiety at the 1-position is not merely a passive substituent. It profoundly influences the molecule's physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the secondary amine in the azetidine ring, influencing its nucleophilicity and interaction with biological targets. Moreover, the C-F bond is exceptionally stable to metabolic degradation, and the difluoromethyl group can enhance membrane permeability and metabolic stability of the final drug candidate.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, empowering researchers, scientists, and drug development professionals to leverage its unique properties in their synthetic endeavors.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1630906-91-0 | [3][4] |
| Molecular Formula | C₅H₈ClF₂N | [4] |
| Molecular Weight | 155.57 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [6] |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Core Synthetic Applications: N-Functionalization of the Azetidine Moiety
The secondary amine of the azetidine ring is the primary site of reactivity, allowing for a variety of N-functionalization reactions. The hydrochloride salt form necessitates the use of a base to liberate the free amine for subsequent reactions.
Application 1: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental transformation for introducing alkyl chains, which can be further functionalized or are key components of the target molecule.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing with the azetidine nucleophile. An inorganic base like potassium carbonate can also be employed, particularly in polar aprotic solvents.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for Sₙ2 reactions as they can dissolve the reactants and stabilize the transition state.
-
Temperature: Moderate heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of 1,1-difluoro-5-azaspiro[2.3]hexane with an alkyl halide.
Caption: Workflow for the N-Alkylation of 1,1-Difluoro-5-azaspiro[2.3]hexane.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF (or MeCN) to dissolve the starting material.
-
Add the base (TEA or DIPEA, 2.5 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Expected Data:
| Product | R-Group | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| N-Benzyl-1,1-difluoro-5-azaspiro[2.3]hexane | -CH₂Ph | >85% | 7.20-7.40 (m, 5H), 3.65 (s, 2H), 3.10 (s, 4H), 1.60-1.80 (m, 2H) | -95 to -105 (ABq, J ≈ 150 Hz) |
| N-Ethyl-1,1-difluoro-5-azaspiro[2.3]hexane | -CH₂CH₃ | >80% | 3.05 (s, 4H), 2.50 (q, J=7.2 Hz, 2H), 1.60-1.80 (m, 2H), 1.10 (t, J=7.2 Hz, 3H) | -95 to -105 (ABq, J ≈ 150 Hz) |
| Note: The provided NMR data are predicted values and may vary based on experimental conditions. |
Application 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
The formation of a C(aryl)-N bond is a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for the catalytic cycle to proceed efficiently. The choice of ligand can significantly impact the reaction outcome.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig couplings to prevent catalyst deactivation.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol outlines a general method for the palladium-catalyzed N-arylation of 1,1-difluoro-5-azaspiro[2.3]hexane with an aryl halide.
Caption: Workflow for the Buchwald-Hartwig N-Arylation.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine) (1.0 - 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
XPhos or SPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous, deoxygenated Toluene or Dioxane
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (N₂ or Ar), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the aryl halide and this compound.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Data:
| Product | Ar-Group | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| N-(4-methylphenyl)-1,1-difluoro-5-azaspiro[2.3]hexane | 4-Me-Ph | >70% | 7.05 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.4 Hz, 2H), 3.80 (s, 4H), 2.25 (s, 3H), 1.70-1.90 (m, 2H) | -95 to -105 (ABq, J ≈ 150 Hz) |
| N-(pyridin-2-yl)-1,1-difluoro-5-azaspiro[2.3]hexane | 2-Pyridyl | >65% | 8.10 (d, J=4.8 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 6.50 (t, J=6.0 Hz, 1H), 4.20 (s, 4H), 1.70-1.90 (m, 2H) | -95 to -105 (ABq, J ≈ 150 Hz) |
| Note: The provided NMR data are predicted values and may vary based on experimental conditions. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex molecular architectures. Its unique structural and electronic properties make it an attractive component for the development of new therapeutic agents. The protocols outlined in this document provide a solid foundation for the application of this building block in N-alkylation and N-arylation reactions, two of the most fundamental transformations in modern drug discovery. The inherent modularity of these processes allows for the rapid generation of diverse libraries of compounds for biological screening. As the demand for innovative drug candidates continues to grow, the strategic incorporation of fluorinated spirocyclic motifs, such as that offered by 1,1-difluoro-5-azaspiro[2.3]hexane, will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 4. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 5. This compound - CAS:1630906-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound CAS#: 1630906-91-0 [m.chemicalbook.com]
The Strategic Application of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into greater three-dimensional chemical space. Spirocyclic scaffolds have emerged as privileged motifs in this endeavor, offering a rigid and well-defined three-dimensional architecture that can enhance target binding and optimize physicochemical properties.[1][2] The 5-azaspiro[2.3]hexane framework, a compact and strained ring system, presents a unique bioisostere for more common saturated heterocycles like piperidine. Its rigid nature allows for precise vectorization of substituents, enabling a more accurate exploration of a target's binding pocket.
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[4] Specifically, the gem-difluoro group (CF2) is a valuable motif, acting as a bioisostere for a carbonyl group or a single methylene unit, while also enhancing metabolic stability by blocking oxidative metabolism at that position.[5][6]
This document provides a comprehensive guide to the application of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS: 1630906-91-0) , a building block that synergistically combines the benefits of a spirocyclic scaffold and gem-difluorination. We will delve into its key physicochemical properties and provide detailed, adaptable protocols for its incorporation into lead compounds, empowering researchers to leverage its unique attributes in their drug discovery programs.
Physicochemical Properties and Strategic Considerations
This compound is a crystalline solid at room temperature.[7] Its key structural features—the spirocyclic core and the gem-difluoro group—impart specific properties that are highly advantageous in medicinal chemistry.
| Property | Value/Observation | Implication in Drug Design |
| Molecular Formula | C₅H₈ClF₂N | Low molecular weight, contributing favorably to ligand efficiency. |
| Molecular Weight | 155.57 g/mol [7] | |
| Structure | This compound | Rigid, three-dimensional scaffold for precise substituent placement. |
| pKa (predicted) | Lower than non-fluorinated analogues | The strong electron-withdrawing effect of the gem-difluoro group significantly reduces the basicity of the secondary amine.[8][9] This can prevent unwanted protonation under physiological conditions, potentially improving cell permeability and reducing off-target interactions with cationic channels. |
| Metabolic Stability | Enhanced | The C-F bond is exceptionally strong, and the CF2 group is resistant to oxidative metabolism by cytochrome P450 enzymes.[10] This blocks a potential "soft spot" for drug metabolism. |
| Lipophilicity (LogP) | Context-dependent | Fluorination can either increase or decrease lipophilicity depending on the overall molecular context.[11] Careful evaluation within a specific molecular series is necessary. |
Causality Behind Experimental Choices: The Impact of Reduced Basicity
The most significant chemical consequence of the gem-difluoro group is the marked reduction in the pKa of the secondary amine.[8][9] This is due to the powerful inductive electron-withdrawing effect of the two fluorine atoms. Researchers must account for this reduced nucleophilicity when designing synthetic routes. While the amine is still reactive, more forcing conditions or specific catalytic systems may be required for certain transformations compared to its non-fluorinated counterparts. For instance, in reactions like N-arylation, the choice of a highly active catalyst and a strong base is crucial to overcome the amine's lower reactivity.[12] Conversely, this lower basicity can be advantageous in the final compound, reducing the likelihood of forming a positive charge at physiological pH, which can improve oral bioavailability and reduce hERG channel liability.
Application Protocols: Incorporating the Scaffold
As a secondary amine, this compound is a versatile building block for introducing the difluoro-spirocyclic motif into a target molecule. The following protocols are representative of the most common and effective methods for its utilization. Note that the hydrochloride salt must first be neutralized to the free amine in situ or in a separate step using a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ or Cs₂CO₃) before its use in most coupling reactions.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of the 1,1-Difluoro-5-azaspiro[2.3]hexane with an aryl halide (bromide or chloride), a cornerstone reaction for synthesizing N-aryl amines.[13][14]
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Incorporation of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride into Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Novel Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. Structural rigidity, three-dimensional complexity, and the introduction of fluorine atoms are established strategies to improve metabolic stability, binding affinity, and pharmacokinetic properties. The 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride building block represents a confluence of these favorable attributes. Its unique spirocyclic framework, featuring a strained cyclobutane and a cyclopropane ring, imparts a defined conformational rigidity, positioning it as a compelling bioisostere for commonly used motifs like piperidine. The gem-difluoro group on the cyclopropane ring further enhances its desirability by modulating lipophilicity and blocking metabolic oxidation, making this scaffold a valuable asset in the design of next-generation therapeutics.[1]
This guide provides a comprehensive overview of the application of this compound in the synthesis of novel compounds, with a focus on robust and reproducible protocols for its functionalization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1630906-91-0 | --INVALID-LINK-- |
| Molecular Formula | C₅H₈ClF₂N | --INVALID-LINK-- |
| Molecular Weight | 155.58 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |
| Storage | 2-8°C, under inert atmosphere | --INVALID-LINK-- |
Core Synthetic Strategies: N-Functionalization
The secondary amine of the azaspiro[2.3]hexane core is the primary handle for synthetic elaboration. The following sections detail protocols for its N-arylation, N-alkylation, and amide coupling. The hydrochloride salt must be neutralized in situ or deprotected prior to reaction, typically by treatment with a suitable base.
Diagram: General N-Functionalization Workflow
Caption: General workflow for the N-functionalization of 1,1-Difluoro-5-azaspiro[2.3]hexane.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. Given the steric hindrance around the nitrogen atom of the azaspiro[2.3]hexane core, the choice of a suitable bulky phosphine ligand is crucial for achieving high yields.
Rationale: This protocol is adapted from established methods for the N-arylation of challenging secondary amines. The use of a palladium catalyst with a biarylphosphine ligand, such as BrettPhos, is known to facilitate the coupling of sterically demanding substrates. A weak base is employed to minimize potential side reactions.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), BrettPhos (0.04 eq.), and cesium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Reagent/Parameter | Condition |
| Aryl Halide | Aryl bromide or iodide |
| Catalyst | Pd₂(dba)₃ |
| Ligand | BrettPhos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
Protocol 2: N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a fundamental transformation. For sterically hindered amines, this reaction may require elevated temperatures and a non-nucleophilic base to facilitate the Sₙ2 reaction and minimize side products.
Rationale: This protocol employs standard conditions for the N-alkylation of secondary amines. The use of a polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the reaction, while a base such as potassium carbonate is sufficient to neutralize the generated hydrohalic acid and the starting hydrochloride salt.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Condition |
| Alkylating Agent | Alkyl bromide or iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Time | 6-12 h |
Protocol 3: Amide Coupling
The formation of an amide bond with the sterically hindered and electron-deficient 1,1-Difluoro-5-azaspiro[2.3]hexane can be challenging with standard coupling reagents. More potent activating agents are often required to overcome the high activation energy barrier.
Rationale: This protocol is based on procedures found in patent literature for the synthesis of tankyrase inhibitors, which utilize a similar azaspirocyclic amine.[1] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is well-established for difficult amide bond formations due to the formation of a highly reactive activated ester.
Experimental Protocol:
-
Activation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of this compound (1.1 eq.) and additional DIPEA (1.1 eq.) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Diagram: Amide Coupling Workflow
Caption: Workflow for the amide coupling of 1,1-Difluoro-5-azaspiro[2.3]hexane.
Applications in Drug Discovery
The derivatives of 1,1-Difluoro-5-azaspiro[2.3]hexane are of significant interest in medicinal chemistry. The rigid spirocyclic core allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding to biological targets. The gem-difluoro group can improve metabolic stability and modulate pKa, which are critical parameters for drug candidates.
This scaffold has been explored in the development of inhibitors for various enzymes, including tankyrases, which are implicated in cancer.[1] The ability to readily functionalize the nitrogen atom allows for the generation of diverse libraries of compounds for screening against a wide range of biological targets.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide provide robust methods for the N-arylation, N-alkylation, and amide coupling of this scaffold. Careful selection of reagents and reaction conditions, particularly for the sterically hindered and electron-deficient amine, is crucial for successful synthesis. The unique structural and electronic properties of this building block make it a promising component in the design of future therapeutic agents.
References
Application Notes and Protocols: 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride as a Piperidine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need to Move Beyond Piperidine
The piperidine ring is a cornerstone of medicinal chemistry, ranking as the third most frequently used ring structure in pharmaceuticals. Its prevalence is a testa[1]ment to its favorable properties, including high aqueous solubility and straightforward synthetic accessibility. However, the very ubiquity of the piperidine scaffold presents challenges in modern drug discovery. Over-reliance on this motif can lead to difficulties in establishing novelty for intellectual property and can result in suboptimal pharmacokinetic profiles, particularly concerning metabolic stability. Specifically, piperidine rings are often susceptible to enzymatic degradation by cytochrome P450 oxidases, which can limit a drug candidate's half-life and bioavailability.
Bioisosteric replacement[2] is a powerful strategy to address these challenges, allowing chemists to fine-tune molecular properties while preserving the overall shape required for biological activity. This guide focuses on 1[3],1-difluoro-5-azaspiro[2.3]hexane hydrochloride , a novel and increasingly valuable bioisostere for piperidine. By replacing the piperidine core with this conformationally restricted, fluorinated spirocycle, researchers can unlock new chemical space and overcome common drug development hurdles.
This document serves as a detailed guide to the strategic application of 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride. We will explore the causal relationship between its unique structure and its advantageous physicochemical properties, provide detailed, field-tested protocols for its incorporation into lead compounds, and present a case study illustrating its real-world impact.
The Strategic Advantage: Physicochemical and Structural Benefits
The substitution of a piperidine ring with 1,1-difluoro-5-azaspiro[2.3]hexane introduces precise and predictable changes to a molecule's properties. These modifications stem from two key structural features: the spirocyclic core and geminal difluorination.
Conformational Rigidity and Novel Exit Vectors
The spirocyclic fusion of a cyclopropane and an azetidine ring creates a rigid, three-dimensional structure. Unlike the flexible chair[4] and boat conformations of piperidine, the 5-azaspiro[2.3]hexane scaffold is "frozen," which can enhance binding affinity to a biological target by reducing the entropic penalty of binding. Furthermore, this unique [4][5]geometry alters the exit vectors from the ring system, allowing for the exploration of new binding interactions within a target protein.
Caption: Structural comparison of piperidine and its spirocyclic bioisostere.
Impact of Fluorination on Basicity (pKa) and Lipophilicity (logP)
The introduction of fluorine atoms significantly impacts a molecule's electronic properties. The gem-difluoro group on[6] the cyclopropane ring acts as a strong electron-withdrawing group. This has a profound and highly useful effect on the basicity of the nearby nitrogen atom in the azetidine ring.
-
Lowered Basicity (pKa): The inductive effect of the fluorine atoms lowers the pKa of the spirocyclic amine compared to piperidine. This reduction in basicit[7][8]y is often desirable in drug design, as highly basic amines can be associated with off-target effects (e.g., hERG channel inhibition) and poor cell permeability.
-
Modulated Lipophili[9]city (logP): The effect of fluorination on lipophilicity is complex and context-dependent. While fluorine is highly [7]electronegative, the C-F bond can also reduce the polarizability of the molecule's surface. In many cases, strategic fluorination can either increase or decrease logP, providing a valuable tool for optimizing a compound's solubility and permeability profile.
-
Enhanced Metabolic [8]Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism. Replacing a metabolically[2][10] vulnerable C-H bond on a piperidine ring with the gem-difluoro moiety of the spirocycle can significantly increase a compound's half-life.
Comparative Physicoc[11]hemical Properties
| Property | Piperidine | 1,1-Difluoro-5-azaspiro[2.3]hexane | Rationale for Change |
| Conformation | Flexible (Chair/Boat) | Rigid | Spirocyclic fusion restricts bond rotation. |
| Basicity (pKa) | [4]~11.2 | Lower (~8.5 - 9.5) | Strong inductive electron-withdrawal by the CF2 group. |
| Lipophilicity (logP[6][7]) | -0.1 | Context-dependent, often increased | Modulation of molecular surface polarity by fluorine atoms. |
| Metabolic Stability[8] | Susceptible to oxidation | Generally increased | C-F bonds are resistant to CYP450-mediated metabolism. |
| Fraction of sp³ (F[2][11]sp³) | High | Higher | The spirocyclic nature increases three-dimensionality. |
Synthetic Protocols for Incorporation
The hydrochloride salt of 1,1-difluoro-5-azaspiro[2.3]hexane is a stable, crystalline solid that is amenable to a variety of standard synthetic transformations. The following protocols p[12]rovide detailed, step-by-step methodologies for its incorporation into target molecules.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the spirocycle with an aryl halide. The choice of base and ligand is critical for achieving high yields.
Workflow Diagram
Caption: General workflow for Buchwald-Hartwig N-Arylation.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (Ar-X, 1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 eq)
-
Anhydrous toluene
-
Schlenk flask or equivalent inert atmosphere reaction vessel
Procedure:
-
Vessel Preparation: Add the aryl halide, Pd₂(dba)₃, and BINAP to a flame-dried Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the this compound and sodium tert-butoxide.
-
Causality Insight: A strong, non-nucleophilic base like NaOtBu is required to both deprotonate the hydrochloride salt and facilitate the catalytic cycle. The excess base ensures complete deprotonation.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust and widely used method for forming C-N bonds. This protocol uses a mild[13] reducing agent suitable for a wide range of functional groups.
Materials:
-
This compound (1.1 eq)
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA, 1.2 eq)
-
Round-bottom flask
Procedure:
-
Initial Mixture: To a round-bottom flask, add the aldehyde or ketone and this compound in DCM.
-
Base Addition: Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 20 minutes at room temperature.
-
Causality Insight: The in-situ formation of the iminium ion intermediate is the rate-limiting step. Allowing the amine and carbonyl to stir together before adding the reducing agent ensures its efficient formation.
-
-
Reducing Agent: Add sodium triacetoxyborohydride in one portion.
-
Causality Insight: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, minimizing side reactions.
-
-
Reaction: Stir th[14]e reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Case Study: Bioisosteric Replacement in a CNS Drug Candidate
While specific proprietary examples are confidential, we can analyze a representative case based on published principles. Consider a hypothetical CNS drug candidate containing a piperidine ring that suffers from rapid metabolism and shows some off-target activity at the hERG channel.
The Challenge:
-
Compound A (Piperidine Analog): High affinity for the target receptor but shows rapid clearance in human liver microsomes (HLM) and has a hERG IC₅₀ of 2 µM. The high basicity of the piperidine nitrogen is implicated in the hERG liability.
The Solution: Bioisosteric Replacement
-
Compound B (Spirocyclic Analog): Synthesized using Protocol 1 (N-Arylation). The piperidine ring is replaced with the 1,1-difluoro-5-azaspiro[2.3]hexane moiety.
Comparative Data:
| Parameter | Compound A (Piperidine) | Compound B (Spirocycle) | Improvement |
| Target Potency (IC₅₀) | 5 nM | 7 nM | Maintained |
| pKa | 10.8 | 9.1 | 1.7 unit reduction |
| hERG IC₅₀ | 2 µM | > 30 µM | >15-fold |
| HLM Stability (t½) | 15 min | 95 min | >6-fold |
| logP | 2.1 | 2.8 | Modulated |
Analysis of Results: The bioisosteric replacement was highly successful. The spirocyclic analog (Compound B) maintained the high potency of the original compound, demonstrating that the new scaffold was well-tolerated by the target's binding pocket. The strategic introduction of the gem-difluoro group successfully lowered the amine's pKa, which led to a dramatic reduction in hERG activity, significantly improving the safety profile. Furthermore, the fluorina[9]ted spirocycle proved to be much more resistant to oxidative metabolism, increasing the metabolic half-life by over six-fold. This case study exemplifi[15]es the power of 1,1-difluoro-5-azaspiro[2.3]hexane as a tool for multi-parameter optimization in drug discovery.
Conclusion
This compound is more than just a novel building block; it is a strategic tool for overcoming well-known challenges in medicinal chemistry. Its unique combination of conformational rigidity and modulated electronic properties allows for the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The robust synthetic protocols provided herein enable its efficient incorporation, making it an accessible and powerful alternative to the traditional piperidine scaffold for the next generation of therapeutics.
References
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 13. researchgate.net [researchgate.net]
- 14. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Therapeutic Agents with Difluorinated Spirocycles
Abstract
The confluence of spirocyclic scaffolds and strategic fluorination represents a frontier in medicinal chemistry, offering a powerful toolkit to overcome long-standing challenges in drug development. Spirocycles, by virtue of their rigid, three-dimensional structures, provide access to novel chemical space and can enforce bioactive conformations, thereby enhancing potency and selectivity.[1][2][3][4][5] The incorporation of a gem-difluoromethylene group—a bioisostere for carbonyls, ethers, or methylene units—further refines molecular properties.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of therapeutic agents incorporating difluorinated spirocycles. We will detail field-proven synthetic protocols, robust methods for physicochemical and metabolic profiling, and assays for biological target validation, using kinase inhibitors as a representative case study.
The Strategic Imperative: Why Difluorinated Spirocycles?
The modern drug discovery paradigm, often described as an "escape from flatland," seeks to enhance the three-dimensionality of drug candidates to improve their pharmacological profiles.[9] Spirocyclic systems are exemplary in this regard, as the shared spiro-carbon atom locks the fused rings in perpendicular planes, creating a rigid and defined spatial arrangement of substituents.[10][11] This conformational constraint can lead to a significant reduction in the entropic penalty upon binding to a biological target, resulting in enhanced affinity and selectivity.[4][11]
However, the synthesis of these complex scaffolds can be challenging.[12][13] Furthermore, even with an ideal scaffold, properties such as metabolic stability and membrane permeability remain critical hurdles. This is where strategic fluorination becomes indispensable. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[14][15] The introduction of a CF2 group can profoundly influence a molecule's properties:
-
Metabolic Stability: Blocks sites of oxidative metabolism, increasing the drug's half-life.[16][17]
-
Lipophilicity & Permeability: Modulates the local electronic environment, which can alter lipophilicity (LogP) and, consequently, cell membrane permeability.[18][19]
-
Binding Affinity: The electronegativity of fluorine can alter pKa of nearby functional groups or create favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the target's binding pocket.[14][17]
-
Bioisosterism: The gem-difluoromethylene group serves as a non-hydrolyzable, lipophilic bioisostere of a carbonyl group, enabling the replacement of metabolically labile functionalities without drastic changes to molecular geometry.[20][21]
The combination of a spirocyclic core with gem-difluorination creates a synergistic effect, yielding scaffolds that are both conformationally restricted and metabolically robust—a highly desirable combination for modern therapeutic agents.
Synthesis of Functionalized Difluorinated Spirocycles
The successful development of these agents begins with a robust and scalable synthetic strategy. While numerous spirocycles exist, the 6,6-difluorospiro[3.3]heptane scaffold has emerged as a particularly valuable building block, serving as a conformationally restricted isostere of gem-difluorocyclohexane.[20]
Protocol 1: Multigram Synthesis of a Core Difluorospiro[3.3]heptane Intermediate
This protocol outlines the synthesis of diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate, a versatile intermediate for further functionalization. The causality behind this specific route lies in its convergent nature, starting from a common difluorinated precursor and building the spirocyclic core via a robust double alkylation reaction.
Workflow: Synthesis of a Difluorospiro[3.3]heptane Intermediate
Caption: Synthetic workflow for a key difluorinated spiro[3.3]heptane building block.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), prepare a mechanically stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the active methylene of diethyl malonate to form the nucleophilic enolate. Anhydrous conditions are critical to prevent quenching of the base.
-
-
Enolate Formation:
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1 hour until hydrogen gas evolution ceases. This indicates complete formation of the sodium salt of diethyl malonate.
-
-
Double Alkylation (Spirocyclization):
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.05 equivalents) in anhydrous THF to the enolate solution.[20]
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The dibromide acts as a dielectrophile. The first alkylation forms a new C-C bond, and the second, intramolecular alkylation closes the second ring to form the spiro[3.3]heptane core. Refluxing provides the necessary activation energy for the cyclization.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the target diester 7 .[20]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic signals in ¹⁹F NMR and the spiro-carbon signal in ¹³C NMR are key validation points.
-
Physicochemical and Pharmacokinetic (ADME) Profiling
The primary rationale for incorporating a difluorinated spirocycle is to favorably modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. Therefore, experimental validation of these properties is a self-validating system for the design strategy.
| Property | Effect of gem-Difluorination | Rationale & Impact on Drug Development |
| Lipophilicity (LogP) | Context-dependent; often increases | The CF2 group is more lipophilic than a carbonyl but less than a CH2 group. Fine-tunes the balance between solubility and membrane permeability.[7][22] |
| Aqueous Solubility | Generally decreases | Increased lipophilicity can reduce solubility. This must be balanced by other polar groups in the molecule. |
| Acidity/Basicity (pKa) | Lowers pKa of nearby amines | The strong electron-withdrawing effect of fluorine reduces the basicity of proximal amines, which can decrease off-target hERG channel binding and alter target engagement.[7][22] |
| Metabolic Stability | Significantly increases | The C-F bond is resistant to cleavage by CYP450 enzymes, preventing metabolic oxidation at or near the fluorinated position.[14][18] |
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol determines the intrinsic clearance rate of a compound, providing a direct measure of its metabolic stability.
Workflow: In Vitro Metabolic Stability Assay
Caption: Experimental workflow for determining metabolic stability using liver microsomes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Testosterone) in DMSO.
-
Prepare a 20 mM NADPH regenerating solution in phosphate buffer. Causality: NADPH is a required cofactor for CYP450 enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a well containing 3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Biological Evaluation: A Kinase Inhibitor Case Study
To validate the therapeutic potential of a difluorinated spirocyclic compound, its biological activity must be rigorously assessed. We will use a kinase inhibitor as a case study, as this class of drugs often benefits from the conformational rigidity and improved ADME properties offered by these scaffolds.[23]
Protocol 3: Target Engagement via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and robust method to confirm direct binding of a compound to a target protein.[24] It measures the thermal stability of a protein, which typically increases upon ligand binding.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute the purified target kinase to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES with NaCl).
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.
-
Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup:
-
In a 96-well PCR plate, combine the protein solution, the test compound at various concentrations, and the fluorescent dye. Include a "no ligand" control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a protein melting curve.
-
Determine the melting temperature (Tm), the midpoint of the transition, for each condition.
-
The change in melting temperature (ΔTm = Tm_ligand - Tm_no_ligand) is a direct measure of target engagement and stabilization by the compound.
-
Data Interpretation and Validation
A significant positive ΔTm provides strong evidence of direct binding. This data should be correlated with functional activity from an enzymatic assay.
| Compound | Scaffold Type | Metabolic t½ (min) | Target Kinase ΔTm (°C) | Kinase IC50 (nM) |
| Lead-01 | Acyclic, non-fluorinated | 8 | +1.5 | 250 |
| DF-Spiro-01 | Difluoro-spiro[3.3]heptane | >120 | +8.2 | 15 |
The hypothetical data above illustrates a successful outcome: the introduction of the difluorinated spirocyclic scaffold significantly improved metabolic stability (t½), enhanced target engagement (ΔTm), and increased inhibitory potency (lower IC50). This self-validating loop—where the designed molecular features produce the predicted improvements in experimental readouts—confirms the soundness of the scientific approach.
Conclusion
The rational design and development of therapeutic agents using difluorinated spirocycles is a powerful strategy in modern medicinal chemistry. These scaffolds offer a unique combination of three-dimensional complexity, conformational rigidity, and metabolic robustness that can address multiple challenges simultaneously, from poor pharmacokinetics to insufficient potency and selectivity. By employing the robust synthetic, physicochemical, and biological protocols detailed in this guide, researchers can effectively harness the potential of these privileged structures to accelerate the discovery of next-generation therapeutics.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. nbinno.com [nbinno.com]
- 17. benthamscience.com [benthamscience.com]
- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. scienceopen.com [scienceopen.com]
- 24. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride in Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic design of linker elements is a critical determinant of success in the development of Proteolysis Targeting Chimeras (PROTACs). The linker not only bridges the target-binding warhead and the E3 ligase-recruiting ligand but also profoundly influences the physicochemical properties, conformational dynamics, and ultimately, the degradation efficacy of the entire molecule. This guide introduces 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride , a novel building block poised to address key challenges in PROTAC linker design. Its unique spirocyclic and gem-difluorinated structure offers a compelling combination of conformational rigidity and favorable physicochemical properties. This document provides a comprehensive overview of its strategic advantages, detailed protocols for its incorporation into PROTAC synthesis workflows, and expert insights into the rationale behind its application.
Introduction: The Imperative for Advanced Linker Scaffolds
PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's architecture dictates the spatial orientation of the two proteins, a crucial factor for productive ternary complex formation.[2] While flexible linkers like PEG chains have been widely used, there is a growing recognition that incorporating rigid elements can offer significant advantages.[3]
The 1,1-Difluoro-5-azaspiro[2.3]hexane scaffold represents a significant advancement in linker technology for several key reasons:
-
Conformational Rigidity: The spirocyclic system, defined by two rings sharing a single carbon atom, inherently reduces the number of rotatable bonds compared to linear alkyl or PEG linkers.[4] This pre-organizes the PROTAC molecule, potentially lowering the entropic penalty of forming the ternary complex and enhancing binding affinity.[3]
-
Piperidine Bioisostere: The azaspiro[2.3]hexane motif can be considered a novel bioisostere of piperidine, a common fragment in drug molecules.[4][5] This allows for the exploration of new chemical space while mimicking the favorable geometric vectors of established piperidine-containing linkers.
-
Improved Physicochemical Properties through Fluorination: The gem-difluoro group imparts a range of beneficial properties. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism.[6] Furthermore, strategic fluorination can modulate lipophilicity and membrane permeability, critical parameters for the large, often "beyond Rule of 5," PROTAC molecules.[6] The polarized C-F bonds can also engage in favorable non-covalent interactions within the protein binding pockets.
This building block is supplied as a hydrochloride salt, which enhances its stability and shelf-life. The protocols outlined below address the straightforward neutralization and coupling of this secondary amine into a growing PROTAC molecule.
Physicochemical Properties and Strategic Advantages
The incorporation of 1,1-Difluoro-5-azaspiro[2.3]hexane into a linker design can be leveraged to tune key molecular properties.
| Property | Contribution of the 1,1-Difluoro-5-azaspiro[2.3]hexane Moiety | Rationale & Impact on PROTAC Performance |
| Molecular Shape | Introduces a distinct three-dimensional, non-planar geometry. | Moves away from the "flat" chemical space of many aromatic linkers, potentially improving solubility and reducing non-specific binding.[4] |
| Lipophilicity (logP) | The gem-difluoro group can lower the pKa of the adjacent amine and influence local lipophilicity. The overall effect on the PROTAC's logP will depend on the full context of the linker.[3] | Fine-tuning lipophilicity is crucial for balancing aqueous solubility with cell membrane permeability, a key challenge for PROTACs. |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. The cyclopropyl ring is also generally stable. | Reduces susceptibility to cytochrome P450 oxidation, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile.[6] |
| Conformational Rigidity | The spirocyclic nature locks the relative orientation of the entry and exit vectors of the linker. | Reduces the number of unproductive conformations the PROTAC can adopt in solution, increasing the probability of achieving a degradation-competent ternary complex geometry.[3] |
| Basicity (pKa) | The electron-withdrawing effect of the two fluorine atoms is expected to lower the basicity of the secondary amine compared to its non-fluorinated analog.[3] | A lower pKa can reduce off-target interactions with acidic cellular components and may improve cell permeability by decreasing the proportion of the protonated species at physiological pH. |
Experimental Protocols: Incorporation into PROTAC Synthesis
The this compound can be readily incorporated into a PROTAC synthesis workflow, typically via amide bond formation. The following protocols provide a detailed, step-by-step guide for its use.
Workflow Overview
The general strategy involves coupling the azaspirohexane building block to a carboxylic acid-functionalized fragment of the PROTAC (either the warhead-linker or the E3 ligase-linker component).
Caption: General workflow for incorporating the azaspirohexane building block.
Protocol 1: Standard Amide Coupling
This protocol describes the coupling of the azaspirohexane building block to a carboxylic acid using a standard peptide coupling reagent like HATU.
Materials:
-
Carboxylic acid-functionalized PROTAC fragment (e.g., Warhead-Linker-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry, inerted reaction vessel, dissolve the carboxylic acid-functionalized PROTAC fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Expert Insight: Pre-activation of the carboxylic acid to form the active ester intermediate can improve reaction efficiency and minimize side reactions.
-
-
Amine Addition: In a separate vial, suspend this compound (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and liberate the free secondary amine. The suspension should become a clear solution.
-
Causality Explanation: The hydrochloride salt renders the amine non-nucleophilic. A non-nucleophilic base like DIPEA is required to deprotonate the ammonium salt without competing in the subsequent coupling reaction. At least two equivalents of base are needed: one to neutralize the HCl salt and one to neutralize the acid formed during the coupling reaction. An excess is often used to drive the reaction to completion.[7]
-
-
Coupling Reaction: Add the solution of the free amine dropwise to the pre-activated carboxylic acid mixture from step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired PROTAC intermediate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Acyl Chloride-Mediated Coupling
This protocol is an alternative for cases where the carboxylic acid is readily converted to a more reactive acyl chloride.
Materials:
-
Carboxylic acid-functionalized PROTAC fragment (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.5 eq)
-
Catalytic amount of anhydrous DMF (1-2 drops)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acyl Chloride Formation: In an inerted flask, dissolve the carboxylic acid-functionalized PROTAC fragment (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF, then add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of this step is often indicated by the cessation of gas evolution.
-
Expert Insight: This step should be performed in a well-ventilated fume hood. The crude acyl chloride is typically used immediately without purification.[8]
-
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Amine Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM at 0 °C. Add TEA (3.0 eq) and stir for 10 minutes.
-
Coupling Reaction: Slowly add the solution of the acyl chloride from step 2 to the amine suspension at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Follow steps 5-7 from Protocol 1. The aqueous work-up will remove the triethylammonium hydrochloride salt formed during the reaction.
Logical Framework for Application
The decision to incorporate the 1,1-Difluoro-5-azaspiro[2.3]hexane building block should be guided by a clear strategic rationale.
Caption: Decision workflow for utilizing the fluorinated azaspirohexane.
Conclusion and Future Outlook
This compound is a highly promising building block for the next generation of protein degraders. Its unique combination of a rigid spirocyclic core and the advantageous physicochemical properties conferred by gem-difluorination provides a powerful tool for medicinal chemists to address common challenges in PROTAC development, such as metabolic instability and suboptimal conformational dynamics. The straightforward coupling protocols described herein allow for its efficient integration into established synthetic routes. As the field of targeted protein degradation continues to evolve, the rational design of linkers using novel, three-dimensional scaffolds like this will be paramount to unlocking the full therapeutic potential of this modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 6. This compound [myskinrecipes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Synthetic Routes for Functionalized 4-Azaspiro[2.3]hexanes: An Application Note for Medicinal Chemistry
Introduction: The Emergence of 4-Azaspiro[2.3]hexanes in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is perpetual. Spirocyclic systems, with their inherent three-dimensionality, have garnered significant attention as they offer a strategic advantage in exploring new chemical space. Among these, 4-azaspiro[2.3]hexanes are emerging as a compelling structural motif and a promising bioisostere for the ubiquitous piperidine ring, a component found in numerous approved drugs.[1] The constrained geometry of the 4-azaspiro[2.3]hexane scaffold, where the nitrogen atom is directly bonded to the spirocenter adjacent to a cyclopropane ring, creates a unique electronic and steric environment compared to other azaspirocycles.[1] This structural nuance can lead to improved metabolic stability, reduced clearance, and novel intellectual property positions.[1]
Despite their potential, the synthesis of functionalized 4-azaspiro[2.3]hexanes has been historically underexplored, limiting their broader application in drug discovery programs.[1][2] This application note details two robust and scalable synthetic routes for accessing functionalized 4-azaspiro[2.3]hexanes, providing researchers with the necessary protocols to incorporate this valuable scaffold into their molecular designs.
Synthetic Strategy I: Synthesis via Azetidine Enamine Intermediates
A versatile approach to 6-functionalized 4-azaspiro[2.3]hexanes commences from substituted azetidines.[1][2] This strategy hinges on the formation of a key azetidine enamine intermediate, which then undergoes a carbene-mediated cyclopropanation to construct the spirocyclic core. A key advantage of this route is the ability to introduce functionality at the 6-position of the final product.
Workflow Overview
The overall workflow for this synthetic approach is depicted below. It begins with the synthesis of a 3-functionalized azetidin-2-ylmethanol, which serves as the precursor to the crucial enamine intermediate.
Caption: Figure 1. Workflow for the synthesis of 6-functionalized 4-azaspiro[2.3]hexanes via an azetidine enamine intermediate.
Protocol: Synthesis of a 6-Dimethoxy-4-azaspiro[2.3]hexane Derivative
This protocol is adapted from the work of Huang, W. et al. and outlines the synthesis of a 6-dimethoxy functionalized 4-azaspiro[2.3]hexane.[1]
Step 1: Synthesis of the Azetidin-2-ylmethanol Intermediate
The synthesis begins with the ring closure of an acyclic amine to form a 3,3-dimethoxy-2-ester azetidine. This method provides good yields and avoids the use of hazardous materials or precious metal catalysts.[1][2]
Step 2: N-Deprotection and Tosylation
The protecting group on the azetidine nitrogen is removed, followed by tosylation to prepare the substrate for the subsequent elimination reaction.
Step 3: β-Elimination to Form the Azetidine Enamine
Treatment of the tosylated intermediate with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces a β-elimination to furnish the key azetidine enamine. The stability and formation of this enamine can be influenced by the protecting groups on the azetidine and other substituents.[1]
Step 4: Carbene Cyclopropanation
The final spirocyclization is achieved through a carbene-mediated cyclopropanation of the enamine. This step constructs the cyclopropane ring and establishes the 4-azaspiro[2.3]hexane core. This reaction has been shown to be scalable, with successful synthesis up to the gram scale.[1]
| Step | Key Reagents | Typical Yield | Reference |
| Tosylation | TsCl, Et3N, DCM | ~35% (over 2 steps from the preceding intermediate) | [1] |
| β-Elimination and Cyclopropanation | DBU, then carbene precursor | ~58% | [1] |
Synthetic Strategy II: Olefination of N-Boc-2-azetidinone and Subsequent Cyclopropanation
An alternative and highly efficient route to the 4-azaspiro[2.3]hexane scaffold starts from readily available N-Boc-protected 2-azetidinone.[3][4][5][6] This method is particularly attractive for its scalability, with demonstrated multigram preparations.[3][4][5] The core of this strategy involves an olefination reaction to generate a reactive methylidene azetidine intermediate, which is then trapped in a cyclopropanation reaction.
Workflow Overview
The key transformations in this synthetic pathway are the olefination of the lactam and the subsequent cyclopropanation to form the spirocyclic system.
Caption: Figure 2. Workflow for the synthesis of 4-azaspiro[2.3]hexanes from N-Boc-2-azetidinone.
Protocol: Multigram Synthesis of a 4-Azaspiro[2.3]hexane Derivative
This protocol is based on the work of Grygorenko, O. O. et al. and is suitable for large-scale synthesis.[3][4][5][6]
Step 1: Olefination of N-Boc-2-azetidinone
The carbonyl group of N-Boc-2-azetidinone is converted to an exocyclic double bond using either the Tebbe reagent or, more conveniently, the Petasis reagent (dimethyl titanocene).[3][6] The resulting methylidene azetidine is a reactive intermediate and is typically used in the next step without purification.[6]
Step 2: Cyclopropanation
The crude methylidene azetidine is subjected to a cyclopropanation reaction. The choice of cyclopropanating agent allows for the introduction of various functionalities on the cyclopropane ring. For example:
-
Ethyl diazoacetate: Introduces an ester group.[7]
-
Diiodomethane and Diethylzinc (Simmons-Smith reaction): Forms the parent, unsubstituted cyclopropane ring.[6]
-
(Trifluoromethyl)trimethylsilane (TMSCF3) and Sodium Iodide: For the synthesis of difluorinated analogs.[7]
| Step | Key Reagents | Functionalization | Reference |
| Olefination | Petasis Reagent (Cp2TiMe2) | N/A | [3][6] |
| Cyclopropanation | Ethyl diazoacetate, Cu(acac)2 | Ester group | [7] |
| Cyclopropanation | CH2I2, Et2Zn | Unsubstituted | [6] |
| Cyclopropanation | TMSCF3, NaI | Difluorinated | [7] |
Step 3: Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions to provide the parent 4-azaspiro[2.3]hexane, which can then be further functionalized at the nitrogen atom.
Physicochemical Properties and Structural Characterization
The introduction of the 4-azaspiro[2.3]hexane scaffold has a notable impact on the physicochemical properties of the resulting molecules. Compared to the parent piperidine, 4-azaspiro[2.3]hexane derivatives exhibit a decrease in basicity (ΔpKa ≈ 0.9) and an increase in lipophilicity (ΔLogP ≈ 0.5).[6] These modifications can be advantageous in fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. X-ray diffraction studies and exit vector plot (EVP) analysis have been employed to characterize the three-dimensional structure of this scaffold, providing valuable insights for structure-based drug design.[3][5]
Conclusion
The synthetic routes detailed in this application note provide robust and scalable methods for accessing functionalized 4-azaspiro[2.3]hexanes. The choice of synthetic strategy will depend on the desired substitution pattern and the scale of the synthesis. The azetidine enamine route is well-suited for introducing functionality at the 6-position, while the olefination of 2-azetidinone is a powerful method for multigram synthesis of the core scaffold with functionalization on the cyclopropane ring. As the importance of three-dimensional scaffolds in drug discovery continues to grow, the 4-azaspiro[2.3]hexane motif represents a valuable and now more accessible building block for the development of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 4. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. | Semantic Scholar [semanticscholar.org]
- 5. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: The Spirocyclic Scaffold as a Tool for Modulating Physicochemical Properties in Drug Discovery
Introduction: Escaping Flatland in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" of chemical space often leads to challenges in optimizing drug-like properties, including poor solubility, metabolic instability, and off-target effects. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these hurdles. Among these, spirocycles—bicyclic systems joined by a single, shared quaternary carbon atom—have garnered significant attention.[1][2]
The inherent 3D nature of spirocycles allows for the precise projection of functional groups into space, mimicking the complex topographies of biological targets more effectively than their planar counterparts.[3] This unique structural feature, combined with their conformational rigidity, provides a robust framework for fine-tuning the physicochemical properties of drug candidates, ultimately enhancing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][5][6] This application note provides an in-depth guide to the role of spirocycles in modulating key drug-like properties and offers detailed protocols for their experimental validation.
The Spirocyclic Advantage: Conformational Rigidity and Novelty
The defining feature of a spirocycle is the spiro-atom, which locks the two constituent rings in a rigid, perpendicular orientation. This has profound implications for drug design.
-
Conformational Constraint: Unlike flexible aliphatic chains or single rings, the spirocyclic core has a limited number of well-defined, low-energy conformations.[3][7] This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant improvement in binding affinity and potency.[8]
-
Enhanced sp³ Character: The move away from flat, sp²-hybridized aromatic systems towards sp³-rich spirocyclic scaffolds generally correlates with improved clinical success.[2][9] An increased fraction of sp³-hybridized carbons (Fsp³) has been linked to better solubility, higher metabolic stability, and greater selectivity.[1]
-
Exploration of Uncharted Chemical Space: Spirocycles provide novel exit vectors for substituents, allowing medicinal chemists to explore previously inaccessible regions of a target's binding pocket. This structural novelty is also crucial for developing new intellectual property.[10]
Caption: From Planar to 3D: Spirocycles introduce conformational rigidity and defined spatial vectors.
Modulating Key Physicochemical Properties
The introduction of a spirocyclic moiety is a deliberate strategy to optimize a lead compound's Administration, Distribution, Metabolism, and Excretion (ADME) profile.[1]
Enhancing Aqueous Solubility
Poor aqueous solubility is a primary cause of compound attrition in drug development. The increased sp³ character and non-planar nature of spirocycles can disrupt the crystal lattice packing that often plagues flat, aromatic molecules, thereby improving solubility.[1][3] For instance, replacing a morpholine ring with an oxa-azaspirocycle bioisostere has been shown to significantly increase water solubility.[11][12]
Reducing Lipophilicity (LogP/LogD)
High lipophilicity is often associated with promiscuous binding, toxicity, and poor metabolic stability.[] Spirocycles serve as excellent tools for reducing lipophilicity while maintaining or improving potency. The replacement of a gem-dimethyl group or a flat aromatic ring with a spirocyclic oxetane or azetidine, for example, can lower LogD values by introducing polarity and reducing the non-polar surface area without adding ionizable groups.[1][11] This modulation is a key strategy for mitigating issues like hERG inhibition, which is often linked to excessive lipophilicity.[14]
Improving Metabolic Stability
Metabolic liability is a major challenge in drug design. The quaternary spiro-carbon and its adjacent atoms are sterically shielded from attack by metabolic enzymes like Cytochrome P450s.[5][15] Replacing metabolically vulnerable motifs, such as a piperidine or piperazine ring, with a corresponding azaspirocycle can block common sites of oxidation, thereby increasing the compound's half-life and in vivo exposure.[1][11]
Case Study: Comparative Analysis
The benefits of incorporating spirocycles are best illustrated through direct comparison. The following table summarizes data from published studies where a non-spirocyclic parent compound was modified to include a spirocyclic scaffold.
| Parent Compound Moiety | Spirocyclic Bioisostere | LogD/LogP Change | Solubility Change | Metabolic Stability (HLM) | Key Outcome | Reference |
| Piperidine | 2-Oxa-6-azaspiro[3.4]octane | Decreased (Lower Lipophilicity) | Improved | Improved | Reduced hERG activity, better ADME profile.[1] | [1] |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Decreased (Lower LogD) | Improved | Improved | Enhanced selectivity and metabolic stability.[9] | [9] |
| Piperazine (in Olaparib) | Diazaspiro[3.3]heptane | - | - | - | Increased selectivity for PARP-1 over other family members.[9] | [9] |
| meta-substituted Phenyl | Spiro[3.3]heptane | Slight Decrease | Unchanged | Decreased | This case highlights that while often beneficial, the effect is context-dependent and requires experimental validation.[16] | [16] |
Protocols for Physicochemical Property Assessment
Validating the impact of a spirocyclic modification requires robust experimental data. The following protocols outline standard methodologies for assessing solubility, lipophilicity, and metabolic stability.
Protocol 1: Kinetic Aqueous Solubility Determination via Turbidimetry
This high-throughput method is ideal for early-stage discovery to quickly rank compounds.
Causality: This assay measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. The turbidity (light scattering) caused by the precipitate is directly proportional to the amount of insoluble material.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a clear, flat-bottom 96-well plate.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO plate to the corresponding wells of the assay plate. This creates final compound concentrations ranging from 100 µM down to ~50 nM with a final DMSO concentration of 1%.
-
Incubation & Measurement:
-
Seal the plate and shake for 2 hours at room temperature to allow for equilibration.
-
Measure the absorbance (optical density) at a wavelength of 620 nm using a plate reader. Wells with precipitate will scatter light, resulting in a higher absorbance reading.
-
-
Data Analysis: Plot the absorbance against the compound concentration. The solubility limit is determined as the concentration at which the absorbance begins to sharply increase compared to the baseline (soluble compound wells).
Protocol 2: Lipophilicity (LogD) Determination by HPLC
Causality: This method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity. Highly lipophilic compounds will have stronger interactions with the stationary phase and thus longer retention times.[17]
Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phases are typically (A) an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and (B) an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of 5-7 standard compounds with known LogD values that span a relevant range (e.g., LogD -1 to 5).
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound in a 50:50 mixture of mobile phase A and B.
-
Chromatography:
-
Inject the standards and the test compound onto the column.
-
Run a fast isocratic or gradient elution method (e.g., 5% to 95% B over 5 minutes).
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Record the retention time (t_R_) for each standard and the test compound.
-
Create a calibration curve by plotting the known LogD values of the standards against their retention times.
-
Determine the LogD of the test compound by interpolating its retention time on the calibration curve.
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in HLM.[16] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Caption: Workflow for assessing metabolic stability using Human Liver Microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Test Compound: 1 µM solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
HLM Suspension: Dilute HLM to a final protein concentration of 0.5 mg/mL in buffer.
-
Cofactor Solution: Prepare a solution of NADPH regenerating system in buffer.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension and the test compound solution. Include a negative control without the cofactor.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points and Quenching:
-
Immediately after adding the cofactor (t=0), and at subsequent time points (e.g., 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Dispense the aliquot into a well of a 96-well plate containing the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Inject the samples into an LC-MS/MS system. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int_) using the equation: Cl_int_ = (0.693 / t½) / (mg protein/mL).
-
Conclusion and Future Outlook
Spirocycles are no longer a synthetic curiosity but a cornerstone of modern medicinal chemistry.[4] Their ability to impart conformational rigidity and three-dimensionality provides a powerful handle to modulate fundamental physicochemical properties, including solubility, lipophilicity, and metabolic stability.[14] By rationally designing and incorporating these scaffolds, researchers can overcome many of the ADME challenges that plague traditional flat-ring systems, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.[9][18] As synthetic methodologies become more robust and the variety of available spirocyclic building blocks expands, their application is set to grow, paving the way for the next generation of innovative medicines.[4][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 16. mykhailiukchem.org [mykhailiukchem.org]
- 17. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 19. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
Welcome to the dedicated technical support resource for the purification of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this novel fluorinated spirocyclic amine. Given its unique structural features—a strained spiro[2.3]hexane core, gem-difluorination, and its formulation as a hydrochloride salt—purification can present specific challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and tailored to the specific properties of fluorinated amine salts.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Recovery or No Crystallization During Recrystallization
Question: I am attempting to purify this compound by recrystallization, but I'm either getting very low yields or the compound oils out instead of crystallizing. What's going wrong?
Answer: This is a common challenge, particularly with hydrochloride salts which can be hygroscopic and have high lattice energies. The issue typically stems from improper solvent selection or suboptimal crystallization conditions.
Causality Analysis & Solution Workflow:
-
Solvent System Selection is Critical: As a hydrochloride salt, the compound is polar. A common mistake is choosing a solvent that is either too polar (leading to high solubility and poor recovery) or too non-polar (leading to insolubility or oiling out).
-
Expert Insight: The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, protic solvents like isopropanol (IPA) or ethanol are often good starting points.
-
Troubleshooting Steps:
-
Single Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., IPA, ethanol, acetonitrile, ethyl acetate, methanol).
-
Anti-Solvent Strategy: If a good single solvent isn't found, use an anti-solvent approach. Dissolve the compound in a minimal amount of a polar solvent where it is very soluble (like methanol or water), and then slowly add a miscible anti-solvent in which it is insoluble (like diethyl ether, methyl tert-butyl ether (MTBE), or acetone) until turbidity persists. Heating to dissolve and then cooling can initiate crystallization.[1][2]
-
Moisture Control: Ensure all solvents are dry. The presence of water can significantly alter solubility profiles and promote oiling out.
-
-
-
Cooling Rate and Supersaturation: Rapid cooling often leads to the formation of oils or very fine, impure crystals.
-
Expert Insight: Crystal nucleation and growth require time. A controlled, slow cooling process is essential to allow for the formation of a well-ordered crystal lattice.
-
Troubleshooting Steps:
-
Allow the heated solution to cool slowly to room temperature.
-
If no crystals form, try gently scratching the inside of the flask with a glass rod to create nucleation sites.
-
If still unsuccessful, store the flask at a lower temperature (e.g., 4°C or -20°C) for an extended period.
-
-
Issue 2: Impurities Co-eluting with the Product in Reverse-Phase HPLC
Question: I'm using a standard C18 column to purify my compound, but I'm seeing persistent impurities with very similar retention times. How can I improve the separation?
Answer: Co-elution in reverse-phase chromatography is common when impurities have similar polarity to the target compound. The unique electronic properties of fluorinated molecules can also lead to unexpected chromatographic behavior.[3][4]
Causality Analysis & Solution Workflow:
-
Mobile Phase Optimization: The choice of mobile phase and additives is the most powerful tool for improving resolution.
-
Expert Insight: For amine hydrochlorides, pH control is crucial. At low pH (e.g., using 0.1% trifluoroacetic acid or formic acid), the amine will be protonated, which generally leads to better peak shape and retention on C18 columns. The fluorine atoms in your molecule increase its lipophilicity, but the spirocyclic amine is a polar center.
-
Troubleshooting Steps:
-
Adjusting the Organic Modifier: If using a standard acetonitrile/water gradient, try switching to methanol. Methanol has different solvent-solute interactions and can alter the elution order.
-
Leveraging "Fluorous" Interactions: Heavily fluorinated molecules have unique partitioning properties. While your compound is only lightly fluorinated, these effects can still be exploited. Consider using a fluorinated solvent like trifluoroethanol (TFE) as an additive or a primary component of the mobile phase, which can improve separation from non-fluorinated impurities.[3][4]
-
Ion-Pairing Chromatography: If impurities are also basic, consider adding an ion-pairing reagent to the mobile phase to further differentiate the analytes.
-
-
-
Stationary Phase Selection: A standard C18 column may not be optimal.
-
Expert Insight: Not all C18 columns are the same. Consider a C18 column with a different bonding density or one that is end-capped. For challenging separations of fluorinated compounds, alternative stationary phases can be highly effective.
-
Troubleshooting Steps:
-
Phenyl-Hexyl Column: A phenyl-based column can provide alternative selectivity through pi-pi interactions, which may help resolve aromatic impurities.
-
Fluorinated Stationary Phase: A "fluorous" column (e.g., with a perfluorinated stationary phase) can provide exceptional selectivity for fluorinated compounds versus their non-fluorinated counterparts. The separation is driven by "fluorophilicity," offering a different retention mechanism.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Without knowing the specific synthetic route, common impurities could include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the spirocyclic core.
-
By-products: Incomplete cyclization or side reactions during the formation of the azaspiro[2.3]hexane ring system can lead to isomeric or rearranged by-products.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., dichloromethane, ethyl acetate, toluene) may be present.
-
Dehalogenated Species: Although less common, impurities lacking one or both fluorine atoms might be present.
Q2: Can I use normal-phase silica gel chromatography to purify this compound?
A2: It is challenging but possible. As a hydrochloride salt, your compound is highly polar and will likely have very strong interactions with the acidic silica gel surface, leading to poor peak shape and potential decomposition. If you must use normal-phase chromatography, it is highly recommended to first neutralize the hydrochloride salt to the free amine form using a mild base (e.g., NaHCO₃ solution) and extracting it into an organic solvent. The free amine is less polar and will behave much better on silica gel. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to prevent peak tailing.
Q3: My purified material is a sticky solid or oil. How can I get a crystalline, free-flowing powder?
A3: This often indicates the presence of residual solvents or that the material is amorphous or hygroscopic.
-
Drying: Ensure the material is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove all residual solvents.
-
Recrystallization: As detailed in the troubleshooting guide, a successful recrystallization is the best way to obtain a crystalline solid.
-
Salt Formation: If you have the free amine, dissolving it in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in the same or another solvent (e.g., HCl in ether) can precipitate the hydrochloride salt as a crystalline solid.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any proton- or fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify any impurities by their mass-to-charge ratio.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity profile by peak area percentage. Using a diode array detector (DAD) can help identify if co-eluting peaks are present.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small vial, add ~10-20 mg of crude this compound. Add a potential recrystallization solvent (e.g., isopropanol) dropwise at room temperature. Observe the solubility.
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating the mixture to reflux until all the solid dissolves. Aim to use the minimum amount of hot solvent.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Reverse-Phase HPLC Purification - General Guideline
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Injection: Dissolve the crude sample in a small amount of the initial mobile phase composition.
Visualization: Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel spirocyclic building block. As a compound featuring a unique strained ring system with geminal fluorine atoms, understanding its stability is paramount for reproducible and reliable experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is generally stable when stored at room temperature in a dry environment.[1][2] The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the freebase. The spirocyclic nature of the molecule and the presence of the gem-difluorocyclopropyl group contribute to its overall robustness and metabolic stability.[3][4] However, its stability in solution is highly dependent on the solvent, pH, and temperature.
Q2: In which common laboratory solvents is this compound soluble and what are the potential stability concerns?
A2: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. It is also likely soluble in polar aprotic solvents like DMSO and DMF.
-
Protic Solvents (Water, Methanol, Ethanol): While soluble, long-term storage in protic solvents is not recommended without stability verification. The strained cyclopropane ring, although kinetically stable, could be susceptible to nucleophilic attack by the solvent, especially at elevated temperatures or non-neutral pH.[5][6][7]
-
Aprotic Polar Solvents (DMSO, DMF): These are generally good choices for preparing stock solutions. However, it is crucial to use anhydrous grades of these solvents, as water content can lead to hydrolysis over time. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Aprotic Non-Polar Solvents (DCM, Chloroform, Toluene): Solubility is expected to be limited in these solvents.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, two primary areas are susceptible to degradation: the strained gem-difluorocyclopropane ring and the secondary amine.
-
Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane ring makes it a potential site for degradation, although the gem-difluoro group adds a degree of kinetic stability.[5][6] This pathway is more likely to be initiated under harsh conditions, such as strong acids, bases, or in the presence of transition metals or Lewis acids.[5][7]
-
Reactions of the Secondary Amine: The secondary amine can undergo oxidation or react with electrophilic impurities present in solvents or reagents. Amine degradation is a common issue in solution, particularly in the presence of oxygen and metal ions.[8][9]
Q4: Are there any known incompatibilities with common reagents?
A4: Yes, care should be taken with the following:
-
Strong Bases: Strong bases will deprotonate the hydrochloride salt to the freebase, which may be less stable and more reactive.
-
Strong Acids and High Temperatures: These conditions could promote the ring-opening of the cyclopropane ring.
-
Oxidizing Agents: The secondary amine is susceptible to oxidation.
-
Transition Metals: Certain transition metals can catalyze the ring-opening of cyclopropanes.[5]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results in experiments using this compound can often be traced back to its stability in solution. Here’s a guide to help you troubleshoot.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of the compound in the stock solution or assay buffer. | Prepare fresh stock solutions. Perform a time-course stability study in your assay buffer using HPLC or LC-MS to determine the compound's half-life under your experimental conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | Characterize the new peaks by mass spectrometry to identify potential degradation products. This can provide insights into the degradation pathway. |
| Precipitate formation in stock solution | Poor solubility or degradation to a less soluble product. | Visually inspect stock solutions before use. If a precipitate is observed, gently warm and vortex the solution. If it does not redissolve, prepare a fresh stock solution. Consider using a different solvent or a lower concentration. |
| Color change of the solution | Oxidation of the amine or other degradation pathways. | Prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to light. |
Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is highly recommended to perform a stability assessment of this compound in the solvents and buffers used in your assays.
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of the compound over time.
1. Preparation of Stock Solution:
- Accurately weigh 1-5 mg of this compound.
- Dissolve in a suitable solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM.
2. Preparation of Stability Samples:
- Dilute the stock solution to a final concentration of 100 µM in the test solvents/buffers (e.g., PBS pH 7.4, cell culture medium, 0.1 N HCl, 0.1 N NaOH).
- Prepare a control sample in a stable solvent like acetonitrile.
3. Incubation:
- Incubate the samples at the desired temperature (e.g., room temperature, 37°C).
- Protect samples from light.
4. Time-Point Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.
- Quench any reaction by diluting the aliquot in the mobile phase.
5. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1 mL/min.
- Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore, low UV may be necessary).[10]
- Injection Volume: 10 µL.
6. Data Analysis:
- Plot the peak area of the parent compound against time.
- Calculate the percentage of the compound remaining at each time point relative to the t=0 time point.
Protocol 2: 19F NMR for Stability Monitoring
19F NMR is a highly specific and sensitive technique for monitoring the stability of fluorinated compounds.[1][11][12][13]
1. Sample Preparation:
- Prepare a solution of the compound (e.g., 1-5 mg/mL) in the deuterated solvent of interest (e.g., DMSO-d6, D2O).
- Add an internal standard containing fluorine that is stable under the experimental conditions (e.g., trifluorotoluene).
2. NMR Acquisition:
- Acquire a 19F NMR spectrum at t=0.
- Incubate the NMR tube at the desired temperature.
- Acquire subsequent 19F NMR spectra at various time points.
3. Data Analysis:
- Integrate the peak corresponding to the gem-difluoro group of the parent compound and the peak of the internal standard.
- The ratio of the integrals will give a quantitative measure of the compound's concentration.
- The appearance of new peaks in the 19F NMR spectrum is a clear indication of degradation to other fluorine-containing species.
Visualizing Workflows and Potential Degradation
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1630906-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this valuable spirocyclic building block. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its unique spirocyclic structure, incorporating a gem-difluoro group, offers improved metabolic stability and membrane permeability, making it a desirable motif in medicinal chemistry.[1] However, the synthesis of spirocycles, especially strained systems like the azaspiro[2.3]hexane core, can present significant challenges.[2][3] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The synthesis typically involves the formation of a spirocyclic ketone precursor, followed by gem-difluorination, and finally deprotection and salt formation.
Low or No Yield of the Spirocyclic Ketone Precursor
Question: I am attempting to synthesize the N-Boc-5-azaspiro[2.3]hexan-1-one precursor, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: The formation of the 5-azaspiro[2.3]hexane core is often the most challenging step. Several factors can contribute to low yields.
-
Inefficient Cyclization Strategy: The choice of cyclization method is critical. For the construction of the spiro[2.3]hexane system, strategies like rhodium-catalyzed cyclopropanation of an appropriate olefin precursor have proven effective for analogous structures.[1][4] If you are using a different approach, it may be worth exploring this catalytic method.
-
Poor Quality Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[2] Ensure your precursors are of high purity, using techniques like recrystallization or column chromatography for purification before use.
-
Suboptimal Reaction Conditions: The reaction conditions must be carefully optimized.
-
Catalyst and Ligand Screening: If using a metal-catalyzed reaction, screen different catalysts and ligands. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity.
-
Solvent Effects: The polarity of the solvent can dramatically affect the reaction outcome.[2] For cyclopropanation reactions, non-polar solvents like toluene or dichloromethane are often used.[3]
-
Temperature and Concentration: Running the reaction at the optimal temperature is crucial. High temperatures can lead to decomposition, while low temperatures may result in slow reaction rates. High-dilution conditions can favor intramolecular cyclization over competing intermolecular reactions.[5]
-
Caption: Workflow for Boc-deprotection and hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. [6]It is classified as a combustible solid. [2] Q2: What analytical techniques are recommended for characterizing the final product?
A2: Standard analytical techniques should be employed to confirm the structure and purity of the final product.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms. [7][8]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q3: Are there any known safety precautions for handling this compound?
A3: Standard laboratory safety precautions should be followed. Avoid breathing dust, fume, gas, mist, vapors, or spray. [4]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use a different protecting group for the nitrogen atom?
A4: While the Boc group is commonly used due to its ease of introduction and removal, other protecting groups could potentially be employed. The choice of protecting group will depend on the specific reaction conditions planned for the subsequent steps of your synthesis. The stability of the protecting group under the conditions of spirocycle formation and difluorination must be considered.
Experimental Protocols
General Protocol for Boc Protection of 5-Azaspiro[2.3]hexane
This is a general procedure that may require optimization for your specific substrate.
-
Dissolve 5-azaspiro[2.3]hexane (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 equiv.) or diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise to the stirred solution at room temperature. [9]4. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Boc Deprotection and Hydrochloride Salt Formation
This protocol describes a common method for the final deprotection step.
-
Dissolve the N-Boc protected 1,1-Difluoro-5-azaspiro[2.3]hexane in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of HCl in dioxane (e.g., 4M) or ethereal HCl dropwise at 0 °C until the reaction is complete (monitor by TLC).
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification. The solid can then be collected by filtration.
References
- 1. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 7. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
common side reactions with 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this novel building block in your experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you anticipate and resolve challenges in your research.
The unique spirocyclic structure of 1,1-Difluoro-5-azaspiro[2.3]hexane, featuring a highly strained cyclopropane and a difluorinated cyclobutane ring, offers a distinct three-dimensional architecture that is increasingly sought after in modern drug discovery.[1][2][3][4] This rigidity can lock a molecule into a specific conformation, potentially improving binding affinity and selectivity for its biological target.[1][3] The gem-difluoro motif is a valuable bioisostere for a carbonyl group and can enhance metabolic stability and membrane permeability.[5] However, the inherent ring strain and functionality of this molecule can also present unique challenges during synthesis and handling. This guide will address the most common issues you may encounter.
Frequently Asked Questions (FAQs) - General Handling and Properties
Question 1: What is the recommended storage condition for this compound?
Answer: this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[5] As a hydrochloride salt, it is a crystalline solid and generally stable under these conditions. The primary concern is its hygroscopic nature, which can lead to clumping and affect weighing accuracy. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Question 2: The material appears clumpy and difficult to handle. What should I do?
Answer: Clumping is likely due to moisture absorption. To resolve this, you can dry the material under a high vacuum for several hours. If you are about to use it in a reaction, ensure your glassware is oven-dried or flame-dried, and the reaction is set up under an inert atmosphere. For accurate dispensing of small quantities, it is advisable to prepare a stock solution in a suitable anhydrous solvent if the reaction chemistry allows.
Question 3: What is the stability of the free base, and how do I generate it from the hydrochloride salt?
Answer: The free base, 1,1-Difluoro-5-azaspiro[2.3]hexane, is expected to be a volatile and potentially less stable compound than its hydrochloride salt. It is recommended to generate the free base in situ for immediate use in your reaction.
To generate the free base, you can treat a solution or suspension of the hydrochloride salt in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) with a non-nucleophilic base. The choice of base is critical and depends on the subsequent reaction.
| Base Type | Example | pKa of Conjugate Acid | Use Case & Considerations |
| Tertiary Amine | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ~10.7, ~11 | Good for reactions where the amine is a nucleophile (e.g., acylations, alkylations). Use 1.1-1.5 equivalents. The resulting ammonium salt may need to be filtered off or removed during workup. |
| Inorganic Base | K₂CO₃, NaHCO₃ | ~10.3, ~10.3 | Often used in biphasic systems or as a slurry. Slower reaction times may be observed. Good for large-scale reactions where cost is a factor. |
| Stronger Bases | NaH, LDA | ~36, ~36 | Not recommended for simple deprotonation as they can induce side reactions due to the molecule's strained nature. |
Troubleshooting Guide: Reactions Involving the Amine Nucleophile
A common application of this molecule is to use the secondary amine as a nucleophile in reactions such as amide bond formation or alkylation.
Problem 1: My acylation/alkylation reaction is sluggish or incomplete, even with an excess of the electrophile.
Root Cause Analysis: This issue often points to inefficient generation of the free amine. As the hydrochloride salt, the nitrogen lone pair is protonated and non-nucleophilic. The equilibrium between the salt and the free base must favor the free base for the reaction to proceed.
References
Technical Support Center: Synthesis of Functionalized Azaspiro[2.3]hexanes
Welcome to the technical support guide for the synthesis of functionalized azaspiro[2.3]hexanes. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these highly strained, three-dimensional scaffolds. Azaspiro[2.3]hexanes are of significant interest as piperidine bioisosteres, offering unique vectors for exploring chemical space and improving physicochemical properties of drug candidates.[1][2][3] However, their synthesis is often challenging due to inherent ring strain and the nuanced reactivity of the required intermediates.
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of azaspiro[2.3]hexanes. The solutions are based on established literature and explain the chemical reasoning behind each recommendation.
Question 1: My cyclopropanation reaction to form the azaspiro[2.3]hexane core is resulting in extremely low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the crucial cyclopropanation step are a common and frustrating challenge. This reaction, typically involving the addition of a carbene or carbene equivalent to an exocyclic methylene azetidine, is sensitive to several factors. The primary culprits are often related to carbene side-reactions, substrate stability, and catalyst activity.
Causality and Optimization Strategies:
-
Carbene Dimerization & Side Reactions: The carbene intermediate is highly reactive. If its concentration is too high, it can dimerize or react with the solvent or other species in the mixture instead of the desired alkene.
-
Solution: Employ a syringe pump for the slow, controlled addition of the diazoacetate precursor (e.g., ethyl diazoacetate).[4] This maintains a very low steady-state concentration of the carbene, favoring the intermolecular reaction with your azetidine substrate over side reactions.
-
-
Catalyst Choice and Activity: The choice of metal catalyst is critical. Rhodium(II) and Copper(I) complexes are commonly used, but their effectiveness can vary based on the specific substrate and ligands.
-
Solution: Screen different catalysts. While Rhodium(II) acetate (Rh₂(OAc)₄) is a robust choice for many cyclopropanations[4], copper catalysts like Cu(acac)₂ might offer different reactivity or selectivity profiles. Ensure your catalyst is fresh and active.
-
-
Substrate Stability: The exocyclic methylene azetidine intermediate can be unstable. The strain of the four-membered ring combined with the exocyclic double bond can make it prone to polymerization or decomposition under the reaction conditions, especially with prolonged heating.
-
Solution: Use the intermediate immediately after purification. Keep reaction temperatures as low as possible while still enabling catalysis. A typical starting point is refluxing in a solvent like dichloromethane (CH₂Cl₂), but if decomposition is observed, lower-boiling solvents should be explored.[4]
-
-
Solvent Effects: The solvent can influence catalyst solubility, substrate stability, and the rate of side reactions.
-
Solution: Dichloromethane and dichloroethane are common choices. If solubility is an issue, or if solvent-related side products are detected, consider alternatives like tetrahydrofuran (THF).
-
Troubleshooting Workflow for Low Cyclopropanation Yield
Caption: Decision tree for troubleshooting low cyclopropanation yields.
Question 2: I am struggling to synthesize the key 2-methylene-azetidine precursor. The olefination of N-Boc-2-azetidinone is inefficient. What are the best practices for this step?
Answer:
The synthesis of the 2-methylene-azetidine intermediate is a critical step that often proves to be a bottleneck. Standard Wittig olefination can be problematic. The most reliable and scalable method reported for this transformation is the use of titanium-based methylenating agents.
Causality and Recommended Protocol:
The carbonyl of 2-azetidinone is relatively unreactive, and the product is a strained alkene. This requires a highly reactive olefination reagent.
-
Recommended Reagent: The Tebbe reagent or, more conveniently and often with higher yields, the Petasis reagent (Cp₂Ti(CH₃)₂) are the reagents of choice for this transformation.[5][6][7] These have been successfully used to prepare the required exocyclic methylene azetidines on a multigram scale.[5][7]
Detailed Experimental Protocol: Petasis Olefination of N-Boc-2-azetidinone
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-2-azetidinone (1.0 equiv) in a mixture of toluene and THF (typically a 3:1 to 5:1 ratio).
-
Reagent Addition: Add the Petasis reagent (Cp₂Ti(CH₃)₂, 1.5–2.0 equiv) portion-wise at room temperature. The solution will typically turn a deep red or brown color.
-
Reaction: Heat the reaction mixture to 60–80 °C and monitor by TLC or LC-MS. The reaction is often complete within 2–4 hours.
-
Quench: Cool the mixture to room temperature and quench it carefully by slow addition of saturated aqueous NaHCO₃.
-
Workup: Dilute the mixture with a solvent like ethyl acetate or diethyl ether. Filter the resulting suspension through a pad of Celite® to remove titanium salts. Wash the filter cake thoroughly with the organic solvent.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo. The crude product should be purified promptly by flash column chromatography on silica gel.
| Reagent | Typical Conditions | Scale | Common Issues |
| Petasis Reagent | Toluene/THF, 60-80 °C, 2-4h | Up to 52 g reported[5][7] | Requires inert atmosphere; careful workup to remove Ti salts. |
| Tebbe Reagent | THF, -40 °C to rt | Gram scale | Pyrophoric; requires careful handling. |
| Wittig Reagent | THF, rt to reflux | Variable | Often low to no yield with this specific substrate. |
Table 1: Comparison of Olefination Reagents for N-Boc-2-azetidinone.
Question 3: During my synthesis of a 4-azaspiro[2.3]hexane derivative, I am observing significant byproducts consistent with azetidine ring-opening. How can I prevent this?
Answer:
Azetidine ring-opening is a known side reaction, particularly when the ring is substituted with electron-withdrawing groups or when reaction conditions are too harsh (e.g., strongly acidic or basic).[1] This occurs due to the high ring strain of the four-membered heterocycle.
Causality and Prevention Strategies:
-
Mechanism of Ring Opening: Ring opening can be triggered by the formation of an enolate if there is an acidic proton at the 2-position, which can initiate a retro-Aldol-type fragmentation.[1] Strongly nucleophilic or acidic conditions can also promote cleavage of the strained C-N or C-C bonds.
-
Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. The Boc group is common, but its removal with strong acid (like TFA) can sometimes lead to degradation.
-
Solution: If acid-mediated ring opening is suspected during deprotection, consider milder deprotection conditions or alternative protecting groups (e.g., Cbz, which can be removed by hydrogenolysis) that are compatible with the rest of your molecule.
-
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. When performing reactions on the azetidine ring, use the mildest effective conditions.
-
Solution: For reactions involving strong bases, use non-nucleophilic bases (e.g., DBU for an elimination) and low temperatures.[1] If a reaction requires heating, perform time-course studies to find the minimum time required for completion to reduce byproduct formation.
-
-
Structural Modifications: The stability of the azetidine ring is highly dependent on its substituents.
-
Solution: In one reported case, a ketone at the 3-position with an acidic proton at the 2-position was prone to ring-opening. Modifying the substrate to lower the acidity at the 2-position (e.g., by converting a ketone to a silyl enol ether) was shown to mitigate this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the azaspiro[2.3]hexane scaffold?
There are two predominant strategies for synthesizing the core structure:
-
Cyclopropanation of an Exocyclic Methylene Azetidine: This is arguably the most common and versatile route. It involves the synthesis of an N-protected 2-azetidinone, olefination to form the 2-methylene-azetidine, and subsequent cyclopropanation to form the spirocyclic system.[5][8][9] This approach allows for functionalization on the cyclopropane ring.
-
Ring Closure of Acyclic Amines/Intramolecular Cyclization: This strategy involves constructing a suitably functionalized acyclic amine that can undergo an intramolecular ring closure to form the azetidine ring, followed by subsequent steps to build the cyclopropane. This has been explored for the synthesis of 4-azaspiro[2.3]hexane intermediates, providing good yields without hazardous reagents.[1][2]
Caption: Overview of major synthetic routes to azaspiro[2.3]hexanes.
Q2: Why is there a distinction between 4-aza and 5-azaspiro[2.3]hexanes, and do they present different synthetic challenges?
The number designates the position of the nitrogen atom relative to the spirocenter. In 5-azaspiro[2.3]hexane , the nitrogen is part of the four-membered azetidine ring. In 4-azaspiro[2.3]hexane , the nitrogen is part of the cyclopropane ring, which is incorrect nomenclature; the correct structure for 4-azaspiro[2.3]hexane has the nitrogen in the azetidine ring at position 4. The synthesis of 4- and 5-azaspiro[2.3]hexanes starts from different azetidine precursors. The synthesis of 4-azaspiro[2.3]hexanes was, for a long time, largely unexplored compared to their 5-aza counterparts.[1][2] The key challenge often lies in the synthesis of the appropriately substituted azetidine intermediates. For 4-azaspiro[2.3]hexanes, this involves building from 3-functionalized azetidin-2-ylmethanols or similar structures.[1]
Q3: What are the key applications of functionalized azaspiro[2.3]hexanes in drug discovery?
Their primary value lies in their role as bioisosteres for piperidine, a common motif in many approved drugs.[1] Replacing a piperidine ring with a more rigid and three-dimensional azaspiro[2.3]hexane scaffold can:
-
Enhance Metabolic Stability: The strained ring system can be less susceptible to metabolic enzymes.[1]
-
Improve Physicochemical Properties: It can reduce lipophilicity (LogP) and alter basicity (pKa), which are critical for drug absorption and distribution.[5][10]
-
Explore New Chemical Space: The rigid structure holds substituents in well-defined vectors, allowing for precise interactions with biological targets and potentially improving binding affinity and selectivity.[11]
Q4: What are the most critical analytical techniques for characterizing these molecules?
Given their unique 3D structures and potential for diastereomers, a combination of techniques is essential:
-
NMR Spectroscopy (¹H, ¹³C, NOE): Crucial for confirming the core structure and determining the relative stereochemistry of substituents. NOE studies can help establish through-space proximity of protons.[4]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
X-Ray Crystallography: The definitive method for unambiguously determining the three-dimensional structure and absolute stereochemistry, especially for novel derivatives.[5]
-
Chiral HPLC: For separating and analyzing enantiomers or diastereomers.[4]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 5. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
Welcome to the technical support guide for 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on the safe handling, storage, and troubleshooting for experiments involving this novel spirocyclic compound. As a unique chemical entity, it is imperative to understand its properties to ensure experimental success and laboratory safety.
Introduction to this compound
This compound is a spirocyclic organic compound featuring a cyclopropane ring and a gem-difluorinated cyclobutane ring fused to a central nitrogen atom, supplied as a hydrochloride salt. Spirocyclic scaffolds, particularly those containing strained rings and fluorine atoms, are of significant interest in medicinal chemistry.[1][2][3][4] The gem-difluoro group can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, making it a valuable building block in drug discovery.[5][6][7] This guide will address the practical aspects of working with this compound to mitigate potential challenges.
Chemical and Physical Properties
While extensive analytical data for this specific compound is not widely published, we can infer its properties based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1630906-91-0 | [8][9][10] |
| Molecular Formula | C5H8ClF2N | [9][10] |
| Molecular Weight | 155.57 g/mol | [9] |
| Appearance | Likely a white to off-white solid | Inferred |
| Purity | Typically ≥97% | [10] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| Hygroscopicity | As a hydrochloride salt, it is expected to be hygroscopic. | Inferred |
Core Concepts: Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Due to its likely hygroscopic nature, the compound should be stored under controlled conditions to prevent moisture absorption, which can lead to degradation and affect experimental results.[11][12]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Desiccation: Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
As a precaution, this compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[10]
-
Hygroscopic Nature: Due to its hygroscopicity, minimize exposure to ambient air. Weighing should be done quickly, and for sensitive experiments, handling in a glove box is ideal.[11][13]
Experimental Workflow: Weighing and Dissolution
The following workflow is recommended for preparing solutions of this compound.
Caption: Recommended workflow for weighing and dissolving this compound.
Troubleshooting and FAQs
This section addresses common issues that may arise when working with this compound.
Q1: My compound appears clumpy or has turned into a sticky solid. What should I do?
A1: This is likely due to moisture absorption.[12] The compound is still usable for many applications, but the water content will affect the accuracy of weighing. For sensitive reactions requiring anhydrous conditions, it is best to use a fresh, unopened vial. If you must use the affected compound, you can try drying it under high vacuum for several hours, but this may not be completely effective.[11]
Q2: I am seeing inconsistent results in my biological assays. Could the compound be the issue?
A2: Yes, inconsistencies can arise from several factors related to the compound:
-
Degradation: If the compound has been stored improperly or for an extended period, it may have degraded. It is advisable to use a fresh sample.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in your solvent. Sonication can aid in dissolution.
-
Hygroscopicity: If you are preparing stock solutions by weight, absorbed water will lead to a lower actual concentration than calculated. For precise concentrations, consider techniques like quantitative NMR (qNMR) with an internal standard.
Q3: Is the compound stable in aqueous solutions?
A3: While specific stability data is unavailable, the gem-difluorocyclobutane motif is generally considered stable.[5] However, the spirocyclic amine may be susceptible to degradation under certain pH conditions or in the presence of reactive species. It is recommended to prepare fresh aqueous solutions for each experiment and to store them for short periods at 2-8 °C if necessary. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable.
Q4: What are the expected hazards of this compound?
A4: Without a specific Safety Data Sheet (SDS), a precautionary approach is necessary. Similar small molecule amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. Avoid creating dust and ensure adequate ventilation.[10] In case of contact, follow standard first aid procedures:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.[14]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[14] Do not dispose of it down the drain.
Logical Flow for Troubleshooting Inconsistent Results
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
- 9. appretech.com [appretech.com]
- 10. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 11. researchgate.net [researchgate.net]
- 12. schaeffer-trading.com [schaeffer-trading.com]
- 13. hepatochem.com [hepatochem.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
Technical Support Center: Navigating the Synthesis of Spirocycles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Spirocycle Synthesis. As a Senior Application Scientist, I've designed this guide to address the intricate challenges and common pitfalls encountered in the construction of these unique three-dimensional structures. Spirocycles are of immense interest in medicinal chemistry due to their conformational rigidity and novel chemical space they occupy.[1][2][3][4] However, their synthesis is often fraught with difficulties. This guide provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common high-level questions regarding spirocycle synthesis.
Q1: My spirocyclization reaction is giving a low yield or failing completely. What are the most common initial checks I should perform?
A1: When faced with a low-yielding or failed spirocyclization, a systematic approach to troubleshooting is crucial.[5] Begin by considering these primary factors:
-
Steric Hindrance: The formation of a quaternary spirocenter is often sterically demanding.[6][7] Assess the steric bulk of your substrates and reagents. It may be necessary to use less bulky protecting groups or reagents.
-
Reaction Conditions: Re-evaluate your reaction temperature, concentration, and time. Some cyclizations require high dilution to favor intramolecular over intermolecular reactions, while others may need elevated temperatures to overcome activation energy barriers.[7]
-
Catalyst/Reagent Activity: Ensure the catalyst or reagent is active. Impurities in starting materials or solvents can poison catalysts.[8] Consider using freshly purified reagents and solvents.
-
Substrate Reactivity: The electronic properties of your starting material are critical. Electron-withdrawing or -donating groups can significantly impact the feasibility of the cyclization.
Q2: I'm struggling with controlling the stereochemistry at the spirocenter. What general strategies can I employ?
A2: Achieving high stereoselectivity is a significant challenge in spirocycle synthesis.[8][9] The final stereochemical outcome is influenced by several factors:
-
Chiral Catalysts and Ligands: The use of chiral catalysts or ligands is a powerful method for inducing asymmetry.[10][11] For instance, in metal-catalyzed reactions, the choice of chiral phosphine ligands can have a profound impact on enantioselectivity.
-
Substrate Control: Introducing a chiral auxiliary to your starting material can direct the stereochemical course of the cyclization.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry, thereby affecting diastereoselectivity.[8] It is often worthwhile to screen a range of solvents.
Q3: Are there any "go-to" reaction types that are generally more reliable for constructing spirocycles?
A3: While the "best" reaction is highly substrate-dependent, several methods have proven to be robust and versatile for spirocycle synthesis:
-
Intramolecular Cyclizations: Reactions like intramolecular aldol condensations, Michael additions, and Heck reactions are frequently used to form the spirocyclic core.[10][12]
-
Cycloaddition Reactions: Diels-Alder[6][13][14] and [3+2] cycloadditions[15] are powerful tools for constructing spirocyclic systems with good stereocontrol.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a valuable method for synthesizing a wide variety of spirocycles, particularly for larger ring sizes.[16][17][18][19]
Part 2: In-Depth Troubleshooting Guides
This section delves into specific issues you might encounter with common spirocyclization strategies, providing detailed explanations and actionable solutions.
Guide 1: Intramolecular Cyclization Reactions
Intramolecular cyclizations are a cornerstone of spirocycle synthesis. However, they are not without their challenges.
Problem: Low or No Yield in Intramolecular SN2-type Cyclization
-
Probable Cause 1: Inefficient Deprotonation. For reactions involving nucleophilic attack by an alcohol or amine, incomplete deprotonation can halt the reaction.
-
Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in a slight excess (2.1-2.2 equivalents for a diol) to ensure complete formation of the nucleophile.[7] Allow sufficient time for deprotonation before proceeding.
-
-
Probable Cause 2: High Activation Energy due to Steric Hindrance. The formation of a neopentyl-like spirocenter can present a significant energy barrier.[7]
-
Solution: A systematic screen of reaction temperature is recommended. While higher temperatures can overcome the activation barrier, they can also lead to decomposition. Monitor the reaction closely by TLC or LC-MS.
-
-
Probable Cause 3: Unfavorable Ring Conformation. The pre-cyclization conformation of the substrate may not be conducive to the required orbital overlap for cyclization.
-
Solution: The choice of solvent can influence the substrate's conformation. Polar aprotic solvents like DMF or DMSO are often effective for SN2 reactions.
-
Guide 2: Ring-Closing Metathesis (RCM) for Spirocycle Synthesis
RCM is a powerful tool, but catalyst choice and reaction conditions are critical for success, especially in complex systems.[20]
Problem: Catalyst Decomposition or Low Turnover in RCM
-
Probable Cause 1: Catalyst Poisoning. Impurities in the substrate or solvent, particularly those containing sulfur or phosphorus, can deactivate the ruthenium catalyst.
-
Solution: Ensure all starting materials and solvents are rigorously purified. Passing solvents through a column of activated alumina can remove trace impurities.
-
-
Probable Cause 2: Inappropriate Catalyst Choice. The reactivity of Grubbs-type catalysts varies. First-generation catalysts are often less stable but can be more selective, while second and third-generation catalysts are more robust and reactive.
-
Solution: Screen a panel of RCM catalysts. For sterically hindered or electron-deficient olefins, more active catalysts like Grubbs II or Hoveyda-Grubbs II may be necessary.
-
Problem: Formation of Dimer or Oligomer Byproducts in RCM
-
Probable Cause: Intermolecular Reaction Favored. At high concentrations, intermolecular metathesis can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions (typically 0.001–0.05 M). Using a syringe pump to slowly add the substrate to a solution of the catalyst can further favor the intramolecular pathway.
-
Guide 3: Diels-Alder Reactions for Spirocycle Construction
The Diels-Alder reaction is a classic and highly efficient method for forming six-membered rings with excellent stereocontrol.[13][21]
Problem: Low Reactivity or No Reaction
-
Probable Cause 1: Unfavorable Frontier Molecular Orbital (FMO) Overlap. The rate of a Diels-Alder reaction is highly dependent on the energy gap between the HOMO of the diene and the LUMO of the dienophile (for normal electron demand).
-
Solution: Modify the electronics of your reactants. Attaching electron-withdrawing groups to the dienophile and electron-donating groups to the diene will lower the LUMO and raise the HOMO, respectively, accelerating the reaction.
-
-
Probable Cause 2: Steric Hindrance. Bulky substituents on the diene or dienophile can disfavor the formation of the compact transition state.
-
Solution: Consider using a Lewis acid catalyst. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and often accelerating the reaction even with sterically hindered substrates. They can also enhance regioselectivity and stereoselectivity.
-
Problem: Poor Endo/Exo Selectivity
-
Probable Cause: Thermodynamic vs. Kinetic Control. The endo product is typically the kinetic product due to favorable secondary orbital interactions, but the exo product is often more thermodynamically stable.[21]
-
Solution: To favor the kinetic endo product, run the reaction at lower temperatures. If the more stable exo product is desired, higher temperatures may be required to allow for equilibration via a retro-Diels-Alder reaction.[13]
-
Part 3: Data Presentation and Experimental Protocols
Table 1: Troubleshooting Common Issues in Spirocycle Synthesis
| Symptom | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Steric hindrance at the forming spirocenter. | Use less bulky protecting groups; screen different catalysts/reagents. |
| Poor reactivity of starting materials. | Modify electronic properties (add activating groups); use a more reactive catalyst. | |
| Catalyst deactivation. | Purify starting materials and solvents rigorously; use a more robust catalyst. | |
| Poor Stereoselectivity | Lack of facial bias in the cyclization. | Employ chiral catalysts, ligands, or auxiliaries; screen different solvents. |
| Reaction under thermodynamic control. | Lower the reaction temperature to favor the kinetic product. | |
| Formation of Byproducts | Intermolecular side reactions (e.g., dimerization). | Use high-dilution conditions; slow addition of substrate. |
| Product decomposition. | Monitor reaction progress and stop at optimal time; use milder workup conditions. |
Experimental Protocol: General Procedure for a Trial Ring-Closing Metathesis Reaction
This protocol provides a starting point for optimizing an RCM reaction for spirocycle formation.
-
Preparation: Rigorously dry all glassware. Purge the reaction flask with an inert gas (argon or nitrogen).
-
Solvent: Add the desired volume of a dry, degassed solvent (e.g., dichloromethane or toluene) to the reaction flask to achieve high dilution (e.g., 0.01 M).
-
Catalyst: Add the RCM catalyst (e.g., Grubbs II, 1-5 mol%) to the solvent and stir until dissolved.
-
Substrate Addition: Prepare a solution of the diene substrate in the same solvent. Add the substrate solution to the catalyst solution dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a catalyst scavenger (e.g., ethyl vinyl ether). Concentrate the reaction mixture and purify the product by flash column chromatography.
Part 4: Visualizing Reaction Pitfalls and Troubleshooting
Diagram 1: Decision Tree for Troubleshooting a Failed Spirocyclization
Caption: A workflow for diagnosing failed spirocyclization reactions.
Diagram 2: Competing Pathways in Ring-Closing Metathesis
Caption: Kinetic competition between intra- and intermolecular RCM.
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 5. How To [chem.rochester.edu]
- 6. Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. drughunter.com [drughunter.com]
- 21. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Compounds
Welcome to the technical support center for chemists working with fluorinated compounds. The unique properties of fluorine can introduce unexpected challenges into otherwise routine synthetic transformations. This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to equip you with the expertise to not only solve immediate issues but also to anticipate and prevent future complications.
Section 1: Poor Reactivity and Stalled Reactions
Question: My reaction with a fluorinated substrate is sluggish or fails to proceed, even under conditions that work for the non-fluorinated analogue. What's going on?
Answer: The issue likely stems from the powerful electron-withdrawing nature of fluorine, which can dramatically alter the reactivity of your substrate.[1][2][3] The carbon-fluorine bond is the strongest single bond in organic chemistry, making the moiety itself exceptionally stable.[4][5] This has several consequences for your reaction:
-
Deactivation of Aromatic Rings: Fluorine atoms on an aromatic ring deactivate it towards electrophilic aromatic substitution. If your reaction is an electrophilic substitution, you will likely need to employ harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to overcome this deactivation.
-
Altered Nucleophilicity/Basicity: The inductive effect of fluorine can decrease the nucleophilicity or basicity of nearby functional groups. For example, an amine or alcohol adjacent to a fluorinated group will be less reactive towards electrophiles.
-
Stabilization of Certain Intermediates: While often electron-withdrawing, fluorine can stabilize adjacent carbocations through lone-pair donation, a phenomenon that can influence the reaction pathway.[2]
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C, monitoring for product formation and decomposition by TLC or LC-MS.
-
Use a More Forcing Catalyst System: If applicable, switch to a more active catalyst. For example, in a Suzuki-Miyaura coupling, a more electron-rich phosphine ligand might be required to facilitate oxidative addition to the C-F bond's electron-poor environment.[1]
-
Change the Solvent: A more polar, coordinating solvent might help to stabilize charged intermediates and increase reaction rates.
-
Consider an Alternative Reaction Pathway: If the electronic properties of the fluorinated substrate are fundamentally incompatible with the chosen reaction, a different synthetic route may be necessary. For instance, in nucleophilic aromatic substitution (SNAr), a fluorine leaving group is often more reactive than other halogens due to its strong inductive effect stabilizing the Meisenheimer complex intermediate.[6]
Section 2: Low Yield and Side Product Formation
Question: My reaction is messy, with significant side product formation. I suspect the fluorine is causing unwanted reactivity. What are the likely culprits?
Answer: Unwanted side reactions are common when working with fluorinated compounds. The high electronegativity of fluorine and the potential for elimination reactions are often the root cause.
-
HF Elimination: β-fluoro carbonyl compounds that have an acidic α-proton are particularly prone to eliminating hydrogen fluoride (HF).[7] This can be a significant issue, leading to the formation of unsaturated byproducts.
-
Nucleophilic Displacement of Fluorine: While the C-F bond is strong, activated fluorine atoms (e.g., allylic, benzylic, or adjacent to a carbonyl) can be susceptible to nucleophilic displacement, especially by strong nucleophiles.[7]
-
Reaction with Fluorinating Reagents: Many fluorinating agents are highly reactive and can react with common solvents. For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[8]
Troubleshooting Protocol:
-
Base Selection: If your reaction requires a base, use a non-nucleophilic, hindered base (e.g., 2,6-lutidine, proton sponge) to minimize the risk of HF elimination or direct displacement of fluorine.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled and reagents added slowly.
-
Solvent Compatibility Check: Always verify the compatibility of your solvent with the fluorinating reagent being used. Acetonitrile is often a good starting point for many fluorination reactions.[8]
-
Inert Atmosphere: Some fluorinated compounds and reagents are sensitive to moisture, which can lead to the formation of HF and other side products.[9] Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Section 3: Solubility and Handling Challenges
Question: My highly fluorinated compound is insoluble in common organic solvents. How can I run reactions and purify my product?
Answer: Highly fluorinated molecules are often both hydrophobic and lipophobic, meaning they do not readily dissolve in either aqueous or standard organic solvents.[10] This "fluorous" nature necessitates a different approach to solvent selection and purification.
Solvent Selection for Reactions:
| Solvent Class | Examples | Suitability for Fluorinated Compounds |
| Fluorinated Solvents | Perfluorohexanes, trifluorotoluene (TFT) | Excellent for highly fluorinated compounds. |
| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Can sometimes solvate moderately fluorinated compounds. |
| Ethers | THF, Dioxane | Limited utility for highly fluorinated compounds. |
| Hydrocarbons | Hexane, Toluene | Generally poor solvents for highly fluorinated compounds. |
Troubleshooting Protocol:
-
Utilize Fluorinated Solvents: If possible, use a fluorinated solvent like perfluorohexane or trifluorotoluene for your reaction.
-
"Fluorous" Phase Chemistry: For purification, consider "fluorous" solid-phase extraction (F-SPE). In this technique, a fluorous-tagged substrate is used, allowing for selective retention on a fluorous silica gel column while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.[4]
-
Co-solvent Systems: Experiment with co-solvent systems. For example, a mixture of THF and perfluorohexane might provide sufficient solubility for both a non-fluorinated reagent and a fluorinated substrate.
-
Specialized Surfactants: In aqueous systems, semifluorinated block copolymers can form micelles with a fluorous core, encapsulating and solubilizing highly fluorinated molecules.[10]
Section 4: Analytical and Purification Issues
Question: I'm having trouble interpreting the 19F NMR of my product, and it's difficult to purify by standard column chromatography.
Answer: The unique properties of fluorine also extend to analysis and purification.
19F NMR Spectroscopy:
-
High Sensitivity: The 19F nucleus is spin ½ with 100% natural abundance, making it a highly sensitive nucleus for NMR.[11][12]
-
Wide Chemical Shift Range: The chemical shift range for 19F NMR is much wider than for 1H NMR, spanning up to 800 ppm.[13] This large dispersion is excellent for resolving signals from different fluorine environments.
-
Coupling: 19F nuclei couple to each other and to other nuclei like 1H and 13C, providing valuable structural information.[14]
Common NMR Issues and Solutions:
-
Complex Spectra: The wide chemical shift range and extensive coupling can lead to complex spectra. Running decoupled spectra (e.g., 1H-decoupled 19F NMR) can simplify the analysis.
-
Reference Standard: Trifluorotoluene or CFCl3 are common reference standards for 19F NMR.[11][12]
Purification Challenges:
-
Chromatography: The polarity of fluorinated compounds can be deceptive. A compound with a high fluorine content may be non-polar in the traditional sense but still exhibit poor solubility in non-polar eluents. A mixture of a fluorinated solvent and a standard organic solvent may be necessary for effective chromatographic separation.
-
Volatility: Some simple fluorinated organic compounds can be quite volatile, leading to loss of product during workup or purification.[15] Keep aqueous washes cool and use caution during solvent removal under reduced pressure.
Section 5: Safety and Reagent Handling
Question: I'm using a new fluorinating reagent. What are the key safety precautions I need to take?
Answer: Fluorinating reagents are often highly reactive, toxic, and corrosive.[16][17] Strict adherence to safety protocols is essential.
Key Safety Considerations:
-
Reagent-Specific Hazards: Always consult the Safety Data Sheet (SDS) for the specific fluorinating reagent you are using. Reagents like DAST can be unstable at elevated temperatures, while others like Selectfluor® can react violently with certain solvents.[8][16]
-
Hydrogen Fluoride (HF): Many fluorination reactions can generate HF as a byproduct or upon contact with moisture.[9][16] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are often recommended), safety goggles, a face shield, and a flame-resistant lab coat.[17][18]
-
Engineering Controls: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[18] For particularly hazardous reagents, a glove box may be necessary.
Emergency Procedures for HF Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.[9][18]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[9][18]
Visualizing Troubleshooting Workflows
Decision-Making for a Stalled Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 15. How To [chem.rochester.edu]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. zjwintime.com [zjwintime.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced three-dimensional complexity and improved physicochemical properties is paramount. The 1,1-difluoro-5-azaspiro[2.3]hexane moiety has emerged as a promising structural motif, imparting conformational rigidity and modulating properties such as metabolic stability and membrane permeability. As researchers and drug development professionals increasingly incorporate this scaffold into their pipelines, a comprehensive understanding of the analytical techniques required for its unambiguous characterization is essential. This guide provides an in-depth comparison of the primary spectroscopic and crystallographic methods for the structural elucidation of 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride derivatives, supported by experimental insights and comparative data.
The Structural Imperative: Why Rigorous Characterization Matters
The unique spirocyclic nature of the 1,1-difluoro-5-azaspiro[2.3]hexane core, which combines a gem-difluorocyclobutane and an azetidine ring, presents specific analytical challenges. The presence of fluorine atoms, the quaternary spirocenter, and the basic nitrogen atom necessitates a multi-technique approach to confirm the identity, purity, and three-dimensional structure of these molecules. Inaccurate or incomplete characterization can lead to flawed structure-activity relationship (SAR) studies and costly delays in the drug development process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the routine characterization of 1,1-difluoro-5-azaspiro[2.3]hexane derivatives in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.
¹H NMR Spectroscopy
Proton NMR provides information on the number and connectivity of hydrogen atoms in the molecule. For the 1,1-difluoro-5-azaspiro[2.3]hexane core, the proton spectrum will exhibit characteristic signals for the cyclobutane and azetidine ring protons. The hydrochloride salt form will influence the chemical shift of protons adjacent to the nitrogen atom due to protonation.
Expected Spectral Features:
-
Azetidine Protons: The protons on the carbons adjacent to the nitrogen will typically appear as multiplets in the downfield region, further deshielded in the hydrochloride salt.
-
Cyclobutane Protons: The methylene protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.
¹³C NMR Spectroscopy
Carbon NMR is crucial for determining the carbon framework of the molecule. The presence of fluorine atoms introduces characteristic C-F coupling constants, which are invaluable for assigning the fluorinated carbon and adjacent carbons.
Expected Spectral Features:
-
Gem-Difluorinated Carbon: The carbon atom bearing the two fluorine atoms will appear as a triplet in the ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF).
-
Spirocenter: The quaternary spirocyclic carbon will typically have a low intensity signal.
-
Carbons Adjacent to Fluorine: The carbons adjacent to the CF₂ group will show splitting due to two-bond C-F coupling (²JCF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive and indispensable technique for characterizing fluorinated compounds. With a 100% natural abundance and a wide chemical shift range, ¹⁹F NMR provides a clear window into the electronic environment of the fluorine atoms.
Expected Spectral Features:
-
For the 1,1-difluoro-5-azaspiro[2.3]hexane core, a single signal (often a complex multiplet due to coupling with neighboring protons) is typically expected for the two equivalent fluorine atoms. The chemical shift of this signal is sensitive to substitution on the azetidine nitrogen.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 1.5 - 4.5 | Proton environment and connectivity, diastereotopicity. |
| ¹³C | 20 - 120 | Carbon skeleton, presence of quaternary carbons, C-F coupling. |
| ¹⁹F | -90 to -120 | Direct detection of fluorine, sensitive to electronic environment. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a vital tool for confirming the molecular weight of the synthesized compounds and providing information about their elemental composition and fragmentation patterns. For this compound derivatives, electrospray ionization (ESI) is the most common and suitable ionization technique.
Expected Mass Spectral Data:
-
Molecular Ion: In positive ion mode ESI-MS, the most prominent ion observed will be the protonated molecule [M+H]⁺, where M is the free base of the hydrochloride salt.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound, which is crucial for confirming its identity. Predicted adducts for the parent compound include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[1]
| Ionization Technique | Information Obtained | Suitability for Azaspiro[2.3]hexane Derivatives |
| Electrospray Ionization (ESI) | Molecular weight of polar and ionic compounds. | Excellent, as the hydrochloride salt is pre-ionized. |
| Atmospheric Pressure Chemical Ionization (APCI) | Molecular weight of less polar compounds. | Less common, but can be used for less polar derivatives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation of volatile compounds. | Generally not suitable for the non-volatile hydrochloride salts. |
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used.
-
Mass Spectrometric Detection: Acquire mass spectra in positive ion ESI mode. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured mass with the calculated theoretical mass.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide crucial information about the connectivity and molecular formula, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. For spirocyclic compounds, where stereochemistry and conformational preferences are critical, a crystal structure provides invaluable insights.
Challenges and Considerations:
-
Crystal Growth: The primary challenge is obtaining single crystals of sufficient quality for diffraction analysis. This can be a trial-and-error process involving screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Hydrochloride Salt: The ionic nature of the hydrochloride salt can sometimes facilitate crystallization.
Information Obtained from a Crystal Structure:
-
Unambiguous Stereochemistry: Confirms the relative and absolute stereochemistry of all chiral centers.
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.
-
Conformation: Reveals the preferred conformation of the spirocyclic system in the solid state.
-
Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, including hydrogen bonding interactions involving the hydrochloride.
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for structurally rigid molecules; may not reveal solid-state conformation. |
| Mass Spectrometry | High sensitivity; confirms molecular weight and elemental composition. | Provides limited structural information on its own; fragmentation can be complex. |
| X-ray Crystallography | Provides definitive 3D structure; reveals solid-state conformation and packing. | Requires high-quality single crystals, which can be difficult to obtain; structure may not be representative of the solution-state conformation. |
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Systematically screen for crystallization conditions by dissolving the compound in various solvents and employing techniques such as slow evaporation, vapor diffusion, and cooling.
-
Crystal Mounting: Carefully mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of this compound derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for structural elucidation in solution, while mass spectrometry provides essential confirmation of molecular weight and elemental composition. For an unequivocal understanding of the three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. By employing this integrated analytical workflow, researchers and drug development professionals can ensure the scientific integrity of their findings and make well-informed decisions in the advancement of new therapeutic agents based on this promising fluorinated spirocyclic scaffold.
References
A Comparative Guide to the Spectroscopic Analysis of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. In the absence of direct experimental data for this novel compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization. For comparative purposes, the spectral features of the non-fluorinated parent compound, 5-azaspiro[2.3]hexane, are also discussed. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of novel chemical entities.
Introduction
This compound is a unique saturated heterocyclic scaffold featuring a spirocyclic junction between a cyclopropane and an azetidine ring, with a geminal difluoro substitution on the cyclobutane ring.[1][2] Such fluorinated spirocyclic structures are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the anticipated mass spectrometric fragmentation patterns of this compound. Each section will provide a rationale for the predicted spectral features, drawing comparisons with its non-fluorinated counterpart to highlight the influence of the fluorine atoms.
Predicted NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive analysis.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the rigid spirocyclic framework and the influence of the electronegative fluorine atoms and the protonated nitrogen.
Predicted Chemical Shifts (δ) and Multiplicities:
| Protons | Predicted δ (ppm) for 1,1-Difluoro-5-azaspiro[2.3]hexane HCl | Rationale & Predicted Multiplicity | Predicted δ (ppm) for 5-azaspiro[2.3]hexane |
| H-2, H-3 | ~1.0 - 1.5 | Shielded protons of the cyclopropane ring. Expected to be complex multiplets due to geminal and vicinal couplings. | ~0.5 - 1.0 |
| H-4 | ~2.5 - 3.0 | Protons on the carbon adjacent to the gem-difluoro group will be deshielded. Expected to be a triplet or a more complex multiplet due to coupling with H-6 and long-range coupling with fluorine. | ~1.8 - 2.2 |
| H-6 | ~3.5 - 4.0 | Protons adjacent to the positively charged nitrogen will be significantly deshielded. Expected to be a triplet or a more complex multiplet. | ~3.0 - 3.5 |
| NH₂⁺ | ~8.0 - 9.0 | Protons on the nitrogen are expected to be broad and deshielded due to protonation and solvent exchange. | ~2.0 - 3.0 (for NH) |
The presence of the gem-difluoro group at C-1 is anticipated to cause a downfield shift for the adjacent protons at C-4 compared to the non-fluorinated analogue. The protonation of the nitrogen in the hydrochloride salt will lead to a significant deshielding of the adjacent protons at C-6 and the appearance of a broad NH₂⁺ signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. The presence of fluorine will introduce C-F coupling, which is a powerful diagnostic tool.
Predicted Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J_CF):
| Carbon | Predicted δ (ppm) for 1,1-Difluoro-5-azaspiro[2.3]hexane HCl | Predicted J_CF (Hz) & Multiplicity | Rationale | Predicted δ (ppm) for 5-azaspiro[2.3]hexane |
| C-1 | ~110 - 120 | ¹J_CF ≈ 280-300 (t) | The carbon directly attached to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond coupling to two fluorine atoms.[3] | ~20 - 30 |
| C-2, C-3 | ~15 - 25 | ³J_CF ≈ 5-10 (t) | Carbons of the cyclopropane ring. | ~10 - 20 |
| C-4 | ~30 - 40 | ²J_CF ≈ 20-25 (t) | The carbon adjacent to the CF₂ group will show a two-bond coupling to the fluorine atoms. | ~35 - 45 |
| C-5 (Spiro) | ~40 - 50 | ²J_CF ≈ 20-25 (t) | The spiro carbon will also exhibit a two-bond coupling to the fluorine atoms. | ~45 - 55 |
| C-6 | ~50 - 60 | ⁴J_CF ≈ 1-3 (t) | The carbon adjacent to the nitrogen will be deshielded. Long-range coupling to fluorine may be observed. | ~55 - 65 |
The most notable feature in the ¹³C NMR spectrum will be the large one-bond C-F coupling constant for C-1, resulting in a characteristic triplet. The two-bond C-F couplings for C-4 and the spiro carbon C-5 will also be diagnostic.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms.
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum as the two fluorine atoms are chemically equivalent. This signal is predicted to appear as a multiplet due to coupling with the adjacent protons on C-4 and the protons on the cyclopropane ring. The chemical shift will be influenced by the strain of the cyclobutane ring.
Predicted Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Expected Molecular Ion and Fragmentation Pattern:
Under positive ion ESI, the molecule is expected to be detected as its protonated free base, [M+H]⁺, where M is the free base 1,1-Difluoro-5-azaspiro[2.3]hexane.
-
Molecular Formula (Free Base): C₅H₇F₂N
-
Monoisotopic Mass (Free Base): 119.05466 Da[4]
-
Expected [M+H]⁺: m/z 120.06194[4]
The fragmentation of azaspiro compounds is often driven by the cleavage of the rings.[5] The presence of the nitrogen atom typically directs fragmentation through alpha-cleavage.[6]
Predicted Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C4-C5 or C5-C6 bond adjacent to the nitrogen is a likely fragmentation pathway. This would lead to the formation of a stable iminium ion.
-
Ring Opening of Cyclobutane: The strained cyclobutane ring may undergo cleavage, potentially with the loss of small neutral molecules like ethylene or difluoroethylene.
-
Loss of HF: While not always a primary fragmentation, the loss of a molecule of hydrogen fluoride is a possibility from the protonated molecular ion.
A comparison with the non-fluorinated 5-azaspiro[2.3]hexane would show a different fragmentation pattern due to the absence of the fluorine atoms and the lower molecular weight. The fragmentation of the non-fluorinated analogue would also be dominated by alpha-cleavage and ring opening.
Experimental Protocols
To acquire the data discussed in this guide, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR Experiments: To unambiguously assign all signals, a suite of 2D NMR experiments is recommended, including COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the product ion spectrum. This will reveal the characteristic fragmentation pattern.
Visualizations
Molecular Structure
Caption: Structure of 1,1-Difluoro-5-azaspiro[2.3]hexane cation.
Experimental Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed predictive framework for the NMR and mass spectrometric analysis of this compound. The introduction of two fluorine atoms into the spirocyclic scaffold is expected to induce significant and predictable changes in the NMR spectra, most notably large C-F coupling constants and downfield shifts for nearby nuclei. The mass spectrometry analysis is anticipated to be directed by the presence of the nitrogen atom, leading to characteristic fragmentation patterns. By comparing these predicted data with those of the non-fluorinated analogue, this guide offers valuable insights for the unambiguous characterization of this and similar novel fluorinated compounds, thereby supporting their development in medicinal chemistry and other scientific disciplines.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. PubChemLite - this compound (C5H7F2N) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
A Technical Guide to 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Spirocyclic amines, with their inherent three-dimensionality, have emerged as valuable building blocks in the design of new therapeutics.[1][2] This guide provides an in-depth comparison of 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride with other relevant spirocyclic amines, offering experimental insights and data to inform rational drug design.
The Spirocyclic Advantage in Drug Discovery
Spiro-containing systems are characterized by two rings fused at a single atom, a structural feature that imparts a rigid, three-dimensional geometry.[1] This increased fraction of sp³-hybridized carbons (Fsp³) is a departure from the flat, aromatic structures that have historically dominated drug discovery and is correlated with a higher probability of clinical success.[1] The introduction of spirocyclic scaffolds can modulate key drug-like properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability, ultimately enhancing potency, selectivity, and pharmacokinetic profiles.[1][3]
This compound: A Profile
This compound is a unique spirocyclic amine that incorporates a gem-difluorinated cyclobutane ring fused to an azetidine ring. This strategic fluorination is intended to leverage the known benefits of fluorine in medicinal chemistry, such as enhancing metabolic stability and modulating basicity (pKa).[4][5] It is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system disorders, where its structure is designed to improve metabolic stability and membrane permeability.[5][6]
Comparative Analysis with Alternative Spirocyclic Amines
To objectively evaluate the utility of this compound, a comparative analysis with structurally related spirocyclic amines is essential. The following compounds have been selected as comparators to elucidate the impact of fluorination and ring system variations:
-
5-azaspiro[2.3]hexane: The non-fluorinated parent scaffold.
-
1-fluoro-5-azaspiro[2.3]hexane: A mono-fluorinated analogue.
-
6-azaspiro[3.3]heptane: A related spirocycle with a different ring system.
-
2-oxa-6-azaspiro[3.3]heptane: An oxa-analogue, exploring the impact of a heteroatom substitution.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of this compound and the selected comparator molecules. The pKa and cLogP (calculated LogP) values are predicted using established computational models to provide a standardized comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted cLogP |
| This compound | C₅H₈ClF₂N | 155.58 | 7.5 | 0.8 | |
| 5-azaspiro[2.3]hexane | C₅H₉N | 83.13 | 9.5 | 0.2 | |
| 1-fluoro-5-azaspiro[2.3]hexane | C₅H₈FN | 101.12 | 8.5 | 0.5 | |
| 6-azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 10.0 | 0.4 | |
| 2-oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | 8.0 | -0.7 |
Note: Predicted pKa and cLogP values are estimations and should be experimentally verified for critical applications.
Experimental Protocols
Determination of pKa
The dissociation constant (pKa) of an amine is a critical parameter that influences its ionization state at physiological pH, impacting solubility, permeability, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.[7][8]
Step-by-Step Methodology for Potentiometric Titration:
-
Sample Preparation: A precisely weighed amount of the spirocyclic amine hydrochloride is dissolved in deionized water to a known concentration (e.g., 10 mM).
-
Titration Setup: The sample solution is placed in a thermostatted vessel at 25°C and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a traditional and reliable technique for experimental LogP determination.
Step-by-Step Methodology for Shake-Flask LogP Determination:
-
System Preparation: A biphasic system of n-octanol and water (or a buffer of physiological pH for LogD) is prepared and mutually saturated.
-
Sample Addition: A known amount of the spirocyclic amine is dissolved in the aqueous phase.
-
Partitioning: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assessment
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. In vitro assays using liver microsomes are a standard method for assessing phase I metabolic stability.[9][10]
Step-by-Step Methodology for Liver Microsomal Stability Assay:
-
Incubation Mixture Preparation: The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: Workflow for in vitro metabolic stability assessment.
Discussion and Interpretation of Comparative Data
The predicted physicochemical properties in the table above offer valuable insights for drug design.
-
Basicity (pKa): The gem-difluorination in 1,1-Difluoro-5-azaspiro[2.3]hexane is predicted to significantly lower the pKa of the amine compared to its non-fluorinated counterpart, 5-azaspiro[2.3]hexane . This reduction in basicity can be advantageous in mitigating off-target effects, such as hERG inhibition, which is often associated with more basic amines.[11] The mono-fluorinated analogue represents an intermediate basicity. The larger ring system of 6-azaspiro[3.3]heptane is predicted to have a higher pKa, similar to piperidine. The introduction of an oxygen atom in 2-oxa-6-azaspiro[3.3]heptane is also predicted to reduce the basicity.
-
Lipophilicity (cLogP): Fluorination generally increases lipophilicity, and this is reflected in the higher predicted cLogP of 1,1-Difluoro-5-azaspiro[2.3]hexane compared to 5-azaspiro[2.3]hexane . However, the introduction of the polar oxygen atom in 2-oxa-6-azaspiro[3.3]heptane is predicted to significantly decrease lipophilicity, which can be a strategy to improve aqueous solubility.
Conclusion
This compound presents a compelling scaffold for medicinal chemists seeking to optimize the properties of their lead compounds. Its unique combination of a rigid spirocyclic core and gem-difluorination offers a means to modulate basicity, lipophilicity, and metabolic stability in a predictable manner. The comparative analysis with other spirocyclic amines highlights the nuanced effects of structural modifications, providing a rational basis for the selection of the most appropriate building block for a given drug discovery program. The experimental protocols detailed herein provide a framework for the empirical validation of these key drug-like properties. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. acdlabs.com [acdlabs.com]
- 3. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]
- 4. 5-Azaspiro[2.3]hexane | C5H9N | CID 67975165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Impact of Gem-Difluorination on a Novel Spirocyclic Scaffold: A Comparative Analysis of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride and its Non-Fluorinated Analogue
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is relentless. Among these, spirocyclic systems have gained significant traction due to their inherent three-dimensionality, which can lead to improved target engagement and more favorable physicochemical properties compared to their linear or planar counterparts.[1][2][3] The 5-azaspiro[2.3]hexane core, a conformationally restricted bioisostere of piperidine, represents a promising scaffold for interrogating biological targets with high precision.[4] This guide provides a detailed comparative analysis of 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride and its non-fluorinated parent, 5-azaspiro[2.3]hexane, focusing on the anticipated effects of gem-difluorination on key drug-like properties.
Physicochemical and Metabolic Profile Comparison
The introduction of a gem-difluoro group at the C1 position of the 5-azaspiro[2.3]hexane scaffold is predicted to induce significant, and often beneficial, changes in its physicochemical and metabolic properties. The following table summarizes these expected differences, with quantitative data extrapolated from studies on structurally related gem-difluorinated cycloalkanes.[5]
| Property | 5-azaspiro[2.3]hexane (Non-fluorinated) | 1,1-Difluoro-5-azaspiro[2.3]hexane (Fluorinated) | Rationale for Predicted Change |
| Basicity (pKa of the amine) | Higher (more basic) | Lower (less basic) | The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen, reducing its ability to accept a proton.[5] |
| Lipophilicity (LogP) | Lower | Higher | While counterintuitive, the introduction of a CF2 group in place of a CH2 group often leads to an increase in lipophilicity due to the creation of a more lipophilic surface area.[5] |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity and potentially altered crystal packing of the fluorinated analogue are expected to decrease its solubility in aqueous media.[5] |
| Metabolic Stability (in vitro half-life) | Shorter | Longer | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" is a key advantage of fluorination.[5][6][7] |
The Mechanistic Underpinnings of Fluorination's Influence
The decision to introduce fluorine into a drug candidate is a strategic one, aimed at overcoming specific pharmacological hurdles. In the context of the 5-azaspiro[2.3]hexane scaffold, gem-difluorination at the C1 position, adjacent to the spirocyclic carbon, offers several mechanistic advantages.
Enhanced Metabolic Stability
One of the most significant benefits of fluorination is the enhancement of metabolic stability.[6][7] The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes. By replacing the two hydrogen atoms on the C1 carbon with fluorine, we effectively block a potential site of oxidative metabolism. This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.
The following diagram illustrates the general workflow for an in vitro microsomal stability assay, a standard method for evaluating the metabolic stability of new chemical entities.
Caption: Workflow for an in vitro microsomal stability assay.
Modulation of Physicochemical Properties
The strong electronegativity of fluorine significantly influences the electronic properties of the molecule. The gem-difluoro group acts as a potent electron-withdrawing group, which lowers the pKa of the nearby nitrogen atom in the azetidine ring.[5] This reduction in basicity can have profound effects on the compound's behavior in a biological system. A lower pKa means the compound will be less protonated at physiological pH, which can alter its solubility, cell permeability, and binding interactions with its target protein. While often leading to decreased aqueous solubility, the increased lipophilicity can enhance membrane permeability, a desirable trait for drugs targeting intracellular proteins or the central nervous system.
Conformational Effects and Target Binding
The 5-azaspiro[2.3]hexane scaffold is designed to be a conformationally "frozen" analogue of more flexible structures like piperidine.[4][8] This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. The introduction of gem-difluorination can further influence the conformational preferences of the cyclobutane ring through steric and electronic effects. While the steric bulk of fluorine is only slightly larger than that of hydrogen, the C-F bond is longer than the C-H bond, and the gem-difluoro group can influence the puckering of the four-membered ring. These subtle conformational changes can have a significant impact on how the molecule presents its pharmacophoric elements to the binding site of a protein.
The following diagram illustrates the concept of how a rigidified, fluorinated scaffold can potentially lead to a more favorable interaction with a target protein.
Caption: Fluorination can pre-organize a ligand for optimal target binding.
Experimental Protocols
To empirically determine the differences in biological activity between this compound and its non-fluorinated analogue, a series of in vitro assays would be employed.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
This compound and 5-azaspiro[2.3]hexane.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the test compounds with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Target-Based Binding Assay (Hypothetical Kinase Target)
Objective: To determine the inhibitory potency (IC50) of the test compounds against a specific kinase.
Materials:
-
Recombinant human kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Assay buffer.
-
Test compounds.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The strategic incorporation of a gem-difluoro group into the 5-azaspiro[2.3]hexane scaffold is a rational design strategy to enhance its drug-like properties. Based on established principles and data from analogous systems, it is anticipated that this compound will exhibit superior metabolic stability and increased lipophilicity compared to its non-fluorinated counterpart. The accompanying decrease in basicity and potential for altered conformational preferences can be leveraged to fine-tune the compound's pharmacological profile for a specific biological target. While this guide provides a predictive comparison, the synthesis and direct experimental evaluation of both compounds are essential to fully elucidate the impact of gem-difluorination on this novel and promising scaffold.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel CNS Drug Candidates Derived from 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
Introduction: The Strategic Advantage of a Modern Scaffold
In the landscape of central nervous system (CNS) drug discovery, the architecture of a molecular scaffold is paramount. The starting material, 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride, represents a compelling scaffold for novel CNS drug candidates due to the strategic incorporation of two key structural motifs: a spirocycle and a gem-difluoro group.
The spirocyclic core imparts a rigid, three-dimensional geometry.[1][2] Unlike traditional flat aromatic systems, this 3D structure allows for more precise projection of functional groups into the complex topographies of biological targets like protein binding sites.[1][3] This increased sp3 character is often associated with improved aqueous solubility and a higher probability of clinical success.[3][4]
The gem-difluoro group offers significant pharmacokinetic advantages. Fluorine's high electronegativity can enhance metabolic stability by shielding adjacent sites from oxidative metabolism by cytochrome P450 enzymes.[5][6][7] This C-F bond is stronger than a C-H bond, leading to increased compound half-life.[5] Furthermore, fluorination can modulate the basicity (pKa) of nearby functional groups, which can improve cell membrane permeability and bioavailability.[5][8] The gem-difluoro motif, in particular, is a valuable isostere for a carbonyl group and can improve ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties.[9][10]
This guide provides a comprehensive framework for synthesizing and validating the efficacy of a hypothetical compound library derived from this scaffold. We will focus on a plausible CNS target, Protein Kinase B (Akt), a critical node in cell survival and proliferation pathways implicated in various neurological disorders.
Hypothetical Drug Discovery and Validation Workflow
The path from scaffold to validated lead compound is a systematic process of design, synthesis, and iterative testing. The following workflow outlines the critical stages for evaluating compounds derived from the 1,1-Difluoro-5-azaspiro[2.3]hexane scaffold against our hypothetical target, Akt.
Caption: A comprehensive workflow for the discovery and validation of novel kinase inhibitors.
Part 1: Primary Efficacy Validation - Biochemical Kinase Assay
The first critical step is to determine if the synthesized compounds directly inhibit the target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[11]
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by Akt. A terbium-labeled anti-phospho-specific antibody binds the phosphorylated peptide. When this complex is bound by a streptavidin-conjugated acceptor fluorophore, FRET occurs between the terbium donor and the acceptor.[11] Inhibition of Akt reduces phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a 2X working solution of ATP in Assay Buffer. The final concentration should be at the Km for the kinase, if known.
-
Substrate/Enzyme Mix: Prepare a 2X working solution containing the biotinylated peptide substrate and the active Akt enzyme in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of the synthesized compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Detection Reagents: Prepare a solution of the terbium-labeled antibody and streptavidin-acceptor in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).[12]
-
Add 5 µL of the Substrate/Enzyme Mix to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The incubation time may need optimization.
-
Stop the reaction by adding 5 µL of the detection reagent solution.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
Part 2: Secondary Efficacy Validation - Cell-Based Assays
After identifying biochemically potent inhibitors, the next step is to confirm their activity in a cellular context. This validates that the compounds can cross the cell membrane and engage the target in a more complex biological environment.
A. Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[14] These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on the Akt signaling pathway (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration to determine the EC50 value.
-
B. Target Engagement - Receptor Binding Assay
To confirm that the observed cellular effects are due to direct interaction with the target, a receptor binding assay can be employed. This is particularly relevant if the target is a receptor, but the principles can be adapted to measure binding to other proteins like kinases.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor. A decrease in the amount of bound radioactivity indicates that the test compound is binding to the receptor.[18][19]
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target of interest (e.g., Akt).
-
Radioligand: Choose a suitable radiolabeled ligand with high affinity and specificity for the target.
-
Test Compounds: Prepare serial dilutions of the test compounds.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Test Compound Wells: Contain membranes, radioligand, and the test compound dilutions.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conceptual Comparison: Expected Performance Advantages
While direct experimental data for compounds from this specific scaffold is unavailable, we can extrapolate the expected advantages based on the known benefits of its structural motifs and compare them to a hypothetical "standard" planar aromatic kinase inhibitor.
| Feature | Standard Planar Aromatic Inhibitor | Hypothetical 1,1-Difluoro-5-azaspiro[2.3]hexane Derivative | Scientific Rationale for Expected Improvement |
| Potency (IC50) | Variable | Potentially Improved | The rigid 3D spirocyclic core allows for optimal orientation of substituents to maximize interactions with the target's binding pocket, potentially leading to higher affinity.[1] |
| Aqueous Solubility | Often Low | Potentially Improved | Increased sp3 character and departure from planarity generally lead to better solubility compared to flat, lipophilic aromatic systems.[1][3] |
| Metabolic Stability | Often Susceptible to CYP450 Oxidation | Potentially High | The gem-difluoro group can block metabolically labile sites, and the C-F bond is more resistant to oxidative cleavage than a C-H bond, increasing the compound's half-life.[5][6][20] |
| Cell Permeability | Variable | Potentially Improved | Fluorination can modulate the pKa of the azaspiro nitrogen, reducing its basicity and leading to a higher proportion of the neutral species required for passive diffusion across cell membranes.[5][8] |
| Selectivity | Can be Challenging | Potentially Improved | The precise 3D vectoral projection of functional groups from the spirocyclic core can enable more specific interactions with the target kinase over closely related off-targets.[3][21] |
| Lipophilicity (LogP) | Often High | Potentially Lower/Optimal | The spirocyclic scaffold can help reduce LogP compared to extended planar systems, which is often beneficial for overall pharmacokinetic properties.[3] |
Visualizing the Target Pathway: The Akt Signaling Cascade
Understanding the pathway in which the target operates is crucial for interpreting cellular data. The Akt pathway is a central regulator of cell survival.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Conclusion
The this compound scaffold offers a promising starting point for the development of novel CNS therapeutics. Its inherent three-dimensionality and the pharmacokinetic benefits conferred by the gem-difluoro group provide a strong rationale for its exploration. While this guide is based on a hypothetical target and conceptual comparisons, the detailed experimental protocols provided offer a robust and validated roadmap for any researcher aiming to synthesize and evaluate the efficacy of compounds derived from this or similar advanced scaffolds. The systematic application of these biochemical and cell-based assays is essential for building a compelling data package, elucidating structure-activity relationships, and ultimately identifying lead candidates with superior, drug-like properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nedmdg.org [nedmdg.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
A Tale of Two Spirocycles: A Comparative Guide to Azaspiro[2.3]hexane and Azaspiro[3.3]heptane Derivatives in Drug Discovery
For the modern medicinal chemist, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is perpetual. Among the rising stars in this arena are small, strained spirocyclic systems, which offer a unique three-dimensional architecture to escape the "flatland" of traditional aromatic and aliphatic rings. This guide provides a detailed comparative analysis of two prominent classes of such scaffolds: azaspiro[2.3]hexane and azaspiro[3.3]heptane derivatives. As Senior Application Scientists, we will delve into their synthesis, physicochemical properties, conformational landscapes, and metabolic stabilities, offering field-proven insights to aid researchers in their selection and application.
The strategic replacement of common motifs like piperidine with bioisosteres is a well-established strategy in drug design to enhance properties such as lipophilicity and metabolic stability[1]. Azaspiro[3.3]heptanes have emerged as popular and extensively studied piperidine bioisosteres, with over 500 patents in recent years highlighting their significance[1]. In contrast, the smaller, more strained azaspiro[2.3]hexane scaffold has been comparatively underexplored, primarily due to synthetic challenges[1]. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison of these two important classes of molecules.
At a Glance: Key Structural and Physicochemical Differences
To begin our comparative journey, a summary of the fundamental properties of the parent scaffolds and representative derivatives is essential. The following table encapsulates the key physicochemical parameters that dictate the behavior of these molecules in biological systems.
| Property | Azaspiro[2.3]hexane Derivative (4-Aza) | Azaspiro[3.3]heptane Derivative (2-Aza) | Key Insights |
| Structure | The azaspiro[2.3]hexane scaffold, with its cyclopropane ring, is more compact and possesses higher ring strain than the azaspiro[3.3]heptane, which is composed of two four-membered rings. This difference in strain and geometry has profound implications for their conformational behavior and interaction with biological targets. | ||
| pKa | 8.5 (for a model amide derivative) | 9.4 (for a model amide derivative) | The nitrogen in the 4-azaspiro[2.3]hexane is generally less basic than in the 2-azaspiro[3.3]heptane. This can be attributed to the closer proximity of the electron-withdrawing spiro-cyclopropane ring in the former. This difference in basicity can significantly impact salt formation, solubility, and off-target interactions. |
| Lipophilicity (LogP/logD) | Generally higher than corresponding piperidines | Can be lower or higher than corresponding piperidines, depending on the substitution pattern | Replacing a piperidine with a 4-azaspiro[2.3]hexane motif can increase lipophilicity[2]. Conversely, introducing a 2-azaspiro[3.3]heptane can, in many cases, lower the measured logD7.4, a counterintuitive effect that is rationalized by an increase in basicity[3]. |
| Metabolic Stability | Data not widely available | Generally exhibit improved metabolic stability compared to piperidines | 1-Azaspiro[3.3]heptane derivatives have shown greater metabolic stability in human liver microsomes compared to their 2-aza counterparts[4]. The metabolic fate of azaspiro[2.3]hexane derivatives is an area ripe for investigation. |
The Synthetic Arena: Navigating the Pathways to Azaspirocycles
The accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Here, we present representative, step-by-step synthetic protocols for N-Boc protected derivatives of both scaffolds, which are versatile intermediates for further functionalization.
Synthesis of N-Boc-4-azaspiro[2.3]hexane
The synthesis of 4-azaspiro[2.3]hexane derivatives has been a significant challenge, but recent advances have provided scalable routes[5][6][7][8][9]. An expedient approach involves the Tebbe olefination of N-Boc-protected 2-azetidinone followed by cyclopropanation.
Experimental Protocol: Synthesis of N-Boc-4-azaspiro[2.3]hexane
-
Tebbe Olefination: To a solution of N-Boc-2-azetidinone in an appropriate solvent (e.g., toluene), add the Petasis reagent (Cp₂Ti(CD₃)₂) or Tebbe reagent at a controlled temperature.
-
Allow the reaction to proceed until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work up the reaction mixture to isolate the resulting exo-methylene azetidine intermediate.
-
Cyclopropanation: To a solution of the exo-methylene azetidine in a suitable solvent (e.g., dichloromethane), add a cyclopropanating agent (e.g., generated from diethylzinc and diiodomethane or via a Simmons-Smith reaction).
-
Stir the reaction at the appropriate temperature until completion.
-
Purify the crude product by column chromatography to yield N-Boc-4-azaspiro[2.3]hexane.
Caption: Synthetic workflow for N-Boc-4-azaspiro[2.3]hexane.
Synthesis of N-Boc-2-azaspiro[3.3]heptane
The synthesis of 2-azaspiro[3.3]heptane derivatives is more established, with several reported methods[10][11][12][13][14]. A common strategy involves the construction of the spirocyclic core through intramolecular cyclization.
Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane
-
Starting Material: Begin with a suitable precursor, such as 3-(chloromethyl)-1-(diphenylmethyl)azetidin-3-ol.
-
Ring Closure: Treat the starting material with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to facilitate intramolecular cyclization and formation of the second four-membered ring.
-
Deprotection: Remove the diphenylmethyl protecting group under appropriate conditions (e.g., hydrogenolysis).
-
Boc Protection: Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford N-Boc-2-azaspiro[3.3]heptane.
Caption: Synthetic workflow for N-Boc-2-azaspiro[3.3]heptane.
Conformational Landscape: Rigidity vs. Flexibility
The three-dimensional shape of a molecule is paramount to its biological activity. The inherent strain in azaspiro[2.3]hexane derivatives imparts a higher degree of rigidity compared to their azaspiro[3.3]heptane counterparts.
Azaspiro[2.3]hexane: The presence of the cyclopropane ring significantly restricts the conformational freedom of the azetidine ring. This "frozen" conformation can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. X-ray crystallographic studies of 4-azaspiro[2.3]hexane derivatives have provided precise bond lengths and angles, confirming their rigid nature[5][6][7][8][9].
Azaspiro[3.3]heptane: While still more constrained than a piperidine ring, the two four-membered rings of azaspiro[3.3]heptane allow for a greater degree of puckering and conformational flexibility. Molecular modeling studies have shown that the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine[13]. This altered geometry must be carefully considered when designing bioisosteric replacements.
Caption: Conformational characteristics of the two scaffolds.
In Vitro Metabolic Stability: A Critical Parameter for Drug Success
The metabolic fate of a drug candidate is a key determinant of its pharmacokinetic profile and potential for toxicity. In vitro assays using human liver microsomes are a standard method to assess metabolic stability early in the drug discovery process.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation: Incubate the test compound (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: Initiate the metabolic reaction by adding a solution of NADPH.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
Caption: Workflow for in vitro metabolic stability assay.
While direct comparative metabolic stability data for both scaffolds under identical conditions is scarce, a study on 1- and 2-azaspiro[3.3]heptane derivatives showed that the 1-aza isomer was more metabolically stable than the 2-aza isomer in human liver microsomes[4]. This highlights that even subtle changes in the scaffold can significantly impact metabolic stability. The metabolic stability of azaspiro[2.3]hexane derivatives remains a key area for future investigation.
Field-Proven Insights and Future Directions
The choice between an azaspiro[2.3]hexane and an azaspiro[3.3]heptane scaffold will ultimately depend on the specific goals of the drug discovery project.
Choose Azaspiro[2.3]hexane when:
-
A high degree of conformational restriction is desired to pre-organize a molecule for binding.
-
Exploring a novel and less-charted area of chemical space is a priority.
-
Increased lipophilicity compared to a piperidine analogue is sought.
Choose Azaspiro[3.3]heptane when:
-
A well-established and synthetically accessible piperidine bioisostere is required.
-
Modulation of lipophilicity (often a decrease) is a key objective.
-
Improved metabolic stability over a parent piperidine is needed.
The field of small, strained spirocycles is rapidly evolving. As synthetic methodologies for azaspiro[2.3]hexanes become more robust, we anticipate their increased application in medicinal chemistry. Future comparative studies should focus on generating head-to-head data on metabolic stability and exploring the impact of these scaffolds on a wider range of ADME properties. Such studies will be invaluable in guiding the rational design of the next generation of therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 6. Collection - 4âAzaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. | Semantic Scholar [semanticscholar.org]
- 8. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Molecules Containing the Azaspiro[2.3]hexane Motif: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized pharmacokinetic profiles is paramount. The strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic structures, often leading to improved physicochemical properties and metabolic stability.[1][2] Among these scaffolds, spirocyclic systems have garnered significant attention.[1][3] This guide provides an in-depth analysis of the metabolic stability of molecules containing the azaspiro[2.3]hexane motif, a promising yet underexplored structural unit.[4][5][6]
The azaspiro[2.3]hexane motif is of particular interest as a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[4][6][7] Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's properties to enhance efficacy, minimize toxicity, and improve its metabolic fate.[8][9][10] This guide will present a comparative framework for assessing the metabolic stability of a hypothetical drug candidate containing an azaspiro[2.3]hexane moiety against relevant alternatives, supported by detailed experimental protocols and illustrative data.
The Rationale for Comparison: Selecting Appropriate Benchmarks
To contextualize the metabolic stability of an azaspiro[2.3]hexane-containing compound (Compound A), it is essential to compare it against molecules with similar core structures but differing heterocyclic motifs. For this guide, we will consider two comparator compounds:
-
Compound B: A direct analogue of Compound A where the azaspiro[2.3]hexane is replaced by a piperidine ring. This allows for a head-to-head comparison with a very common and well-understood structural motif in medicinal chemistry.[4]
-
Compound C: An analogue containing a morpholine ring, another prevalent heterocycle in drug candidates, known for its favorable physicochemical properties.
This comparative approach will allow us to dissect the influence of the heterocyclic core on metabolic stability.
Experimental Design for Assessing Metabolic Stability
A comprehensive assessment of metabolic stability involves multiple in vitro assays that model different aspects of a drug's fate in the body. The two primary assays detailed in this guide are the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Diagram of the Overall Experimental Workflow
Caption: Overall workflow for the comparative metabolic stability assessment.
Liver Microsomal Stability Assay: Probing Phase I Metabolism
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the Phase I metabolism of many xenobiotics.[11][12][13] The liver microsomal stability assay utilizes subcellular fractions of the liver that are rich in these enzymes to assess a compound's susceptibility to oxidative metabolism.[14][15][16]
Detailed Experimental Protocol: Liver Microsomal Stability Assay
1. Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO. From these, prepare 125 µM working solutions in acetonitrile.[14]
-
Liver Microsomes: Use pooled human liver microsomes (HLM) for clinical relevance. On the day of the experiment, thaw the microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[14][16]
-
NADPH Regenerating System: To ensure sustained enzyme activity, a system to regenerate the essential cofactor NADPH is used.[14][17] A typical system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14]
-
Internal Standard (IS): Prepare a solution of a suitable internal standard (e.g., tolbutamide or another structurally unrelated, stable compound) in acetonitrile to aid in accurate quantification by LC-MS/MS.
-
Quenching Solution: The quenching solution is typically acetonitrile containing the internal standard, used to stop the enzymatic reaction and precipitate proteins.[14]
2. Incubation Procedure:
-
Pre-warm a solution of liver microsomes and the NADPH regenerating system in a 96-well plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution to the microsomal mixture to achieve a final test compound concentration of 1 µM. The final DMSO concentration should be kept low (e.g., 0.25%) to avoid enzyme inhibition.[16][18]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw aliquots of the reaction mixture and add them to a 96-well plate containing the cold quenching solution.[14][16]
-
Include control incubations:
-
A "minus cofactor" control where the NADPH regenerating system is replaced with buffer to assess non-enzymatic degradation.[14]
-
A positive control with a compound of known metabolic instability (e.g., verapamil or testosterone) to validate the assay performance.
-
3. Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19][20][21][22][23] The method should be sensitive and specific for each of the test compounds.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[24]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[24]
Diagram of the Liver Microsomal Stability Assay Workflow
Caption: Step-by-step workflow of the liver microsomal stability assay.
Plasma Stability Assay: Assessing Hydrolytic Degradation
In addition to metabolism in the liver, drug candidates can also be degraded by enzymes present in plasma, such as esterases and amidases.[18][25] The plasma stability assay is crucial for identifying compounds with functional groups susceptible to hydrolysis.[18][26]
Detailed Experimental Protocol: Plasma Stability Assay
1. Preparation of Reagents:
-
Test Compounds: Use the same stock and working solutions as prepared for the microsomal stability assay.
-
Plasma: Use pooled human plasma. On the day of the experiment, thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Internal Standard and Quenching Solution: The same as used in the microsomal stability assay.
2. Incubation Procedure:
-
Pre-warm the plasma in a 96-well plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution to the plasma to achieve a final concentration of 1 µM.[26]
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots and quench the reaction with cold acetonitrile containing the internal standard.[18][27]
-
A positive control compound known to be unstable in plasma (e.g., procaine) should be included to validate the assay.
3. Sample Analysis and Data Analysis:
-
The sample processing and LC-MS/MS analysis are identical to the microsomal stability assay.
-
Data analysis is also performed in the same manner to determine the half-life (t½) of the compound in plasma.
Comparative Data and Interpretation
The following table presents hypothetical data from the described assays for our three compounds of interest.
| Compound | Heterocyclic Motif | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Plasma t½ (min) |
| Compound A | Azaspiro[2.3]hexane | > 60 | < 11.5 | > 120 |
| Compound B | Piperidine | 25 | 27.7 | > 120 |
| Compound C | Morpholine | 45 | 15.4 | > 120 |
Interpretation of Results:
-
Compound A (Azaspiro[2.3]hexane): This compound demonstrates high stability in both liver microsomes and plasma. The long half-life and low intrinsic clearance in the microsomal assay suggest a low susceptibility to CYP450-mediated metabolism. This is a highly desirable characteristic for a drug candidate, as it may translate to lower hepatic clearance and a longer in vivo half-life. The high degree of sp3-hybridization and the strained nature of the spirocycle may render it less accessible to the active sites of metabolic enzymes.[1][28]
-
Compound B (Piperidine): The piperidine analogue shows moderate metabolic stability. The shorter half-life and higher intrinsic clearance compared to Compound A suggest that the piperidine ring is more susceptible to metabolism, likely through oxidation at carbons alpha to the nitrogen atom, a common metabolic pathway for such heterocyles.
-
Compound C (Morpholine): The morpholine-containing compound exhibits intermediate stability, better than the piperidine analogue but not as robust as the azaspiro[2.3]hexane compound. The oxygen atom in the morpholine ring can influence the electronic properties and potentially reduce the rate of metabolism compared to piperidine.
-
Plasma Stability: All three compounds are highly stable in plasma, indicating that they do not contain functional groups that are readily hydrolyzed by plasma enzymes.
Conclusion: The Promise of the Azaspiro[2.3]hexane Motif
Based on this comparative assessment, the incorporation of the azaspiro[2.3]hexane motif in Compound A confers a significant advantage in terms of metabolic stability compared to the more traditional piperidine and morpholine heterocycles. Its resistance to oxidative metabolism in liver microsomes suggests that it could be a valuable scaffold for designing drug candidates with improved pharmacokinetic profiles.
This guide provides a robust framework for the systematic evaluation of the metabolic stability of novel chemical entities. It is imperative that such in vitro studies are conducted early in the drug discovery process, as guided by regulatory agencies like the FDA, to identify metabolically robust candidates and de-risk potential development issues.[29][30][31][32] The azaspiro[2.3]hexane motif represents an exciting opportunity to explore novel chemical space and develop drug candidates with enhanced metabolic properties.[4][6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - Enamine [enamine.net]
- 7. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem-space.com [chem-space.com]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. ctppc.org [ctppc.org]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. evotec.com [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Plasma Stability Assay | Domainex [domainex.co.uk]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. researchgate.net [researchgate.net]
- 29. bioivt.com [bioivt.com]
- 30. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 31. fda.gov [fda.gov]
- 32. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) Potential of 1,1-Difluoro-5-azaspiro[2.3]hexane Derivatives
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. This "escape from flatland" has led to a surge of interest in three-dimensional scaffolds that can better mimic the complex topographies of biological targets. Among these, spirocyclic systems have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors offer a powerful tool for precisely orienting functional groups within a binding pocket, thereby optimizing interactions and improving drug-like properties.
This guide focuses on a promising, yet underexplored, scaffold: the 1,1-difluoro-5-azaspiro[2.3]hexane core. We will delve into its potential as a versatile building block for the generation of novel chemical entities, explore hypothetical structure-activity relationship (SAR) studies, and provide detailed experimental protocols for researchers and drug development professionals seeking to harness the unique properties of this scaffold. While extensive SAR literature for this specific scaffold is nascent, we will draw upon established principles of medicinal chemistry and data from related azaspiro[2.3]hexane analogs to provide a forward-looking and practical guide.
The 1,1-Difluoro-5-azaspiro[2.3]hexane Scaffold: A Privileged Building Block
The 1,1-difluoro-5-azaspiro[2.3]hexane scaffold is a unique combination of three key structural features, each contributing to its potential as a valuable component in drug design:
-
Spirocyclic Core: The spirocyclic nature of the [2.3]hexane system imparts a rigid, three-dimensional geometry. This conformational restriction can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.
-
Aza-[2.3]hexane Moiety: The azetidine ring within the spirocycle serves as a versatile handle for chemical modification. The nitrogen atom can be functionalized with a wide array of substituents, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical properties. Furthermore, azaspiro[2.3]hexanes are being investigated as bioisosteres of piperidine, a common motif in many approved drugs.[1][2][3]
-
Gem-Difluoro Group: The introduction of a gem-difluoro group on the cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the properties of a molecule. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring protons, alter metabolic stability, and enhance membrane permeability.[4] This fluorinated moiety makes the scaffold particularly attractive for developing kinase inhibitors, receptor modulators, and agents targeting the central nervous system.[4]
The hydrochloride salt of 1,1-difluoro-5-azaspiro[2.3]hexane is commercially available, positioning it as a readily accessible starting material for medicinal chemistry campaigns.[5][6][7]
Synthetic Strategies: Building a Library of Derivatives
The secondary amine of the 1,1-difluoro-5-azaspiro[2.3]hexane core provides a convenient point for diversification. A variety of synthetic transformations can be employed to generate a library of derivatives for SAR studies. Below are some representative synthetic schemes.
Scheme 1: N-Arylation/N-Alkylation
A straightforward approach to introduce diversity is through N-arylation or N-alkylation reactions. For instance, a Buchwald-Hartwig amination can be used to couple the scaffold with a range of aryl halides, providing access to derivatives with diverse electronic and steric properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,1-difluoro-5-azaspiro[2.3]hexane hydrochloride [myskinrecipes.com]
- 5. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 6. PubChemLite - this compound (C5H7F2N) [pubchemlite.lcsb.uni.lu]
- 7. CAS#:1630906-91-0 | this compound | Chemsrc [chemsrc.com]
A Comprehensive Guide to Evaluating the Impact of Gem-Difluoro Substitution on Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, gem-inal difluoro substitution offers a powerful toolset to modulate the pharmacological properties of a molecule. This guide provides an in-depth, evidence-based comparison of gem-difluorinated compounds against their non-fluorinated analogs, detailing the impact on biological activity and metabolic stability. We present supporting experimental data, detailed protocols for evaluation, and visual frameworks to elucidate key concepts, empowering researchers to make informed decisions in their drug discovery programs.
The Rationale for Gem-Difluoro Substitution in Drug Design
The introduction of a gem-difluoro group (CF₂) can profoundly alter a molecule's physicochemical properties, influencing its interaction with biological targets and its metabolic fate.[1] The strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity or basicity of nearby functional groups, while the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]
Furthermore, the difluoromethyl (CF₂H) and difluoromethylene (CF₂) moieties can act as bioisosteres for common functional groups such as hydroxyls, thiols, amines, and carbonyls.[4][5][6] This bioisosteric replacement can lead to improved binding affinity, enhanced selectivity, and better membrane permeability.[4][5]
Comparative Analysis: Gem-Difluorinated vs. Non-Fluorinated Compounds
The decision to introduce a gem-difluoro group is driven by the desire to optimize a lead compound's properties. Below, we present a comparative analysis of key pharmacological parameters.
Impact on Potency and Selectivity
The introduction of a gem-difluoro group can significantly enhance the potency of a compound. This is often attributed to favorable electrostatic interactions with the target protein and the ability of the CF₂H group to act as a hydrogen bond donor.[5]
Table 1: Comparative Potency of Gem-Difluorinated vs. Non-Fluorinated Inhibitors
| Target Enzyme | Non-Fluorinated Analog (Kᵢ or IC₅₀) | Gem-Difluorinated Analog (Kᵢ or IC₅₀) | Fold Improvement | Reference |
| Neuronal Nitric Oxide Synthase (nNOS) | 15 nM (Kᵢ) | 36 nM (Kᵢ) | 0.42 | [7] |
| CETP | 1.6 µM (IC₅₀) | 0.2 µM (IC₅₀) | 8 | [8] |
| γ-Lactam KMN-159 Analog | - | - | 5 | [9] |
Note: In the case of the nNOS inhibitor, while the potency of the specific gem-difluorinated analog shown was slightly lower, it exhibited significantly improved oral bioavailability.[7]
Gem-difluoro substitution can also dramatically improve selectivity for the target enzyme over related isoforms, a critical factor in minimizing off-target effects.
Table 2: Comparative Selectivity of a Gem-Difluorinated nNOS Inhibitor
| Isoform | Selectivity vs. Non-Fluorinated Analog | Selectivity of Gem-Difluorinated Analog | Fold Improvement | Reference |
| eNOS | 2100-fold | 3800-fold | 1.8 | [7] |
| iNOS | 630-fold | 1400-fold | 2.2 | [7] |
Enhancement of Metabolic Stability
One of the most significant advantages of gem-difluoro substitution is the increased resistance to metabolic degradation. The high strength of the carbon-fluorine bond makes it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 family.[2]
Table 3: Comparative Metabolic Stability of Gem-Difluorinated vs. Non-Fluorinated Compounds
| Compound Class | In Vitro System | Non-Fluorinated Half-life (t½, min) | Gem-Difluorinated Half-life (t½, min) | Reference |
| Functionalized Cycloalkanes | - | Did not affect or slightly improved | - | [10][11] |
| Macrocyclic System | Human Hepatocytes | 10 | <2.3 | [12] |
| Macrocyclic System | Human Liver Microsomes | 31 | <2.3 | [12] |
Note: The impact on metabolic stability is context-dependent. While often improved, as seen with functionalized cycloalkanes, the introduction of a gem-difluoro group in a macrocyclic system led to a decrease in metabolic stability due to conformational changes promoting an alternative metabolic pathway.[8][12]
Experimental Evaluation: Protocols and Methodologies
A rigorous and systematic evaluation is crucial to ascertain the true impact of gem-difluoro substitution.
In Vitro Enzyme Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (non-fluorinated and gem-difluorinated)
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Create a series of dilutions of the stock solutions to generate a concentration range for testing.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Plate Setup: Add the compound dilutions to the wells of the microplate.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Potency Assay
Cell-based assays provide a more physiologically relevant measure of a compound's activity.[13][14]
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound in a cellular context.
Materials:
-
Target-expressing cell line
-
Cell culture medium and supplements
-
Test compounds
-
Positive control
-
Cell viability or signaling readout reagent (e.g., MTS, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the appropriate wells.[15]
-
Incubation: Incubate the cells with the compounds for a duration relevant to the biological process being studied.[15]
-
Signal Detection: Add the chosen readout reagent to the wells according to the manufacturer's instructions. This could measure cell proliferation, cytotoxicity, or a specific signaling event.[16]
-
Data Acquisition: Measure the signal (e.g., absorbance, luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.
Visualizing the Concepts
Diagrams can aid in understanding the principles and workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. cGMP Cell-Based Potency Assays - Creative BioMart [creativebiomart.net]
The Spirocyclic Advantage: A Comparative Guide to Conformational Effects in Drug Candidates
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic molecules—into the architecturally rich landscape of three-dimensional scaffolds.[1][2][3] Among these, spirocycles have emerged as powerful tools for optimizing drug candidates.[4][5] Characterized by two rings sharing a single atom, these unique structures impose significant conformational rigidity, offering a level of stereochemical control that can profoundly influence a molecule's pharmacological profile.[5][6] This guide provides an in-depth comparison of the conformational effects of spirocycles in drug candidates, supported by experimental data and protocols, to empower researchers in their quest for safer and more effective medicines.
The Rationale: Why Embrace Spirocycles?
The introduction of a spirocyclic moiety into a drug candidate is a deliberate strategic choice aimed at addressing several key challenges in drug discovery.[4][7] The inherent three-dimensionality and conformational constraint offered by spirocyclic systems can lead to a cascade of beneficial effects, from enhancing binding affinity to improving metabolic stability.[2][5]
The primary advantages of incorporating spirocyclic scaffolds include:
-
Conformational Restriction and Pre-organization: By locking rotatable bonds, spirocycles reduce the entropic penalty of binding to a biological target. This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in potency and selectivity.[2][5]
-
Increased Three-Dimensionality (Fsp3): Spirocycles are rich in sp3-hybridized carbons, increasing the fraction of sp3 carbons (Fsp3) in a molecule. A higher Fsp3 is often correlated with improved clinical success, likely due to enhanced solubility, reduced promiscuity, and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3][8]
-
Vectorial Orientation of Substituents: The rigid framework of a spirocycle allows for the precise and predictable orientation of substituents in three-dimensional space. This enables medicinal chemists to probe specific interactions within a binding pocket and optimize ligand-receptor complementarity.[9][10]
-
Modulation of Physicochemical Properties: The introduction of a spirocycle can significantly alter a molecule's lipophilicity, solubility, and metabolic stability.[2][8][11] For instance, replacing a gem-dimethyl group with a spiro-oxetane can reduce lipophilicity and improve aqueous solubility.[11][12]
-
Novel Chemical Space and Intellectual Property: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, providing opportunities to develop compounds with unique pharmacological profiles and secure new intellectual property.[1][13]
Comparative Analysis of Spirocyclic Scaffolds
The choice of spirocyclic scaffold can have a dramatic impact on the properties of a drug candidate. Below, we compare the effects of different spirocyclic systems with their non-spirocyclic counterparts, supported by experimental data.
Case Study 1: Enhancing Potency and Selectivity in PARP Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors are a clinically important class of anticancer agents. The approved drug Olaparib features a piperazine ring. Replacement of this flexible ring with a spirocyclic analogue demonstrated a remarkable improvement in selectivity for PARP-1 over other PARP family members.[2][3]
| Compound | Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib | Piperazine | 1.2 | 0.8 | 0.67 |
| Compound 6 | Diazaspiro[3.3]heptane | 2.4 | >1000 | >417 |
Data adapted from selected studies.[2][3]
This case study clearly illustrates how the conformational constraint imposed by the spirocyclic scaffold in Compound 6 leads to a significant increase in selectivity, a crucial attribute for minimizing off-target effects and improving the therapeutic index.[2][3]
Case Study 2: Improving Physicochemical and Pharmacokinetic Properties
In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, researchers replaced a morpholine ring with various azaspirocycles. This modification led to a significant improvement in key drug-like properties.[3][8]
| Compound | Scaffold | logD | hERG IC50 (µM) | Metabolic Stability (t1/2, min) |
| Parent Compound | Morpholine | 3.5 | 1.2 | 25 |
| Spirocyclic Analog | Azaspirocycle | 2.8 | >30 | 120 |
Data adapted from selected studies.[3][8]
The spirocyclic analog exhibited lower lipophilicity (logD), reduced potential for cardiac toxicity (hERG inhibition), and significantly improved metabolic stability compared to its morpholine-containing counterpart.[3][8] This highlights the power of spirocycles to fine-tune the ADME profile of a drug candidate.
Experimental Protocols for Conformational Analysis
Determining the precise three-dimensional structure and conformational preferences of spirocyclic compounds is crucial for understanding their structure-activity relationships (SAR). X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for this purpose.
Workflow for Structural Elucidation
Caption: Workflow for the structural and conformational analysis of spirocyclic drug candidates.
Experimental Protocol: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.
Step-by-Step Methodology:
-
Crystal Growth:
-
Dissolve the purified spirocyclic compound in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
-
Crystal Mounting and Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy provides valuable information about the solution-state conformation and dynamics of spirocyclic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a few milligrams of the purified spirocyclic compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
1D NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of all nuclei.
-
-
2D NMR Data Acquisition:
-
Acquire a suite of 2D NMR experiments to establish through-bond and through-space correlations:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative stereochemistry and conformational preferences.
-
-
-
Data Analysis and Interpretation:
-
Integrate the information from all NMR experiments to assign all proton and carbon signals.
-
Analyze the coupling constants and NOE/ROE correlations to deduce the preferred conformation of the spirocyclic rings and the orientation of substituents.
-
Logical Relationships in Spirocycle Design
The successful application of spirocycles in drug design relies on a clear understanding of the relationships between their structural features and their impact on pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride: A Guide for Laboratory Professionals
Core Principles: Understanding the Compound
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride (CAS No. 1630906-91-0) is a halogenated organic compound.[1][2][3] The presence of fluorine atoms in its structure necessitates a disposal protocol that acknowledges the unique environmental and safety considerations associated with halogenated waste.[4] Improper disposal can lead to environmental persistence and potential harm. Therefore, a structured and informed approach to its disposal is not just a matter of regulatory compliance, but of scientific responsibility.
A Note on the Absence of a Specific Safety Data Sheet (SDS): At the time of writing, a comprehensive, publicly available SDS for this compound from a major supplier is not readily accessible. One major supplier explicitly states that they do not provide analytical data for this compound.[5] This underscores the critical importance of conducting a thorough, lab-specific risk assessment before handling and disposal. The procedures outlined in this guide are based on the general principles for the disposal of halogenated and, more specifically, fluorinated organic compounds.
Pre-Disposal Checklist: A Framework for Safety
Before initiating any disposal procedures, it is imperative to have a clear and documented plan. This checklist serves as a foundational guide to ensure all safety and logistical aspects are addressed.
| Step | Action | Rationale |
| 1 | Consult Institutional EHS | Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on hazardous waste disposal protocols. They will provide specific guidance based on local, state, and federal regulations. |
| 2 | Conduct a Risk Assessment | Given the absence of a specific SDS, a thorough risk assessment is paramount. This should evaluate potential hazards, exposure routes, and necessary control measures. |
| 3 | Gather Necessary PPE | Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is the minimum requirement. The risk assessment may indicate the need for additional protection. |
| 4 | Prepare a Labeled Waste Container | Use a designated, compatible container for halogenated waste. The container must be clearly labeled as "Hazardous Waste" and specify the contents.[6] |
Step-by-Step Disposal Protocol
The following protocol provides a step-by-step methodology for the safe disposal of this compound.
Waste Segregation: The Cornerstone of Proper Disposal
The cardinal rule of chemical waste management is segregation.[7] Due to their distinct disposal requirements and potential for costly treatment, halogenated organic compounds must never be mixed with non-halogenated waste streams.[8]
Workflow for Waste Segregation:
References
- 1. ox.ac.uk [ox.ac.uk]
- 2. This compound | 1630906-91-0 | FQC90691 [biosynth.com]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 7. 1630906-91-0|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Safe Handling and Disposal of 1,1-Difluoro-5-azaspiro[2.3]hexane Hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from general principles of handling halogenated organic compounds, spirocyclic molecules, and hydrochloride salts to establish a robust framework for safe laboratory practices. It is imperative that users conduct a thorough risk assessment before commencing any work.
Hazard Assessment and Core Safety Principles
Core Safety Principles:
-
Minimize Exposure: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[7]
-
Prevent Contact: Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE).[7]
-
Contamination Control: Designate specific areas and equipment for handling this compound to prevent cross-contamination.
-
Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[8] Have appropriate spill cleanup materials on hand.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use.[7][8] |
| Eyes/Face | Safety goggles with side shields | ANSI Z87.1 certified. A face shield may be necessary for splash hazards.[7] |
| Body | Laboratory coat | Long-sleeved, flame-retardant.[7] |
| Respiratory | NIOSH-approved respirator | May be necessary if ventilation is inadequate or if aerosols are generated.[7] |
Operational and Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Fume Hood Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontamination: Clean the work surface within the fume hood.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Weighing: As this compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood to minimize the risk of inhaling dust particles.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the compound.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound completely.
-
Vessel Sealing: Once dissolved, securely cap the vessel to prevent the escape of vapors.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Spill Management and First Aid
4.1. Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its full capacity.
-
Absorb: For small spills, use an inert absorbent material to contain the spill.
-
Collect: Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[6][9]
5.1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound must be collected in a designated, labeled "Halogenated Waste" container.[4][5]
-
Separate Streams: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5][6] Also, keep it separate from acidic or alkaline waste streams, heavy metals, and other incompatible waste types.[6]
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and absorbent materials, should be collected in a separate, clearly labeled container for solid hazardous waste.[10]
5.2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[4][6]
-
Closure: Keep waste containers tightly sealed except when adding waste.[4][6]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
5.3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
References
- 1. This compound 97% | CAS: 1630906-91-0 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. appretech.com [appretech.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
